Butyl isonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-4-6-11-7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFMEMKBWWILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160667 | |
| Record name | Butyl isonicotinate | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13841-66-2 | |
| Record name | 4-Pyridinecarboxylic acid, butyl ester | |
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| Record name | Butyl isonicotinate | |
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| Record name | Butyl isonicotinate | |
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| Record name | Butyl isonicotinate | |
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| Record name | BUTYL ISONICOTINATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Isonicotinate: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of butyl isonicotinate, with a particular focus on its isomers, n-butyl isonicotinate and tert-butyl isonicotinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analysis, and key applications of these compounds, emphasizing the nuanced differences that drive their utility in modern organic chemistry.
Introduction: The Isonicotinate Ester Family
Isonicotinic acid esters, derivatives of pyridine-4-carboxylic acid, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The butyl esters of isonicotinic acid, existing primarily as the n-butyl and tert-butyl isomers, serve as versatile building blocks and intermediates. Their utility is largely dictated by the nature of the butyl group, which influences steric hindrance, electronic effects, and reactivity. This guide will explore the distinct characteristics of these isomers, providing a technical foundation for their application in research and development.
Molecular Structure and Identification
The fundamental structure of butyl isonicotinate consists of a pyridine ring substituted at the 4-position with a butyl ester group. The isomeric forms, n-butyl isonicotinate and tert-butyl isonicotinate, differ in the arrangement of the butyl group.
-
n-Butyl isonicotinate features a straight-chain butyl group attached to the carboxylate oxygen.
-
tert-Butyl isonicotinate possesses a bulky tert-butyl group, which introduces significant steric hindrance around the ester functionality.
This structural difference is fundamental to their distinct chemical behaviors and applications.
Diagram: Isomeric Structures of Butyl Isonicotinate
Caption: Chemical structures of n-butyl and tert-butyl isonicotinate.
Physical and Chemical Properties
The physical and chemical properties of butyl isonicotinate isomers are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | n-Butyl Isonicotinate | tert-Butyl Isonicotinate |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] | C₁₀H₁₃NO₂[4][5][6] |
| Molecular Weight | 179.22 g/mol [1][2][3] | 179.22 g/mol [4][5][6] |
| Appearance | - | Colorless to light yellow liquid or white to light yellow powder/lump[5][7] |
| Boiling Point | - | 246.5±13.0 °C (Predicted)[5], 62 °C at 1 mmHg[7] |
| Melting Point | - | 26 °C[7] |
| Density | - | 1.053±0.06 g/cm³ (Predicted)[5] |
| pKa | - | 3.22±0.10 (Predicted)[5] |
| LogP | 2.12[8] | - |
| Refractive Index | Data available in SpringerMaterials[1] | - |
| Storage Conditions | - | Room temperature, under inert atmosphere[5], or refrigerated (0-10°C)[7] |
Chemical Reactivity and Applications
The reactivity of butyl isonicotinate is centered around the pyridine ring and the ester group. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The ester group is susceptible to nucleophilic acyl substitution.
n-Butyl Isonicotinate
The applications of n-butyl isonicotinate are less documented in readily available literature compared to its tert-butyl counterpart. However, as a nicotinic acid derivative, it is expected to find use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
tert-Butyl Isonicotinate: A Directing Group in Catalysis
The tert-butyl isomer has emerged as a valuable tool in organic synthesis, primarily due to the steric bulk of the tert-butyl group and the coordinating ability of the pyridine nitrogen and ester carbonyl.
Directing Group in Transition-Metal Catalysis: The ester carbonyl and the pyridinic nitrogen of tert-butyl isonicotinate can act as a bidentate chelating system, coordinating to a metal center. This chelation brings the metal catalyst in close proximity to specific sites on a substrate, enabling site-selective C-H activation and functionalization.[6]
Role in API Synthesis: This directing group capability is leveraged in the synthesis of active pharmaceutical ingredients (APIs). For instance, it facilitates the modular assembly of aminonicotinate intermediates, which are precursors to kinase inhibitors and antiviral agents.[6]
Zinc-Catalyzed Amide Cleavage: tert-Butyl isonicotinate serves as a directing group in zinc-acetate-mediated amide alcoholysis. The mechanism involves the bidentate chelation of the amide carbonyl and the pyridine nitrogen to the zinc center. This is followed by a nucleophilic attack of a hydrogen-bond-activated alcohol. This process mimics the activity of metalloproteases and allows for the selective cleavage of amide bonds under mild conditions.[6]
Diagram: Zinc-Catalyzed Amide Alcoholysis Workflow
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]
- 6. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 7. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Butyl isonicotinate | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to Butyl Isonicotinate for Scientific Professionals
This guide provides a comprehensive technical overview of butyl isonicotinate, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, chemists, and drug development professionals, offering in-depth information on its synthesis, properties, and applications, grounded in scientific literature and established laboratory practices.
Core Molecular Identifiers and Physicochemical Properties
Butyl isonicotinate, also known as butyl pyridine-4-carboxylate, is a crucial ester derivative of isonicotinic acid. Its fundamental identifiers are essential for accurate sourcing, characterization, and regulatory compliance.
CAS Number: 13841-66-2[1] Molecular Formula: C₁₀H₁₃NO₂[1]
The structural and physical properties of butyl isonicotinate are summarized in the table below. These parameters are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | butyl pyridine-4-carboxylate | [1] |
| Synonyms | n-Butyl isonicotinate, Isonicotinic acid butyl ester | [1] |
| Appearance | Colorless liquid | [2] |
| LogP (Predicted) | 2.48 | [2] |
| Kovats Retention Index | 1371 (Semi-standard non-polar) | [1] |
Synthesis of Butyl Isonicotinate: The Fischer-Speier Esterification
The most common and efficient method for synthesizing butyl isonicotinate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of isonicotinic acid with n-butanol. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester.[3]
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The key steps, as illustrated in the diagram below, are:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of isonicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, butyl isonicotinate, and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of one of the reactants (typically the less expensive alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation.[3][4]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is a self-validating system for the laboratory-scale synthesis of butyl isonicotinate.
Materials:
-
Isonicotinic acid
-
n-Butanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isonicotinic acid (1 equivalent) and an excess of n-butanol (3-5 equivalents).
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acidic catalyst and any unreacted isonicotinic acid. Repeat until no more gas evolution is observed.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure butyl isonicotinate.
Spectroscopic Characterization
Accurate characterization of butyl isonicotinate is essential for quality control and for confirming its identity in subsequent reactions. The following spectroscopic data are characteristic of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The expected chemical shifts (in ppm, referenced to TMS in CDCl₃) are as follows:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-A (Pyridine) | ~8.78 | Doublet | 2H |
| H-B (Pyridine) | ~7.85 | Doublet | 2H |
| H-C (-OCH₂-) | ~4.36 | Triplet | 2H |
| H-D (-OCH₂CH₂-) | ~1.75 | Multiplet | 2H |
| H-E (-CH₂CH₃) | ~1.46 | Multiplet | 2H |
| H-F (-CH₃) | ~1.00 | Triplet | 3H |
Data sourced from ChemicalBook, 90 MHz in CDCl₃.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected chemical shifts are:
| Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165 |
| Pyridine C (quaternary) | ~138 |
| Pyridine CH | ~150, ~123 |
| -OCH₂- | ~65 |
| -OCH₂CH₂- | ~31 |
| -CH₂CH₃ | ~19 |
| -CH₃ | ~14 |
Note: These are approximate values based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in butyl isonicotinate.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1730 | C=O stretch | Ester |
| ~1605, ~1500 | C=C and C=N stretches | Aromatic (Pyridine) Ring |
| ~1280 | C-O stretch | Ester |
| ~2960-2870 | C-H stretch | Alkyl Chain |
Characteristic absorption bands are based on typical values for similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 179 | Molecular Ion [M]⁺ |
| 124 | [M - C₄H₉O]⁺ or [M - C₄H₈ + H]⁺ |
| 106 | [M - C₄H₉O - H₂O]⁺ or [Pyridine-C=O]⁺ |
| 78 | [Pyridine]⁺ |
Fragmentation data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][5]
Applications in Research and Drug Development
Butyl isonicotinate serves as a vital building block and intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2]
Role as a Pharmaceutical Intermediate
The isonicotinate moiety is a key structural feature in several therapeutic agents. Butyl isonicotinate provides a versatile scaffold for introducing this group into larger molecules. Its applications span various therapeutic areas, including the development of:
-
Antituberculosis drugs: The isonicotinic acid structure is central to the mechanism of action of isoniazid, a first-line treatment for tuberculosis.[1][4] Derivatives are continuously being explored to combat drug-resistant strains.
-
Antimalarial drugs: The pyridine ring is a common heterocycle in antimalarial drug design.
-
Kinase and antiviral agents: Isonicotinate derivatives are used in the modular assembly of aminonicotinate intermediates, which are precursors to kinase inhibitors and antiviral compounds.[2]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Synthesis Pathways for Butyl Isonicotinate: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Abstract
Butyl isonicotinate, the n-butyl ester of isonicotinic acid, is a valuable building block in medicinal chemistry and materials science. The isonicotinate scaffold is a core component of various pharmaceuticals, most notably the anti-tuberculosis agent Isoniazid[1]. This technical guide provides an in-depth analysis of the principal synthetic pathways to butyl isonicotinate, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of common and advanced esterification techniques, including the Fischer-Speier and Steglich esterifications, as well as transesterification methods. By explaining the causality behind experimental choices, this guide offers field-proven insights to help scientists select and optimize the most appropriate synthesis strategy based on scale, substrate sensitivity, and economic factors. The content includes detailed reaction mechanisms, a comparative analysis of pathways, a step-by-step experimental protocol, and guidance on product purification and characterization.
Chapter 1: Introduction to Butyl Isonicotinate
Chemical Structure and Properties
Butyl isonicotinate is a pyridinecarboxylate ester. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), its structure consists of a pyridine ring substituted at the 4-position with a butyl ester group.
-
Structure:
(Image Source: PubChem CID 83769)
Significance in Chemical Synthesis
The utility of butyl isonicotinate and its derivatives stems from the versatile chemical nature of the isonicotinate moiety. The pyridine nitrogen provides a site for coordination chemistry and can influence the electronic properties of the molecule, making it a valuable synthon in the development of novel active pharmaceutical ingredients (APIs) and functional materials[5]. The ester functional group allows for further chemical transformations, serving as a handle for more complex molecular architectures.
Chapter 2: Core Synthetic Strategies: A Mechanistic Overview
The synthesis of butyl isonicotinate is fundamentally an esterification reaction. The choice of method is a critical decision driven by factors such as the stability of the starting materials, desired purity, reaction scale, and cost of reagents. The primary strategies involve the direct reaction of isonicotinic acid with butanol or the conversion of an isonicotinic acid derivative.
Chapter 3: The Workhorse Method: Fischer-Speier Esterification
Reaction Principle
The Fischer-Speier esterification is the most traditional and direct method for producing esters. It involves refluxing a carboxylic acid (isonicotinic acid) and an alcohol (n-butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]
Detailed Mechanism
The reaction is an equilibrium-controlled process. The acid catalyst serves two primary functions: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[8]
Experimental Causality
This method's prevalence is due to its operational simplicity and the low cost of the required reagents.[9] However, because the reaction is reversible, its success hinges on shifting the equilibrium toward the products. According to Le Châtelier's Principle, this is achieved in two primary ways:
-
Using an Excess of a Reactant: Typically, the alcohol (n-butanol) is used in large excess, often serving as the solvent itself, to drive the reaction forward.[8][10]
-
Removal of Water: The water byproduct can be removed as it forms, commonly through azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a non-polar solvent like toluene.[6][7]
Limitations
The primary drawback of Fischer esterification is the harsh reaction conditions. The use of strong acids and high temperatures can lead to the degradation of sensitive substrates.[11] Furthermore, the reaction's reversibility can limit the final yield if the equilibrium is not effectively managed.
Chapter 4: The Mild Approach: Steglich Esterification
Reaction Principle
The Steglich esterification is a powerful alternative that operates under mild, typically room-temperature, conditions. It utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (DMAP).[12][13] This method is exceptionally well-suited for substrates that are sensitive to acid or heat.[13][14]
Detailed Mechanism
The mechanism avoids the direct protonation of the carboxylic acid. Instead, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by n-butanol to form the final product, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).
Experimental Causality
The choice of Steglich esterification is warranted when dealing with complex molecules that cannot withstand the high temperatures and strong acidity of the Fischer method. The reaction is generally high-yielding and proceeds at room temperature in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[13] A significant practical consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can typically be removed by filtration.
Advantages & Disadvantages
The main advantage is the mildness of the reaction conditions, which preserves sensitive functional groups.[14] The primary disadvantages are the higher cost of carbodiimide reagents and the potential for an allergic response to DCC.
Chapter 5: Alternative & Scalable Pathways
Transesterification
This pathway involves converting an existing, often more accessible, ester of isonicotinic acid (e.g., methyl or ethyl isonicotinate) into butyl isonicotinate by heating it with an excess of n-butanol. The reaction can be catalyzed by either acids (H₂SO₄) or bases (e.g., sodium butoxide, NaOBu).[15][16] The equilibrium is driven by using a large excess of butanol and often by distilling off the lower-boiling alcohol byproduct (e.g., methanol).[15] This method is particularly useful in industrial settings where a simple alkyl ester is a readily available starting material.
Acyl Chloride Route
For a rapid and irreversible reaction, isonicotinic acid can first be converted to its more reactive acid chloride derivative, isonicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with n-butanol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[11] While highly effective, this two-step method requires handling moisture-sensitive and corrosive reagents.
Chapter 6: Comparative Analysis of Synthesis Pathways
| Feature | Fischer-Speier Esterification | Steglich Esterification | Transesterification |
| Starting Materials | Isonicotinic Acid, n-Butanol | Isonicotinic Acid, n-Butanol | Alkyl Isonicotinate, n-Butanol |
| Key Reagents | Strong acid catalyst (H₂SO₄, p-TsOH) | Coupling agent (DCC, EDC), Catalyst (DMAP) | Acid or Base catalyst (e.g., NaOBu) |
| Conditions | High temperature (reflux)[6] | Room temperature[13] | High temperature (reflux) |
| Reaction Type | Equilibrium | Kinetically controlled | Equilibrium |
| Typical Yields | Moderate to Good (60-90%) | High to Excellent (>90%)[17] | Moderate to Good |
| Advantages | Low cost, simple reagents, scalable[9] | Mild conditions, high yields, good for sensitive substrates[12][14] | Utilizes different starting materials, scalable |
| Disadvantages | Harsh conditions, reversible, potential for side reactions[11] | Expensive reagents, byproduct (DCU) removal[13] | Requires pre-existing ester, equilibrium-driven |
Chapter 7: Field-Proven Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of aromatic carboxylic acids.[18]
Objective: To synthesize butyl isonicotinate from isonicotinic acid and n-butanol.
Materials:
-
Isonicotinic acid (1 equiv.)
-
n-Butanol (10-20 equiv., serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv., catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.0 equiv). Add an excess of n-butanol (10-20 equiv).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equiv) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Dilute the residue with ethyl acetate (or another suitable organic solvent) and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst. Caution: CO₂ gas will evolve. Swirl and vent the funnel frequently until gas evolution ceases.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude butyl isonicotinate.
Chapter 8: Product Purification and Characterization
Purification Techniques
The crude product obtained from the synthesis is often sufficiently pure for some applications after the extractive workup. For higher purity, two methods are standard:
-
Vacuum Distillation: As butyl isonicotinate is a liquid at room temperature, vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a hexane/ethyl acetate solvent system is effective.
Spectroscopic Verification
The identity and purity of the final product should be confirmed using standard spectroscopic techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl chain (-CH₂-O-, -CH₂-, -CH₂-, -CH₃), with appropriate chemical shifts and integration values.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the four carbons of the butyl group.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.
-
Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the mass of butyl isonicotinate (179.22 m/z).
Chapter 9: Conclusion
The synthesis of butyl isonicotinate can be accomplished through several reliable methods. The choice of pathway is a strategic decision that balances cost, scale, and the chemical sensitivity of the reagents.
-
Fischer-Speier esterification remains the most economical and straightforward method for large-scale production, provided the conditions are carefully controlled to maximize yield.
-
Steglich esterification offers a superior alternative for laboratory-scale synthesis, especially when mild conditions are paramount to avoid degradation of complex or sensitive molecules.
-
Transesterification and acyl chloride routes provide valuable flexibility depending on the available starting materials and desired reaction kinetics.
By understanding the mechanisms and practical considerations detailed in this guide, researchers can confidently select and execute the optimal synthesis for their specific application, ensuring efficient and successful production of this important chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Kaur, N., & Kishore, D. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
ACS Catalysis. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN116836088A - Purification method of n-butyl isocyanate.
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
-
PubChem. (n.d.). Butyl isonicotinate. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
University of Florida. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
YouTube. (2014). Esterification reaction mechanism - dehydration of alcohol and carboxylic acid. Retrieved from [Link]
-
Wikipedia. (2023). Isoniazid. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
Sources
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. athabascau.ca [athabascau.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Introduction: The Significance of the Isonicotinoyl Scaffold
An In-Depth Technical Guide to Butyl Isonicotinate and Its Analogs: Synthesis, Structure-Activity Relationships, and Applications
Executive Summary
Isonicotinic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and applied sciences, most famously exemplified by the antitubercular drug isoniazid. Among these derivatives, butyl isonicotinate and its analogs serve as versatile intermediates and active compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical characterization, structure-activity relationships (SAR), and diverse applications of these compounds. By elucidating the causality behind experimental choices and grounding all claims in authoritative literature, this document aims to be a field-proven resource for advancing research and development in this chemical space.
The pyridine-4-carboxylic acid (isonicotinic acid) moiety is a privileged structure in drug discovery. Its presence in numerous bioactive molecules is a testament to its favorable pharmacological properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. Marketed drugs such as the anti-tuberculosis agent Isoniazid and the anti-inflammatory Dexamethasone isonicotinate highlight the therapeutic value of this core.[1][2]
Butyl isonicotinate (C₁₀H₁₃NO₂) is an ester derivative that combines the isonicotinoyl core with a butyl group, enhancing its lipophilicity and modifying its biological profile.[3][4] This modification opens the door to a vast array of analogs where variations in the ester chain or substitutions on the pyridine ring can be systematically explored to optimize activity for specific targets. These derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, and herbicidal properties.[2][5] This guide delves into the chemical and biological landscape of butyl isonicotinate and its analogs, providing the foundational knowledge required for their strategic development.
Synthetic Methodologies and Experimental Design
The synthesis of butyl isonicotinate and its analogs primarily relies on classical esterification reactions and subsequent modifications. The choice of synthetic route is often dictated by the desired analog, scale, and available starting materials.
Synthesis of Butyl Isonicotinate via Fischer Esterification
The most direct and industrially scalable method for preparing simple alkyl isonicotinates is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating isonicotinic acid with an excess of the corresponding alcohol (in this case, n-butanol).
Causality in Experimental Design:
-
Excess Alcohol: The reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible equilibrium. By using the alcohol as both a reactant and the solvent, its high concentration shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester.
-
Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the isonicotinic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) increases the reaction rate by providing the necessary activation energy. The attached condenser prevents the loss of volatile reactants and solvent.
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. In some setups, a Dean-Stark apparatus is used to physically remove water as it is formed, further driving the reaction to completion.[6]
General Synthesis Workflow for Analogs
The versatility of the isonicotinate scaffold allows for the synthesis of a wide array of analogs. Hydrazide and hydrazone derivatives are particularly significant due to their potent antitubercular activities.[1][7][8] The general workflow often starts with the synthesis of the parent ester, which can then be converted to the corresponding hydrazide.
Detailed Experimental Protocol: Synthesis of Butyl Isonicotinate
This protocol describes a self-validating system for the synthesis of butyl isonicotinate, adapted from established methods.[6]
Materials:
-
Isonicotinic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add isonicotinic acid (0.1 mol) and n-butanol (100 mL). The butanol acts as both reactant and solvent.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. This step is exothermic and should be performed in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 200 mL of cold saturated sodium bicarbonate solution. This step neutralizes the excess sulfuric acid and any unreacted isonicotinic acid. Caution: CO₂ gas evolution will occur.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL). The butyl isonicotinate product is more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure butyl isonicotinate.
Physicochemical Properties and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of synthesized compounds. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| Butyl Isonicotinate | C₁₀H₁₃NO₂ | 179.22 | ~8.7 (d, 2H, pyridine), ~7.8 (d, 2H, pyridine), ~4.3 (t, 2H, -OCH₂-), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | ~165 (C=O), ~150 (pyridine), ~138 (pyridine), ~122 (pyridine), ~65 (-OCH₂-), ~30, ~19, ~13 (-CH₃) |
| Isonicotinic acid N-hydroxysuccinimidyl ester | C₁₀H₈N₂O₄ | 220.18 | ~8.81 (m, 2H), ~7.87 (m, 2H), ~2.88 (s, 4H)[9] | ~168.5, ~160.6, ~150.8, ~132.4, ~122.9, ~25.5[9] |
| Isoniazid (Isonicotinic acid hydrazide) | C₆H₇N₃O | 137.14 | ~10.17 (s, 1H, -NH), ~8.78 (m, 2H), ~7.81 (m, 2H), ~4.70 (s, 2H, -NH₂)[10] | ~164.4, ~150.7, ~140.7, ~121.5[10] |
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For isonicotinate analogs, SAR studies reveal how modifications to the core scaffold influence potency and selectivity.[11]
Key Modification Points:
-
The Pyridine Ring:
-
Position of Nitrogen: Isomerization of the pyridine nitrogen from position 4 (isonicotinic) to positions 2 or 3 generally abolishes or significantly reduces antitubercular activity, highlighting the critical geometric arrangement required for target interaction.[10]
-
Ring Substitution: Substitution at the 2-position of the pyridine ring is often tolerated and can enhance activity, whereas substitution at the 3-position is typically detrimental.[10]
-
-
The Ester/Hydrazide Moiety:
-
Ester Chain (R): The length and lipophilicity of the alkyl chain in the ester group are crucial. Varying the chain length can modulate the compound's ability to cross cell membranes, thereby influencing its bioavailability and efficacy.[2]
-
Hydrazide Modification: For antitubercular analogs based on the isoniazid scaffold, the hydrazide moiety is essential. Its modification, for instance by forming hydrazones (Schiff bases), can lead to compounds with retained or even enhanced activity, often with improved pharmacological profiles.[1]
-
Applications and Biological Activities
Derivatives of butyl isonicotinate have been investigated for a wide range of therapeutic and industrial applications.
| Application Area | Mechanism/Target | Key Findings & Examples | References |
| Antitubercular | Inhibition of mycolic acid biosynthesis (InhA enzyme), often as a prodrug requiring activation by KatG. | Isoniazid is a first-line TB drug. Many hydrazone analogs show potent activity against Mycobacterium tuberculosis, including resistant strains. | [1][8][10] |
| Anti-inflammatory | Inhibition of Reactive Oxygen Species (ROS) production from phagocytes. | Certain isonicotinates exhibit exceptional ROS inhibitory activity, with IC₅₀ values significantly better than the standard drug ibuprofen. | [2] |
| Antimicrobial/Antifungal | Disruption of microbial cell processes. | Various ester and hydrazide derivatives show broad-spectrum activity against different bacteria and fungi. Acylhydrazones are a particularly active class. | [5][12] |
| Herbicidal | Disruption of essential plant biochemical pathways. | Ester derivatives of certain heterocyclic cores linked to an isonicotinate-like structure have shown excellent herbicidal activity in vivo. | [5] |
| Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites. | Isonicotinic acid derivatives have been patented as inhibitors of enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2). | [2] |
Future Perspectives
The butyl isonicotinate scaffold and its analogs remain a fertile ground for discovery. Future research will likely focus on several key areas:
-
Development of Multi-Target Ligands: Combining the isonicotinoyl moiety with other pharmacophores to create single molecules that can address multiple pathological targets, for instance, in complex diseases like cancer or neuroinflammation.
-
Combating Drug Resistance: Synthesizing novel analogs, particularly hydrazones, designed to evade the resistance mechanisms that have emerged against older drugs like isoniazid.
-
Exploring New Therapeutic Areas: Systematically screening isonicotinate libraries against a wider range of biological targets to uncover novel applications in areas such as virology, parasitology, and metabolic diseases.
-
Advanced Drug Delivery: Formulating potent isonicotinate derivatives into advanced drug delivery systems to improve their solubility, stability, and pharmacokinetic profiles.
By leveraging the foundational knowledge of synthesis and SAR outlined in this guide, researchers are well-equipped to innovate and expand the utility of this remarkable chemical family.
References
-
A Review: Synthesis And Docking Study of Biologically Active Esters. (2016). Asian Journal of Pharmaceutical Technology and Innovation. [Link]
- US Patent 2861077A. (Filed 1955, Published 1958). Preparation of nicotinic acid esters.
- CN Patent 108395383B. (Filed 2018, Published 2020). Synthesis method of tert-butyl isocyanate.
-
Ballel, N., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central. [Link]
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
-
Reddy, T. S., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]
-
ISOCYANIDE SYNTHESIS. (1969). DTIC. [Link]
-
Khan, F., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
-
BUTYL ISONICOTINATE Overview. precisionFDA. [Link]
-
Shilyaeva, Y., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. [Link]
-
Isonicotinate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Sztanke, K., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
- EP Patent 1812392A1. (Filed 2004, Published 2007). Process for preparation of isonicotinic acid derivatives.
-
Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. (2023). MDPI. [Link]
-
Tejada, G., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PubMed Central. [Link]
-
Butyl isonicotinate Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Nuta, D. C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
-
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ResearchGate. [Link]
-
Haider, G., et al. (2000). Structure-Activity Relationships of Synthetic Analogs of Jasmonic Acid and Coronatine on Induction of Benzo[c]phenanthridine Alkaloid Accumulation in Eschscholzia californica Cell Cultures. ResearchGate. [Link]
-
Zi, C., et al. (2018). Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents. ResearchGate. [Link]
-
Carroll, F. I., et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. [Link]
Sources
- 1. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Historical Context of Isonicotinic Acid Esters
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical context, and synthesis of isonicotinic acid esters. These compounds, while often viewed as simple chemical intermediates, are intrinsically linked to one of the most significant breakthroughs in 20th-century medicine—the development of effective tuberculosis therapies. This document delves into the nuanced history of their synthesis, the causal reasoning behind various experimental approaches, and provides detailed protocols for their preparation.
Introduction: The Unforeseen Significance of a Pyridine Carboxylate
Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic compound.[1][2][3] Its derivatives, particularly its esters and the celebrated hydrazide, isoniazid, have played a pivotal role in the battle against tuberculosis (TB).[1] The story of isonicotinic acid esters is not one of direct therapeutic application but rather of their crucial role as precursors in the synthesis of groundbreaking pharmaceuticals. Understanding their history and synthesis provides a compelling case study in the serendipitous nature of drug discovery and the foundational importance of organic synthesis in medicinal chemistry.
A Tale of Two Discoveries: The Historical Emergence of Isonicotinic Acid Derivatives
The journey of isonicotinic acid derivatives from laboratory curiosities to life-saving drugs is a fascinating narrative of delayed discovery and independent scientific pursuits.
An Obscure Beginning: The First Synthesis of Isoniazid
In 1912, as part of their doctoral work at the German Charles University in Prague, Hans Meyer and Josef Mally synthesized a series of hydrazides from pyridinecarboxylic acids. By reacting ethyl isonicotinate with hydrazine hydrate, they produced isonicotinic acid hydrazide.[4] This novel compound, later to be known as isoniazid, was duly characterized and documented. However, its profound biological activity remained entirely unknown for nearly four decades, a testament to the fact that synthesis often outpaces biological screening.[4]
A New Dawn in Tuberculosis Treatment: The Independent Discovery of Isoniazid's Power
The mid-20th century was a period of intense research into treatments for tuberculosis, a devastating global health crisis. In the early 1950s, in a remarkable coincidence of independent research, three pharmaceutical companies—Hoffmann-La Roche, E.R. Squibb & Sons in the United States, and Bayer in West Germany—all converged on the same molecule.[5] They were investigating derivatives of nicotinamide, which had shown some weak anti-tubercular activity.[4] This line of inquiry led them to synthesize and test isonicotinic acid hydrazide, revealing its astonishingly potent and specific activity against Mycobacterium tuberculosis.[6] This rediscovery of isoniazid marked a turning point in the treatment of TB, transforming it from a prolonged and often fatal illness into a curable disease.[5] The demand for isoniazid skyrocketed, and with it, the need for efficient and scalable methods to produce its precursors, including isonicotinic acid and its esters.
The Synthetic Cornerstone: Preparation of Isonicotinic Acid Esters
The synthesis of isonicotinic acid esters is a fundamental process in the production of isoniazid and other derivatives. The choice of esterification method is often dictated by the desired scale, the nature of the alcohol, and the required purity of the final product. Two primary routes are commonly employed: direct Fischer esterification and a two-step process involving the formation of an acyl chloride.
Fischer-Speier Esterification: The Direct Approach
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7]
Causality Behind Experimental Choices: This method is often favored for large-scale production of simple alkyl esters, such as methyl or ethyl isonicotinate, due to the low cost of the starting materials and the straightforward procedure.[8][9] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[7][10] The strong acid catalyst protonates the carbonyl oxygen of the isonicotinic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[10][11][12]
Experimental Protocol: Synthesis of Methyl Isonicotinate via Fischer Esterification
Objective: To synthesize methyl isonicotinate from isonicotinic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Isonicotinic acid (100 g, 0.812 mol)
-
Methanol (250 ml)
-
Concentrated sulfuric acid (125 ml)
-
Sodium carbonate
-
Ice
-
Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of 100 g of isonicotinic acid in 250 ml of methanol is prepared in a suitable reaction vessel.
-
The mixture is stirred and cooled to 10°C.
-
Concentrated sulfuric acid (125 ml) is added dropwise over 15 minutes, ensuring the temperature remains below 20°C.[9]
-
The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.[9]
-
After cooling and standing overnight, the mixture is poured onto 1 kg of ice.
-
The acidic solution is carefully neutralized with 235 g of sodium carbonate until it is alkaline.
-
Any solid precipitate is removed by filtration and washed with water and ether.
-
The filtrate is extracted three times with 300 ml of ether.[9]
-
The combined ether extracts are washed with water and then with brine, dried over anhydrous sodium sulfate, and filtered.
-
The ether is removed by rotary evaporation to yield the crude methyl isonicotinate as a pale oil.
Expected Yield: Approximately 80 g (65% of theoretical yield).[9]
The Acyl Chloride Route: A Pathway to Activated Esters
For more complex or sensitive alcohols, or when milder reaction conditions are required, a two-step process involving the formation of isonicotinoyl chloride is often preferred. This intermediate is a highly reactive acylating agent that readily reacts with alcohols to form esters. This method is particularly useful for preparing "active esters," which are themselves excellent acylating agents used in peptide synthesis and other bioconjugation reactions.[13][14]
Causality Behind Experimental Choices: The direct Fischer esterification is not always suitable, especially for preparing esters of phenols or other less nucleophilic alcohols. The formation of isonicotinoyl chloride hydrochloride using reagents like thionyl chloride (SOCl₂) provides a much more reactive electrophile.[13][14][15] The subsequent reaction with an alcohol in the presence of a base (like triethylamine) to neutralize the HCl byproduct proceeds under much milder conditions and often gives higher yields than direct esterification, especially for more complex esters.[13][14] This route avoids the use of strong acids and high temperatures, which could be detrimental to sensitive substrates.
Experimental Protocol: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester
Objective: To synthesize an activated ester of isonicotinic acid via the isonicotinoyl chloride intermediate.
Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 ml, catalytic amount), add thionyl chloride (60 ml) carefully at room temperature.[13][14]
-
A vigorous evolution of gas will occur. After 30 minutes, all the solid should be dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add diethyl ether (200 ml) to the residue to precipitate the product.
-
Filter the white crystalline solid, wash with diethyl ether, and dry under vacuum at 40°C.[13][14] Expected Yield: 35.0 g (98%).[13]
Part B: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester
-
Prepare a suspension of isonicotinoylchloride hydrochloride (8.9 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in THF (100 ml).
-
To the stirred suspension, add triethylamine (20 ml, 0.14 mol) dropwise over 10 minutes.[13][14]
-
Stir the suspension at room temperature for 12 hours.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under vacuum.
-
Dissolve the residue in hexane (300 ml), treat with activated carbon, and filter.
-
Remove the hexane by rotary evaporation to yield the pentafluorophenyl ester.[13][14] Expected Yield: 14.0 g (97%).[16]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for isonicotinic acid esters is a critical decision based on factors such as substrate scope, desired purity, and economic viability.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer Esterification | Isonicotinic acid, Alcohol, H₂SO₄ | Reflux | Economical, simple procedure for alkyl esters.[9][17] | Equilibrium reaction, requires excess alcohol, harsh acidic conditions.[10][18] | 65-80%[8][9] |
| Acyl Chloride Method | Isonicotinic acid, SOCl₂, Alcohol, Base | Room Temperature | High yields, mild conditions, suitable for sensitive alcohols and active esters.[13][14] | Two-step process, requires handling of thionyl chloride. | >90% for many esters[13][16] |
| DCC Coupling | Isonicotinic acid, Alcohol, DCC | Room Temperature | Mild conditions. | Formation of N-acylurea byproducts can be problematic.[13] | Variable |
| Hydrogenolysis | Alkyl 2,6-dihalopyridine-4-carboxylate, H₂, Pd catalyst, Base | 50-60°C, superatmospheric pressure | Avoids a costly distillation step to remove water prior to esterification in some process streams.[19] | Requires specialized hydrogenation equipment, catalyst costs. | 39-81%[19] |
Beyond the Intermediate: Applications of Isonicotinic Acid Esters
While their primary historical and industrial importance lies in the synthesis of isoniazid, isonicotinic acid esters are valuable compounds in their own right within medicinal chemistry and drug development.
-
Dexamethasone Isonicotinate: This is a potent anti-inflammatory and immunosuppressant glucocorticoid.[20][21][22] The esterification of dexamethasone with isonicotinic acid modifies its pharmacokinetic properties.[23]
-
Antimicrobial Agents: The isonicotinic acid scaffold is present in numerous compounds with a wide range of biological activities. Ester derivatives are often synthesized as part of structure-activity relationship (SAR) studies to develop new antimicrobial agents.
-
Prodrugs: Esterification is a common strategy to create prodrugs with improved bioavailability, solubility, or targeted delivery. The ester can be designed to be cleaved in vivo, releasing the active parent drug.
-
Semiochemicals: Methyl isonicotinate is used as a semiochemical, a chemical substance that influences the behavior of other organisms, for example, in insect traps.[4]
Visualizing the Synthesis: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting synthetic challenges.
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Synthesis Workflow: Acyl Chloride Method
Caption: Workflow for Ester Synthesis via Acyl Chloride.
Conclusion
The study of isonicotinic acid esters offers a compelling lens through which to view the interplay of organic synthesis, medicinal chemistry, and the history of pharmacology. From their role in the synthesis of the life-saving drug isoniazid to their continued relevance in the development of new chemical entities, these compounds underscore the enduring importance of fundamental chemical transformations. The choice of synthetic methodology, whether the direct Fischer esterification or the more versatile acyl chloride route, is a strategic decision guided by principles of reaction kinetics, substrate compatibility, and economic considerations. As drug development continues to evolve, the foundational knowledge of how to construct and manipulate such core scaffolds will remain indispensable to the modern researcher.
References
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
-
PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Dexamethasone isonicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
- Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S.
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]
-
American Chemical Society. (1999). The Top Pharmaceuticals That Changed The World: Isoniazid. Chemical & Engineering News. [Link]
-
Amer, A., et al. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]
- Xiamen Institute of Rare Earth Materials. (2021).
- Marcus, I. (1965). U.S. Patent No. 3,192,220. Washington, DC: U.S.
- Pfizer & Co. (1956). U.S. Patent No. 2,742,480. Washington, DC: U.S.
-
PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
-
Kumar, P., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. [Link]
-
The Merck Index Online. (n.d.). Isonicotinic Acid. Royal Society of Chemistry. [Link]
-
Rahman, A. U., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Cheméo. (n.d.). Isonicotinic acid, pentafluorobenzyl ester. Retrieved from [Link]
-
PharmaCompass. (n.d.). Dexamethasone Isonicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dexamethasone isonicotinate. Retrieved from [Link]
-
Chen, Y., et al. (2018). Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... Retrieved from [Link]
-
Kumar, P., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 20. Dexamethasone isonicotinate | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]
- 21. Dexamethasone Isonicotinate | 2265-64-7 [chemicalbook.com]
- 22. Dexamethasone isonicotinate - Wikipedia [en.wikipedia.org]
- 23. Dexamethasone isonicotinate [sitem.herts.ac.uk]
A Technical Guide to the Solubility of Butyl Isonicotinate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of butyl isonicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the underlying principles governing its solubility in various common organic solvents. We present a detailed theoretical framework based on molecular structure and intermolecular forces to predict qualitative solubility. Furthermore, this guide provides a robust, step-by-step experimental protocol for researchers to quantitatively determine the solubility of butyl isonicotinate in their specific solvent systems. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of butyl isonicotinate's behavior in solution.
Introduction to Butyl Isonicotinate
Butyl isonicotinate (butyl pyridine-4-carboxylate) is a pyridine derivative with the chemical formula C₁₀H₁₃NO₂.[1] It is an ester of isonicotinic acid and butanol. Its molecular structure, featuring both a polar pyridine ring and a nonpolar butyl group, imparts a nuanced solubility profile that is critical to its application in various chemical processes. In the pharmaceutical industry, esters of pyridine carboxylic acids like butyl isonicotinate are valuable intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes (such as crystallization and extraction), and formulation development.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and solvent molecules.[3] The intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, dictate the extent to which a solute will dissolve.
Molecular Structure and Polarity of Butyl Isonicotinate
To understand the solubility of butyl isonicotinate, a close examination of its molecular structure is essential.
-
Pyridine Ring: The pyridine ring contains a nitrogen atom, which is more electronegative than the carbon atoms. This creates a dipole moment, making the pyridine moiety polar. The nitrogen atom can also act as a hydrogen bond acceptor.
-
Ester Group: The ester group (-COO-) is also polar due to the presence of electronegative oxygen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Butyl Chain: The n-butyl group (-C₄H₉) is a nonpolar alkyl chain. Its presence contributes to the nonpolar character of the molecule.
The combination of these structural features results in a molecule with both polar and nonpolar regions, making it amphiphilic to some extent.
Qualitative Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the qualitative solubility of butyl isonicotinate in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While butyl isonicotinate cannot donate a hydrogen bond, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. Therefore, it is expected to have good solubility in these solvents. The solubility of the parent compound, isonicotinic acid, has been studied in alcohols like methanol and ethanol, showing some degree of solubility.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but do not have hydrogen bond donating capabilities. Butyl isonicotinate is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions between the polar regions of the solute and solvent molecules.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar butyl chain of butyl isonicotinate will facilitate its dissolution in nonpolar solvents through London dispersion forces. However, the polar pyridine ring and ester group may limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may offer slightly better solubility due to potential π-π stacking interactions with the pyridine ring.
Experimental Determination of Butyl Isonicotinate Solubility
Given the lack of publicly available quantitative data, an experimental approach is necessary to determine the precise solubility of butyl isonicotinate in specific organic solvents. The following protocol outlines a reliable method for this determination.
Materials and Equipment
-
Butyl isonicotinate (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Thermostatic shaker or water bath
-
Calibrated micropipettes or burette
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Experimental Workflow Diagram
Sources
A Comprehensive Spectroscopic Guide to Butyl Isonicotinate
This technical guide provides an in-depth analysis of the spectroscopic data for butyl isonicotinate (butyl pyridine-4-carboxylate), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and experimental integrity.
Introduction and Molecular Structure
Butyl isonicotinate (C₁₀H₁₃NO₂) is an ester of isonicotinic acid and butanol. Its structural elucidation and purity assessment are paramount in synthetic chemistry, where unambiguous characterization underpins the reliability of subsequent research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose, each offering a unique window into the molecule's atomic and functional composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just the results, but the rationale behind the spectral features.
The molecular structure of butyl isonicotinate consists of a pyridine ring substituted at the 4-position with a butyl ester group. This combination of an aromatic heterocycle and an aliphatic ester chain gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of butyl isonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the number of neighboring protons.
A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving a small amount of the analyte in a deuterated solvent, which is "invisible" in ¹H NMR, and placing it in a strong, uniform magnetic field.
Caption: Standard workflow for ¹H NMR data acquisition.
The ¹H NMR spectrum of butyl isonicotinate, typically recorded in CDCl₃, shows five distinct signals corresponding to the five non-equivalent proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 (Pyridine) | ~8.78 | Doublet (d) | 2H | ~6.0 |
| H-3, H-5 (Pyridine) | ~7.85 | Doublet (d) | 2H | ~6.0 |
| O-CH₂ -CH₂-CH₂-CH₃ | ~4.36 | Triplet (t) | 2H | ~6.7 |
| O-CH₂-CH₂ -CH₂-CH₃ | ~1.77 | Sextet (or m) | 2H | ~7.0 |
| O-CH₂-CH₂-CH₂ -CH₃ | ~1.48 | Sextet (or m) | 2H | ~7.4 |
| O-CH₂-CH₂-CH₂-CH₃ | ~1.00 | Triplet (t) | 3H | ~7.4 |
Data compiled from ChemicalBook.[1]
Expert Interpretation:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The pyridine ring protons appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons adjacent to the electronegative nitrogen atom (H-2, H-6) are the most deshielded, appearing at the lowest field (~8.78 ppm). The protons at positions 3 and 5 appear slightly upfield (~7.85 ppm). Both signals are doublets because they are split by their respective single ortho neighbors, a classic example of spin-spin coupling.[2]
-
Butyl Chain Protons:
-
The methylene protons attached to the ester oxygen (O-CH₂ ) are deshielded by this electronegative atom, hence their signal appears at ~4.36 ppm. The signal is a triplet because these protons are adjacent to a methylene group with two protons (n+1 rule: 2+1=3).[3][4]
-
The two internal methylene groups of the butyl chain appear as overlapping multiplets (sextets) around 1.77 and 1.48 ppm. Their complex splitting arises from coupling to protons on both adjacent carbons.
-
The terminal methyl group protons (-CH₃ ) are the most shielded, appearing at the highest field (~1.00 ppm). This signal is a triplet because it is coupled to the adjacent methylene group with two protons (2+1=3).[3][4]
-
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition, however, requires different parameters due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio. Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Rationale |
| C =O (Ester Carbonyl) | ~165.0 | Typical range for ester carbonyls (165-180 ppm).[8] |
| C -4 (Pyridine) | ~138.0 | Quaternary carbon attached to the ester group. |
| C -2, C -6 (Pyridine) | ~150.0 | Carbons adjacent to the nitrogen atom are highly deshielded. |
| C -3, C -5 (Pyridine) | ~123.0 | Aromatic carbons deshielded by ring current. |
| O-CH₂ -CH₂-CH₂-CH₃ | ~65.5 | Carbon directly attached to the ester oxygen. |
| O-CH₂-CH₂ -CH₂-CH₃ | ~30.7 | Standard alkyl chain chemical shift. |
| O-CH₂-CH₂-CH₂ -CH₃ | ~19.2 | Standard alkyl chain chemical shift. |
| O-CH₂-CH₂-CH₂-CH₃ | ~13.7 | Terminal methyl carbon, most shielded in the alkyl chain. |
Chemical shifts for the pyridine ring and carbonyl group are based on data for ethyl isonicotinate.[5][9] Alkyl chain shifts are estimated from standard correlation tables.[10]
Expert Interpretation:
-
The ester carbonyl carbon appears at the lowest field (~165.0 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
The aromatic carbons of the pyridine ring appear in the typical range of 120-150 ppm. The carbons adjacent to the nitrogen (C-2, C-6) are the most downfield in this region.
-
The carbons of the butyl chain appear in the upfield region, with the carbon attached to the oxygen (O-CH₂ ) being the most deshielded (~65.5 ppm) and the terminal methyl carbon being the most shielded (~13.7 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
For a liquid sample like butyl isonicotinate, the simplest method is to prepare a thin film ("neat" sample) between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
Caption: Workflow for acquiring a neat liquid IR spectrum.
The IR spectrum of butyl isonicotinate will show characteristic absorption bands corresponding to its ester and pyridine functionalities.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Pyridine Ring | Medium-Weak |
| ~2870-2960 | C-H stretch (aliphatic) | Butyl Group | Strong |
| ~1725-1735 | C=O stretch | Ester | Very Strong, Sharp |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring | Medium |
| ~1275, ~1100 | C-O stretch | Ester | Strong |
Data based on characteristic absorption frequencies for esters and aromatic compounds.
Expert Interpretation:
-
The most prominent and diagnostic peak in the spectrum is the very strong, sharp absorption around 1730 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester.
-
The presence of the butyl group is confirmed by the strong C-H stretching bands just below 3000 cm⁻¹ (~2870-2960 cm⁻¹).
-
The aromatic pyridine ring is identified by the weaker C-H stretches above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching vibrations around 1600 cm⁻¹.
-
Two strong bands in the fingerprint region, around 1275 cm⁻¹ and 1100 cm⁻¹ , are due to the C-O stretching vibrations of the ester group, providing further confirmation of this functionality.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pattern, which can be used to deduce the structure of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like butyl isonicotinate. The compound is first vaporized and separated from other components in a gas chromatograph before entering the mass spectrometer, where it is typically ionized by electron impact (EI).
The molecular formula of butyl isonicotinate is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .
| m/z | Proposed Fragment | Interpretation | Relative Abundance |
| 179 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | Low |
| 124 | [C₆H₄NO₂]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement | High |
| 123 | [C₆H₄NO₂]⁺ | Loss of the butyl radical (•C₄H₉) | High |
| 106 | [C₆H₄NO]⁺• | Loss of the butoxy radical (•OC₄H₉) | Base Peak |
| 78 | [C₅H₄N]⁺ | Pyridyl cation | Medium |
| 56 | [C₄H₈]⁺• | Butene radical cation from McLafferty rearrangement | Medium |
Data compiled from PubChem and ChemicalBook.[1]
Expert Interpretation & Fragmentation Pathway: The fragmentation of butyl isonicotinate under electron impact (EI) is governed by the stability of the resulting ions and neutral fragments. The pyridine ring and the ester group are the primary sites of fragmentation.
-
Molecular Ion (m/z 179): The initial ionization produces the molecular ion, which is often of low abundance for esters.
-
α-Cleavage (m/z 106): The most favorable cleavage occurs at the bond between the carbonyl carbon and the ester oxygen, leading to the loss of the butoxy radical (•OC₄H₉). This results in the highly stable isonicotinoyl cation ([C₆H₄NCO]⁺) at m/z 106 , which is typically the base peak (most abundant fragment).[5]
-
McLafferty Rearrangement (m/z 124): A characteristic rearrangement for esters with a γ-hydrogen on the alkyl chain. A hydrogen atom from the γ-carbon of the butyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation of isonicotinic acid at m/z 124 .[5]
-
Loss of Alkyl Radical (m/z 123): Cleavage of the O-alkyl bond results in the loss of a butyl radical (•C₄H₉), forming the protonated isonicotinic acid cation at m/z 123 .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Butyl Isonicotinate: A Technical Guide to Future Research
Abstract
Butyl isonicotinate, a butyl ester derivative of isonicotinic acid, represents a molecule of significant, yet largely untapped, therapeutic potential. While its parent molecule and related derivatives, most notably isoniazid, are cornerstones in the treatment of tuberculosis, the specific pharmacological profile of the butyl ester remains underexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the promising research avenues for butyl isonicotinate. Grounded in established scientific principles, this document outlines detailed methodologies for its synthesis and purification, and delineates key research areas in infectious diseases and anti-inflammatory applications. By presenting a strategic approach to its evaluation as a potential prodrug and offering robust protocols for its biological and pharmacokinetic assessment, this guide aims to catalyze the next wave of research into this promising compound.
Introduction: The Rationale for Investigating Butyl Isonicotinate
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with isoniazid being a primary example of their profound impact on global health as a frontline antitubercular agent.[1] The core rationale for investigating butyl isonicotinate stems from two key principles: the established biological activity of the isonicotinoyl moiety and the strategic advantages of ester prodrugs.
Esterification of a carboxylic acid, such as isonicotinic acid, can significantly alter its physicochemical properties, including lipophilicity, which can in turn enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[2] By converting the polar carboxylic acid group into a more lipophilic butyl ester, it is hypothesized that butyl isonicotinate could function as a prodrug of isonicotinic acid or potentially exhibit its own intrinsic activity with improved cellular permeability. This guide will explore the potential of butyl isonicotinate in two primary therapeutic areas: as a novel antitubercular agent and as a potential anti-inflammatory compound.
Synthesis and Characterization of Butyl Isonicotinate
The synthesis of butyl isonicotinate can be efficiently achieved through Fischer-Speier esterification, a classic and robust method for producing esters from carboxylic acids and alcohols under acidic catalysis.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of butyl isonicotinate is fundamental for its development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| CAS Number | 13841-66-2 | [5] |
| Computed XLogP3 | 2.3 | [5] |
| Appearance | Colorless liquid | [6] |
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of butyl isonicotinate from isonicotinic acid and n-butanol.
Materials:
-
Isonicotinic acid
-
n-Butanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid in an excess of n-butanol (e.g., 5-10 molar equivalents). The use of excess alcohol helps to drive the equilibrium towards the product.[3]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the isonicotinic acid) to the stirring solution. Alternatively, p-toluenesulfonic acid can be used as a solid catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of n-butanol (approx. 117°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl isonicotinate.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure butyl isonicotinate.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis and purification of butyl isonicotinate.
Analytical Characterization
The identity and purity of the synthesized butyl isonicotinate should be confirmed using standard analytical techniques. A key method for quantitative analysis and purity assessment is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Analysis of Butyl Isonicotinate
-
Column: Newcrom R1 reverse-phase (RP) column.[8]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[8]
-
Detection: UV detection at an appropriate wavelength (e.g., 262 nm, the approximate λmax of the isonicotinoyl moiety).
-
Application: This method is suitable for purity assessment, quantitative analysis in biological matrices for pharmacokinetic studies, and for monitoring reaction progress.[8]
Potential Research Area 1: Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents.[9] Isoniazid, an isonicotinic acid hydrazide, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG).[9][10] Structure-activity relationship (SAR) studies on isoniazid derivatives have shown that modifications to the hydrazide moiety can lead to compounds with activity against isoniazid-resistant strains.[9] It is plausible that as an ester, butyl isonicotinate could be hydrolyzed by mycobacterial esterases to release isonicotinic acid, or that the intact ester possesses its own mechanism of action. Increased lipophilicity from the butyl chain may also enhance penetration into the mycobacterial cell wall.[11]
Rationale Based on Structure-Activity Relationships
SAR studies of isonicotinic acid derivatives suggest that the pyridine nitrogen's reactivity is crucial for antitubercular activity.[8] While much research has focused on hydrazide derivatives, the exploration of simple alkyl esters is less common, representing a significant knowledge gap. The butyl group provides a moderate increase in lipophilicity compared to smaller alkyl esters, which could optimize the balance between aqueous solubility and membrane permeability.
Experimental Workflow for Antitubercular Evaluation
The following workflow outlines a systematic approach to evaluating the antitubercular potential of butyl isonicotinate.
Caption: A workflow for the evaluation of butyl isonicotinate as an antitubercular agent.
Step-by-Step Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of butyl isonicotinate that inhibits the visible growth of M. tuberculosis.
-
Method: A broth microdilution method using Middlebrook 7H9 broth is standard. The assay should be performed against the reference strain M. tuberculosis H37Rv.[9][12]
-
Controls: Isoniazid and rifampicin should be used as positive controls, and a vehicle control (e.g., DMSO) as a negative control.
-
-
Screening Against Resistant Strains:
-
Objective: To assess the activity of butyl isonicotinate against isoniazid-resistant strains of M. tuberculosis.
-
Method: The MIC assay should be repeated using well-characterized isoniazid-resistant clinical isolates, including those with mutations in the katG gene.[9]
-
-
Cytotoxicity Assay:
-
Objective: To determine the toxicity of the compound to mammalian cells.
-
Method: A standard cytotoxicity assay, such as the MTT or resazurin assay, should be performed using a mammalian cell line like Vero cells or HepG2 cells.[9] This allows for the calculation of a selectivity index (SI = IC₅₀/MIC).
-
-
Macrophage Infection Model:
-
Objective: To evaluate the ability of butyl isonicotinate to inhibit the growth of M. tuberculosis within macrophages.[12][13]
-
Method: Human or murine macrophages (e.g., THP-1 or RAW 264.7 cells) are infected with M. tuberculosis. The infected cells are then treated with various concentrations of butyl isonicotinate, and the intracellular bacterial load is quantified after a period of incubation.
-
Potential Research Area 2: Anti-Inflammatory Activity
Several derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[7][14] The mechanism often involves the inhibition of pro-inflammatory mediators such as reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes.[14] Given that inflammation is a key component of many diseases, including tuberculosis, a compound with dual antitubercular and anti-inflammatory activity would be of significant therapeutic value.
Rationale Based on Analogous Compounds
Studies have shown that certain isonicotinate esters exhibit potent anti-inflammatory activity, in some cases superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[14] The lipophilic nature of these esters is thought to contribute to their activity, potentially by enhancing their ability to interact with cellular membranes or intracellular targets. While a direct correlation between logP and anti-inflammatory activity is not always observed, a degree of lipophilicity appears to be favorable.[15]
Experimental Workflow for Anti-Inflammatory Screening
A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential of butyl isonicotinate.
Caption: Workflow for screening the anti-inflammatory activity of butyl isonicotinate.
Step-by-Step Protocols:
-
Reactive Oxygen Species (ROS) Inhibition Assay:
-
Objective: To measure the ability of butyl isonicotinate to inhibit the production of ROS from activated immune cells.
-
Method: Human peripheral blood neutrophils or a macrophage cell line (e.g., RAW 264.7) can be stimulated with an agent like phorbol 12-myristate 13-acetate (PMA). The production of ROS is then measured using a fluorescent probe like dichlorofluorescein diacetate (DCFDA).[14]
-
-
LPS-Stimulated Macrophage Assay:
-
Objective: To assess the effect of butyl isonicotinate on the production of key inflammatory mediators.
-
Method: Macrophages are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The supernatant is then analyzed for nitric oxide (NO) production using the Griess reagent and for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[1]
-
-
Human Peripheral Blood Mononuclear Cell (PBMC) Assay:
-
Objective: To evaluate the compound's effect in a more complex ex vivo model that reflects various pro- and anti-inflammatory cascades.
-
Method: Freshly isolated human PBMCs are stimulated (e.g., with phytohaemagglutinin), and the effect of butyl isonicotinate on markers like tryptophan degradation (measured by HPLC) and neopterin production (measured by ELISA) is determined.[14]
-
Butyl Isonicotinate as a Prodrug: Pharmacokinetic Considerations
A critical area of investigation is the potential for butyl isonicotinate to act as a prodrug, undergoing hydrolysis by esterases in the body to release isonicotinic acid and n-butanol.[16] This bioconversion could be advantageous for improving the oral bioavailability of isonicotinic acid.
In Vitro Metabolic Stability
Objective: To determine the rate and extent of hydrolysis of butyl isonicotinate in biological matrices.
Protocol: In Vitro Hydrolysis Study
-
Matrices: Incubate butyl isonicotinate separately in human plasma and human liver microsomes.
-
Incubation: Perform incubations at 37°C. Samples should be taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction should be quenched (e.g., with cold acetonitrile), and the samples analyzed by a validated HPLC or LC-MS/MS method to quantify the disappearance of the parent compound (butyl isonicotinate) and the appearance of the metabolite (isonicotinic acid).
-
Inhibition Studies: To confirm the role of carboxylesterases, the experiment can be repeated in the presence of a broad-spectrum esterase inhibitor, such as bis(p-nitrophenyl)phosphate (BNPP).
Esterase Specificity
The rate of hydrolysis can be influenced by the specificity of different esterase enzymes.[17] Cutinases and other esterases show preferences for certain alkyl chain lengths.[17] Investigating the hydrolysis of a series of alkyl isonicotinates (e.g., methyl, ethyl, propyl, butyl) could provide valuable insights into the optimal ester for controlled release of isonicotinic acid.
Conclusion and Future Directions
Butyl isonicotinate stands at the intersection of a well-established pharmacophore and a proven drug delivery strategy. The research avenues outlined in this guide provide a clear and logical path for its comprehensive evaluation. The proposed investigations into its antitubercular and anti-inflammatory properties are supported by strong scientific precedent from related isonicotinic acid derivatives. Furthermore, its potential as a prodrug warrants detailed pharmacokinetic investigation. Successful outcomes in these research areas could position butyl isonicotinate as a valuable new candidate for the treatment of tuberculosis and inflammatory conditions. Future work should focus on lead optimization based on the initial biological data, potentially exploring other ester derivatives to fine-tune the pharmacokinetic and pharmacodynamic properties.
References
-
Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI. [Link]
-
Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol. PMC - NIH. [Link]
-
Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. (1976). PubMed. [Link]
-
Butyl isonicotinate. PubChem. [Link]
-
In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Taylor & Francis Online. [Link]
-
Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. (2021). MDPI. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
-
Reinvestigation of the structure-activity relationships of isoniazid. PMC - PubMed Central. [Link]
-
Structural analysis of isonicotinic hydrazide Basic units. (2024). WJBPHS. [Link]
-
In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020). PubMed. [Link]
-
Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]
-
Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. PubMed Central. [Link]
-
Preformulation Studies: A Versatile Tool in Formulation Design. ResearchGate. [Link]
-
Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH. [Link]
-
Design rationale of isonicotinates. ResearchGate. [Link]
-
Estrogenic activity and metabolism of n-butyl benzyl phthalate in vitro: identification of the active molecule(s). PubMed. [Link]
-
Synthesis and Antiinflammatory Activity of Isonicotinic and Cinchoninic Acid Derivatives. ResearchGate. [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification. University of Colorado Boulder. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Scirp.org. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]
-
Esterases – Knowledge and References. Taylor & Francis. [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. [Link]
-
-
The Fischer Esterification. University of Wisconsin-Madison. [Link]
-
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
SPECIFICITY OF ESTERASES. ResearchGate. [Link]
-
Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
Sources
- 1. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. wjbphs.com [wjbphs.com]
- 11. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 16. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and toxicity information for butyl isonicotinate
An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Butyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing Butyl Isonicotinate
Butyl isonicotinate, the butyl ester of isonicotinic acid, is a pyridinecarboxylate derivative utilized as a building block in organic synthesis. Its structural motif is relevant in the development of various compounds, including potential pharmaceutical agents. As with any chemical reagent, a thorough understanding of its hazard profile, handling requirements, and toxicological properties is not merely a regulatory formality but a cornerstone of safe and effective research. This guide provides an in-depth analysis of the available safety data to empower laboratory professionals to work with this compound responsibly, ensuring both personal safety and experimental integrity. The narrative synthesizes data from multiple safety sources to provide a comprehensive operational framework.
Section 1: Chemical Identity and Physical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment. These properties influence its behavior under various laboratory conditions, from storage to reaction and disposal.
Table 1: Chemical Identifiers and Key Properties for Butyl Isonicotinate
| Property | Value | Source |
| IUPAC Name | butyl pyridine-4-carboxylate | [1] |
| Synonyms | N-BUTYL ISONICOTINATE, 4-Pyridinecarboxylic acid, butyl ester | [1][2] |
| CAS Number | 13841-66-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| Boiling Point | 246.5 ± 13.0 °C (Predicted) | [4] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [4] |
Section 2: Hazard Identification and GHS Classification
While specific GHS classification for n-butyl isonicotinate is not universally published, data for the closely related isomer, tert-butyl isonicotinate, provides a strong basis for hazard assessment. The reactivity is expected to be similar, warranting equivalent precautions.
Table 2: GHS Hazard Classification (based on tert-Butyl Isonicotinate)
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 21219557 for tert-butyl isonicotinate.[3]
The primary hazards associated with butyl isonicotinate are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[3] These hazards dictate the necessary engineering controls and personal protective equipment required for safe handling.
Caption: Primary GHS-based hazards of Butyl Isonicotinate.
Section 3: Safe Handling, Storage, and Engineering Controls
The causality behind safe handling protocols is directly linked to the hazard profile. The potential for respiratory, skin, and eye irritation necessitates a controlled environment that minimizes all routes of exposure.
Engineering Controls: The First Line of Defense
The most effective method for mitigating exposure is to use robust engineering controls that contain the chemical at the source.
-
Ventilation: All manipulations of butyl isonicotinate, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[5] This is critical to prevent the inhalation of vapors or aerosols, directly addressing the H335 hazard ("May cause respiratory irritation").[3]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and proximal to the workstation.[5][6] This ensures immediate decontamination in the event of accidental contact.
Storage Protocol
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Some suppliers recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture.
-
Incompatibilities: Keep away from strong oxidizing agents and heat or ignition sources.[5][8]
Caption: Hierarchy of Controls applied to chemical safety.
Section 4: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment of the potential hazards.
Detailed PPE Protocol
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber gloves offer excellent permeation resistance to a wide array of chemicals, gases, and vapors and are a suitable choice.[9][10][11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Use tight-sealing safety goggles.[12] Given the risk of serious eye irritation (H319), a face shield should be worn in conjunction with goggles whenever there is a risk of splashing.[13]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5] Ensure clothing fully covers the skin, and wear closed-toe shoes.
-
Respiratory Protection: When engineering controls are not sufficient, or during certain high-risk procedures, a NIOSH-approved respirator may be necessary.[14] Respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[13]
Section 5: Emergency First Aid Measures
Immediate and appropriate first aid is critical to minimizing harm following an accidental exposure. All laboratory personnel must be trained in these procedures.
Step-by-Step First Aid Protocols
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
If Inhaled:
-
If Swallowed:
Section 6: Accidental Release and Spill Management
A prepared response to a chemical spill is essential to contain the hazard and protect laboratory personnel.
Spill Cleanup Protocol
-
Evacuate & Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the lab.[13]
-
Control Vapors & Ignition Sources: Ensure adequate ventilation (fume hood) and remove all sources of ignition (e.g., open flames, hot plates, electrical equipment).[5][8][13]
-
Don PPE: Wear the appropriate PPE as described in Section 4, including respiratory protection if necessary.
-
Contain & Absorb: Contain the spill using a non-combustible absorbent material such as sand, earth, or a commercial chemical absorbent.[5][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water once the material has been removed.[6]
-
Waste Disposal: Dispose of the hazardous waste according to local, state, and federal regulations.[13][19]
Caption: Step-by-step workflow for responding to a chemical spill.
Section 7: Fire Fighting Measures
While not classified as highly flammable, butyl isonicotinate is a combustible organic material.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][17]
-
Specific Hazards: In a fire, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[20]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6][8]
Section 8: Toxicological Information
Comprehensive toxicological data for butyl isonicotinate is limited. The primary known effects are irritation, as indicated by the GHS classifications. For many laboratory chemicals, a full toxicological profile has not been established, which underscores the importance of minimizing exposure through the diligent application of safety protocols.[12]
-
Acute Toxicity: No specific LD50 or LC50 data for butyl isonicotinate was found in the searched resources. The toxicological properties have not been thoroughly investigated.[12]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][7]
-
Respiratory/Skin Sensitization: No data is available to classify it as a sensitizer.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to suggest that butyl isonicotinate is carcinogenic, mutagenic, or a reproductive toxin.
The absence of comprehensive toxicity data necessitates a conservative approach. The compound should be handled as if it were potentially more hazardous than currently known, reinforcing the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure.
Section 9: Disposal Considerations
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Waste Classification: Butyl isonicotinate and materials contaminated with it should be treated as hazardous waste.[19]
-
Disposal Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[19] Do not empty into drains or release into the environment.[21] Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[22]
References
-
PubChem. (n.d.). Butyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2000). Hazard Summary: tert-BUTYL ISOCYANATE. NJ.gov. Retrieved from [Link]
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
Safety Data Sheet. (2018). Generic Safety Data Sheet. Retrieved from [Link]
-
TCI (Shanghai) Development Co., Ltd. (n.d.). tert-Butyl Isonicotinate. Retrieved from [Link]
-
GSRS. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
PubChem. (n.d.). Butyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Poison Control. (n.d.). First Aid Instructions for Poisonings. National Capital Poison Center. Retrieved from [Link]
-
MDS Associates. (n.d.). Showa® 875 Butyl Glove. Retrieved from [Link]
-
Swedish Emergency Disaster Equipment. (n.d.). Butyl - Re-usable - The High Range. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl nicotinate. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUTYL ISONICOTINATE [drugfuture.com]
- 3. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safetyware.com [safetyware.com]
- 10. mdsassociates.com [mdsassociates.com]
- 11. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. aurochemicals.com [aurochemicals.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. poison.org [poison.org]
- 17. images.thdstatic.com [images.thdstatic.com]
- 18. buyat.ppg.com [buyat.ppg.com]
- 19. ic.ptb.de [ic.ptb.de]
- 20. fishersci.com [fishersci.com]
- 21. carlroth.com [carlroth.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Butyl Isonicotinate via Fischer-Speier Esterification
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of butyl isonicotinate, a valuable ester in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer-Speier esterification of isonicotinic acid with n-butanol, utilizing sulfuric acid as a catalyst. This application note is designed for researchers and professionals in chemical synthesis and drug development, offering not only a detailed procedure but also the underlying chemical principles, safety protocols, and methods for product purification and characterization. The protocol emphasizes efficiency, safety, and high-purity outcomes, making it a reliable method for laboratory-scale production.
Introduction and Scientific Principle
Butyl isonicotinate (also known as butyl pyridine-4-carboxylate) is a pyridinecarboxylic acid ester. The pyridine ring is a common scaffold in pharmaceuticals, and the ester functional group allows for further chemical modification, making it a versatile building block in organic synthesis.
The chosen synthetic route is the Fischer-Speier esterification, a robust and well-established acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, an excess of one reactant (in this case, n-butanol) is used. The n-butanol also conveniently serves as the reaction solvent. The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the isonicotinic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4][5] The removal of water, the reaction's byproduct, would also shift the equilibrium to the right, but using an excess of alcohol is often sufficient for achieving high yields on a lab scale.[5]
Reaction Scheme: Isonicotinic Acid + n-Butanol ⇌ Butyl Isonicotinate + Water
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for the success of the synthesis. All quantitative data is summarized in the table below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier Notes |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 12.31 g (0.10 mol) | >99% | Main reactant |
| n-Butanol | C₄H₁₀O | 74.12 | 100 mL (~0.91 mol) | Anhydrous, >99% | Reactant and solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 3 mL | Concentrated (98%) | Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | ACS Grade | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Laboratory Grade | Drying agent |
| Brine | NaCl(aq) | - | ~50 mL | Saturated solution | For washing |
Equipment Required
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
500 mL Separatory funnel
-
Glass funnel and filter paper
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Sources
Application Notes & Protocols: The Versatility of Butyl Isonicotinate in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Pyridine Moiety
Butyl isonicotinate, a derivative of isonicotinic acid, is an ester of the pyridine family of heterocyclic compounds. While seemingly a straightforward building block, its unique electronic and steric properties make it a reagent of considerable utility in advanced organic synthesis. Available primarily as n-butyl and tert-butyl isomers, its applications range from serving as a key precursor in the synthesis of vital pharmaceuticals to acting as a novel organocatalyst in complex bond-forming reactions.
The nitrogen atom in the pyridine ring imparts Lewis basicity, allowing it to interact with and stabilize reactive intermediates. The ester functionality provides a handle for classic transformations like hydrazinolysis and transesterification, while the tert-butyl variant has demonstrated remarkable efficacy as a catalyst in modern decarboxylative reactions. This guide provides an in-depth exploration of its key applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile reagent.
| Property | n-Butyl Isonicotinate | tert-Butyl Isonicotinate |
| IUPAC Name | butyl pyridine-4-carboxylate[1] | tert-butyl pyridine-4-carboxylate[2] |
| CAS Number | 13841-66-2[1] | 81660-73-3[3] |
| Molecular Formula | C₁₀H₁₃NO₂[4][5] | C₁₀H₁₃NO₂[2] |
| Molecular Weight | 179.22 g/mol [4][5] | 179.22 g/mol [2] |
Application 1: Organocatalyst in Decarboxylative Borylation
One of the most innovative applications of tert-butyl isonicotinate (TBI) is its role as a metal-free, base-free catalyst for the decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids.[6][7] This transformation is of paramount importance as it converts readily available carboxylic acids into valuable aryl boronate esters, which are cornerstone reagents for Suzuki-Miyaura cross-coupling reactions.[8][9]
Scientific Principle & Mechanistic Insight
The reaction proceeds through a radical mechanism under thermal conditions. TBI acts as a Lewis base, forming a charge-transfer complex with bis(pinacolato)diboron (B₂pin₂) and an N-Hydroxyphthalimide (NHPI) ester derived from the parent carboxylic acid. This adduct facilitates an intramolecular single-electron-transfer (SET) process, leading to radical decarboxylation of the NHPI ester to generate a transient aryl radical. This radical then couples with a pyridine-stabilized persistent boryl radical to furnish the desired aryl boronate ester.[6][7] The base-free nature of this reaction is a significant advantage, enhancing its functional group tolerance.[7]
Caption: Proposed mechanism for TBI-catalyzed decarboxylative borylation.
Detailed Protocol: Synthesis of Aryl Boronate Esters
This protocol is a generalized procedure based on the method developed by Fu and coworkers.[6]
Materials:
-
N-Hydroxyphthalimide (NHPI) ester of the desired carboxylic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
tert-Butyl isonicotinate (TBI)
-
Anhydrous trifluorotoluene (TFT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the NHPI ester (1.0 equiv), B₂pin₂ (1.1 - 1.5 equiv), and tert-butyl isonicotinate (0.1 - 0.2 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous trifluorotoluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Place the sealed vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure aryl boronate ester.
| Parameter | Typical Value | Causality & Insights |
| Catalyst Loading | 10-20 mol% | Sufficient to facilitate the formation of the charge-transfer complex without requiring excessive amounts. |
| Temperature | 100 °C | Thermal energy is required to promote the single-electron-transfer (SET) process within the complex.[6] |
| Solvent | Trifluorotoluene (TFT) | A high-boiling, relatively non-polar solvent suitable for the reaction temperature. |
| Atmosphere | Inert (Argon) | Crucial for preventing quenching of the radical intermediates by atmospheric oxygen. |
Application 2: Synthesis of Isoniazid and Derivatives
Butyl isonicotinate serves as a direct and efficient precursor for the synthesis of Isoniazid (Isonicotinylhydrazide), a first-line medication for the treatment and prevention of tuberculosis.[10][11] The straightforward conversion highlights the utility of isonicotinate esters in pharmaceutical manufacturing.
Scientific Principle & Mechanistic Insight
The synthesis is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the butyl isonicotinate ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling butanol as a leaving group to yield the stable isoniazid product.[12]
Caption: Synthetic pathway to Isoniazid via Butyl Isonicotinate.
Detailed Protocol: Preparation of Isoniazid
This protocol is adapted from standard procedures for the hydrazinolysis of isonicotinate esters.[10][13]
Materials:
-
Butyl isonicotinate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Isopropyl Alcohol
-
Recrystallization solvent (e.g., ethanol or water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve butyl isonicotinate (1.0 equiv) in a suitable alcohol solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.1 - 1.5 equiv) to the solution. A slight excess ensures complete conversion of the ester.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-3 hours. The reaction is often accompanied by the formation of a precipitate.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
After completion, cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., ethanol).
-
The crude isoniazid can be further purified by recrystallization from a suitable solvent to yield a white crystalline powder.[11]
-
Dry the purified product under vacuum.
| Parameter | Typical Value | Causality & Insights |
| Hydrazine equiv. | 1.1 - 1.5 | An excess of the nucleophile drives the reaction equilibrium towards the product side. |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic attack and subsequent elimination. |
| Reaction Time | 1-3 hours | Hydrazinolysis of esters is typically a rapid and efficient reaction.[11] |
| Purification | Recrystallization | A simple and effective method for obtaining high-purity, pharmaceutical-grade isoniazid. |
Application 3: Substrate in Transesterification Reactions
Butyl isonicotinate can readily undergo transesterification, which is the process of exchanging the alkoxy group of an ester with that of an alcohol.[14] This reaction is fundamental in organic synthesis for modifying ester groups to alter a molecule's physical properties (e.g., solubility, boiling point) or to prepare specific esters that are not easily accessible directly.
Scientific Principle & Mechanistic Insight
Transesterification can be catalyzed by either acid or base. In a base-catalyzed mechanism, an alkoxide (e.g., ethoxide) acts as a nucleophile, attacking the ester's carbonyl carbon.[15] This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the original alkoxy group (butoxide) to form a new ester. The reaction is an equilibrium process, and to drive it to completion, the alcohol corresponding to the desired ester is typically used in large excess as the solvent.[16]
Caption: Mechanism of base-catalyzed transesterification.
Detailed Protocol: General Base-Catalyzed Transesterification
Materials:
-
Butyl isonicotinate
-
Alcohol for transesterification (e.g., absolute ethanol, used in excess as solvent)
-
Base catalyst (e.g., sodium ethoxide, or a piece of sodium metal added to the alcohol)
-
Anhydrous reaction setup
Procedure:
-
Set up an oven-dried, round-bottom flask with a reflux condenser under a drying tube or inert atmosphere.
-
Add the alcohol (e.g., absolute ethanol) to the flask.
-
Carefully add the base catalyst. If using sodium metal, add a small piece and allow it to react completely to form the alkoxide in situ.
-
Once the catalyst is dissolved, add butyl isonicotinate (1.0 equiv) to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC-MS, observing the disappearance of the starting ester and the appearance of the new ester.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Neutralize the base catalyst by carefully adding a weak acid (e.g., acetic acid).
-
Remove the excess alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by distillation or column chromatography.
References
-
Fu, Y., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters | Request PDF. Available at: [Link]
- Benchchem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. This source was reviewed but not directly cited in the final text.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry. This source was reviewed but not directly cited in the final text.
-
National Center for Biotechnology Information. (n.d.). Isoniazid. PubChem Compound Database. Available at: [Link]
-
International Journal for Scientific Research & Development. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Available at: [Link]
- Google Patents. (n.d.). CN111138354A - Preparation method of isoniazid.
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. Available at: [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
- ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. This source was reviewed but not directly cited in the final text.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
YouTube. (2021). SYNTHESIS OF ISONIAZID. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl isonicotinate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl isonicotinate. PubChem Compound Database. Available at: [Link]
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. This source was reviewed but not directly cited in the final text.
-
Global Substance Registration System (GSRS). (n.d.). BUTYL ISONICOTINATE. Available at: [Link]
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. This source was reviewed but not directly cited in the final text.
- ResearchGate. (n.d.). (PDF) Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. This source was reviewed but not directly cited in the final text.
- MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. This source was reviewed but not directly cited in the final text.
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Available at: [Link]
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid. This source was reviewed but not directly cited in the final text.
- ResearchGate. (n.d.). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. This source was reviewed but not directly cited in the final text.
- PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. This source was reviewed but not directly cited in the final text.
-
National Institutes of Health. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Available at: [Link]
- Evonik Industries. (n.d.). Agro Synthesis. This source was reviewed but not directly cited in the final text.
- ChemRxiv. (n.d.). Catalytic Benzolactamization through Isonitrile Insertion Enabled 1,4-Palladium Shift. This source was reviewed but not directly cited in the final text.
-
YouTube. (2020). Basic transesterification. Available at: [Link]
-
YouTube. (2015). Base Catalyzed Transesterification: General Reaction. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 81660-73-3 | Product Name : tert-Butyl isonicotinate. Available at: [Link]
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
The Versatile Role of Butyl Isonicotinate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Simple Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. Among the vast family of pyridine derivatives, butyl isonicotinate, the butyl ester of pyridine-4-carboxylic acid, has emerged as a versatile building block and a valuable fragment in the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of butyl isonicotinate in medicinal chemistry, complete with detailed protocols and an analysis of the rationale behind its use. We will delve into its role as a synthetic intermediate, its incorporation into bioactive molecules, and its potential as a prodrug moiety to enhance the pharmacokinetic properties of parent drugs.
Core Attributes of Butyl Isonicotinate in Drug Design
The utility of butyl isonicotinate in medicinal chemistry can be attributed to several key features of its molecular structure: the isonicotinate core and the butyl ester chain.
The Isonicotinate Moiety:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.[1][2]
-
Aromatic Interactions: The pyridine ring can participate in π-π stacking and other aromatic interactions within the binding pockets of proteins.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to other aromatic systems, contributing to improved pharmacokinetic profiles.
-
Synthetic Versatility: The carboxylic acid functionality of the parent isonicotinic acid allows for a wide range of chemical modifications, including the formation of esters, amides, and other derivatives.[3][4]
The Butyl Ester Group:
-
Lipophilicity: The butyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The "Rule of Five," a set of guidelines for drug-likeness, often considers lipophilicity as a key parameter.
-
Modulation of Physicochemical Properties: The ester group can be hydrolyzed by esterases in the body, releasing the active carboxylic acid. This makes butyl isonicotinate a candidate for use as a prodrug, where the butyl group masks a polar carboxylic acid to improve absorption, and is later cleaved to release the active drug.[5][6][7]
-
Structure-Activity Relationships (SAR): The length and branching of the alkyl chain in an ester can significantly impact the biological activity and pharmacokinetic properties of a molecule. The butyl group provides a specific level of lipophilicity and steric bulk that can be optimal for binding to a particular target.
Applications of Butyl Isonicotinate in Medicinal Chemistry
While direct incorporation of the complete butyl isonicotinate molecule into a final drug is less common, its role as a versatile starting material and a key building block is well-documented in patent literature and research articles.
Synthesis of Novel Anti-tubercular Agents
The isonicotinic acid scaffold is famously present in the frontline anti-tuberculosis drug isoniazid. Researchers continue to explore derivatives of this scaffold to combat drug-resistant strains of Mycobacterium tuberculosis. In this context, butyl isonicotinate can serve as a readily available starting material for the synthesis of more complex pyridine carboxamides.
A recent study identified a series of pyridine carboxamides as potent anti-tubercular agents.[8] The general synthetic strategy often involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of candidate compounds for biological screening. The butyl ester provides a convenient protecting group for the carboxylic acid that can be easily removed under basic conditions.
Development of Anticancer Therapeutics
The pyridine nucleus is a common feature in many kinase inhibitors and other anticancer agents. A patent for isonicotinic acid derivatives describes their potential use in anticancer medications.[3] While the patent covers a broad range of derivatives, the synthesis of such compounds often starts from simple esters like butyl isonicotinate. The ester can be either hydrolyzed to the acid for further modification or can be directly involved in cross-coupling reactions to build more complex molecular architectures.
As a Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. Butyl isonicotinate, with a molecular weight of 179.22 g/mol , fits the profile of a typical fragment. The isonicotinate moiety can provide key hydrogen bonding interactions, while the butyl group can probe hydrophobic pockets within a binding site. Once a fragment like butyl isonicotinate is identified as a binder, it can be grown or linked with other fragments to develop a more potent and selective inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Butyl Isonicotinate via Fischer Esterification
This protocol describes the synthesis of butyl isonicotinate from isonicotinic acid and n-butanol using a classic Fischer esterification reaction.[4][9][10][11][12]
Reaction Scheme:
Fischer Esterification of Isonicotinic Acid
Materials:
-
Isonicotinic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add isonicotinic acid (1 equivalent) and an excess of n-butanol (e.g., 5-10 equivalents). The n-butanol serves as both a reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of n-butanol is approximately 117 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl isonicotinate.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Butyl Isonicotinate from Isonicotinoyl Chloride
This alternative method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, which then readily reacts with n-butanol.[13][14][15]
Reaction Scheme:
Synthesis via Isonicotinoyl Chloride
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend isonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Gently heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid is isonicotinoyl chloride hydrochloride, which can often be used in the next step without further purification.
Step 2: Esterification with n-Butanol
-
Dissolve the isonicotinoyl chloride hydrochloride (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add n-butanol (1.1 equivalents) to the solution.
-
Slowly add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.2 equivalents), to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield butyl isonicotinate.
Data Presentation
Table 1: Physicochemical Properties of Butyl Isonicotinate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [16] |
| Molecular Weight | 179.22 g/mol | [16][17] |
| IUPAC Name | butyl pyridine-4-carboxylate | [16] |
| CAS Number | 13841-66-2 | [16] |
| Appearance | Liquid | |
| Boiling Point | ~255 °C (predicted) | |
| LogP | 2.3 (calculated) | [16] |
Conclusion and Future Perspectives
Butyl isonicotinate, though a structurally simple molecule, holds significant potential in the field of medicinal chemistry. Its utility as a synthetic intermediate, a fragment for FBDD, and a potential prodrug moiety makes it a valuable tool in the drug discovery arsenal. The straightforward synthesis of butyl isonicotinate and its derivatives allows for the rapid generation of compound libraries for screening against a wide range of biological targets. As our understanding of disease biology deepens and the need for novel therapeutics grows, the strategic application of versatile building blocks like butyl isonicotinate will undoubtedly continue to play a crucial role in the development of the next generation of medicines. Future research will likely focus on the synthesis of novel butyl isonicotinate analogs with tailored properties for specific therapeutic applications and the further exploration of its potential in prodrug design to overcome pharmacokinetic challenges.
References
- Abadi, A. H., & Gomaa, M. S. (2018). Pharmacokinetic analysis of ester prodrugs of valproic acid. PubMed.
- BenchChem. (n.d.).
- Chen, X., et al. (2020). The chemical synthesis process, properties and pharmacokinetic analysis...
- CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google P
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
- Gao, H., et al. (2022).
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Zhou, G. (2024).
- Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Inform
- The Fischer Esterific
- Fischer Esterific
- Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)
- How can I synthesize 2- or 3- substituted isonicotinoyl chloride?
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Synthesis of isonicotinoyl chloride - PrepChem.com. (n.d.).
- BUTYL ISONICOTIN
- US Patent No.
- WO2010065447A3 - A process for the preparation of tert-butyl (r)
- (12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1 - Googleapis.com. (2011, April 22).
- Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.
- US10336775B2 - Glycosidase inhibitors - Google P
- Rathod, D., et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs - PubMed. (2025, December 9).
- Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem. (n.d.).
- Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopyridin-2-yloxy)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. athabascau.ca [athabascau.ca]
- 10. community.wvu.edu [community.wvu.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. GSRS [precision.fda.gov]
Butyl Isonicotinate: A Versatile Pyridine Building Block for the Synthesis of Pharmaceutical Compounds
Introduction
Butyl isonicotinate, the butyl ester of pyridine-4-carboxylic acid, is a pivotal building block in the landscape of pharmaceutical drug discovery and development. Its pyridine core is a prevalent scaffold in a multitude of biologically active molecules, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications of butyl isonicotinate and providing robust protocols for its utilization in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore its role in the synthesis of classic antitubercular agents and its emerging applications in the development of targeted therapies like kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of butyl isonicotinate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem CID 83769[3] |
| Molecular Weight | 179.22 g/mol | PubChem CID 83769[3] |
| IUPAC Name | butyl pyridine-4-carboxylate | PubChem CID 83769[3] |
| CAS Number | 13841-66-2 | PubChem CID 83769[3] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich |
| Boiling Point | 246.5±13.0 °C (Predicted) | ChemicalBook |
| Density | 1.053±0.06 g/cm³ (Predicted) | ChemicalBook |
| SMILES | CCCCOC(=O)C1=CC=NC=C1 | PubChem CID 83769[3] |
Core Synthetic Applications
Butyl isonicotinate is a versatile starting material for two principal classes of pharmaceutical compounds: antitubercular agents and kinase inhibitors. This is primarily due to the reactivity of its ester group and the inherent biological relevance of the pyridine nucleus.
Synthesis of Isonicotinohydrazide: A Gateway to Antitubercular Agents
The most prominent application of butyl isonicotinate is in the synthesis of isonicotinohydrazide (isoniazid), a first-line medication for the treatment of tuberculosis. The synthesis proceeds via a straightforward hydrazinolysis of the butyl ester.
Protocol 1: Synthesis of Isonicotinohydrazide from Butyl Isonicotinate
Principle: This reaction involves the nucleophilic acyl substitution of the butoxy group of butyl isonicotinate by hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield isonicotinohydrazide and butanol as a byproduct.
Materials:
-
Butyl isonicotinate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyl isonicotinate (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.
-
The product, isonicotinohydrazide, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain pure isonicotinohydrazide.
Expected Yield: > 85%
Diagram 1: Synthesis of Isonicotinohydrazide
Caption: Reaction scheme for the synthesis of isonicotinohydrazide.
Isonicotinohydrazide as a Precursor for N-Acylhydrazones
Isonicotinohydrazide, synthesized from butyl isonicotinate, is a versatile intermediate for the creation of a diverse library of N-acylhydrazones. These compounds are formed through the condensation reaction of isonicotinohydrazide with various aldehydes and ketones and have shown a wide range of biological activities, including antitubercular, antibacterial, and anticancer properties.
Protocol 2: General Synthesis of N-Acylhydrazones from Isonicotinohydrazide
Principle: This reaction is a classic condensation reaction where the nucleophilic primary amine of isonicotinohydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration, often catalyzed by a weak acid, results in the formation of a C=N double bond (an imine), yielding the N-acylhydrazone.
Materials:
-
Isonicotinohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve isonicotinohydrazide (1.0 eq) in ethanol or methanol in a round-bottom flask with magnetic stirring.
-
In a separate flask, dissolve the desired aldehyde or ketone (1.0 eq) in a minimal amount of the same solvent.
-
Add the aldehyde/ketone solution to the isonicotinohydrazide solution at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound. Monitor the reaction by TLC.
-
Upon completion, the N-acylhydrazone product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram 2: General Synthesis of N-Acylhydrazones
Caption: General reaction scheme for N-acylhydrazone synthesis.
Butyl Isonicotinate in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of various kinase inhibitors.[1][2][4] Butyl isonicotinate and its derivatives serve as valuable starting materials for the construction of these complex molecules. For instance, isonicotinamides, which can be derived from butyl isonicotinate, are potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in neurodegenerative diseases and other conditions.[5][6][7]
Illustrative Synthetic Pathway: Towards a GSK-3 Inhibitor
The following represents a plausible synthetic route towards a GSK-3 inhibitor, starting from butyl isonicotinate. This pathway involves the key steps of amidation and subsequent functionalization.
Step 1: Synthesis of N-(Aryl)-isonicotinamide
Principle: This step involves the direct amidation of butyl isonicotinate with a substituted aniline. This reaction can be facilitated by heat or by using a catalyst to overcome the lower reactivity of the ester compared to an acid chloride.
Materials:
-
Butyl isonicotinate (1.0 eq)
-
Substituted aniline (e.g., 4-amino-3-iodopyridine) (1.0 eq)
-
High-boiling point solvent (e.g., xylenes) or a catalyst system (e.g., sodium methoxide)
-
Reaction vessel suitable for high temperatures
Procedure (Thermal):
-
Combine butyl isonicotinate and the substituted aniline in a reaction vessel.
-
Heat the mixture to a high temperature (e.g., 140-160 °C) and monitor the reaction by TLC.
-
The butanol byproduct is distilled off to drive the reaction to completion.
-
After the reaction is complete, the crude product is purified by column chromatography or recrystallization.
Step 2: Cross-Coupling Reaction for Further Elaboration
Principle: The resulting N-(iodoaryl)-isonicotinamide can be further functionalized using a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce additional structural complexity. This is a powerful method for forming carbon-carbon bonds.
Materials:
-
N-(iodoaryl)-isonicotinamide (1.0 eq)
-
Boronic acid or ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
To a degassed solution of the N-(iodoaryl)-isonicotinamide and the boronic acid in the solvent system, add the palladium catalyst and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Diagram 3: Synthetic Pathway to a Kinase Inhibitor Core
Caption: Illustrative synthesis of a kinase inhibitor core.
Conclusion
Butyl isonicotinate is a cost-effective and versatile building block with significant applications in the synthesis of pharmaceutical compounds. Its utility extends from the production of the well-established antitubercular drug isoniazid to the development of modern targeted therapies like kinase inhibitors. The protocols and pathways detailed in this document provide a solid foundation for researchers to leverage the synthetic potential of butyl isonicotinate in their drug discovery and development endeavors. The straightforward reactivity of its ester functionality, combined with the inherent biological relevance of the pyridine core, ensures that butyl isonicotinate will remain a valuable tool in the arsenal of medicinal chemists.
References
-
African Journal of Biomedical Research. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. Retrieved from [Link]
-
ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
-
OSTI.GOV. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase‑3 Inhibitors. Retrieved from [Link]
-
PubMed. (1998). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Retrieved from [Link]
-
SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Retrieved from [Link]
-
PubMed. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Retrieved from [Link]
-
MDPI. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). Butyl isonicotinate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of isoniazid.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and heterocyclization of β-N-(methacryloylthiocarbamoyl)-isonicotinohydrazide. Retrieved from [Link]
-
UTAR Institutional Repository. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Aldehydes used for the condensation reactions. Retrieved from [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. acs.figshare.com [acs.figshare.com]
Application Notes & Protocols: The Role of Butyl Isonicotinate in the Development of Novel Materials
Abstract
Butyl isonicotinate, a pyridine-4-carboxylate ester, is emerging as a highly versatile building block in modern materials science. Its unique molecular architecture, featuring a nitrogen-containing aromatic ring and a flexible butyl ester group, offers a dual-functionality that is attractive for a range of applications. The pyridine nitrogen atom serves as an excellent coordination site (a Lewis base) for metal ions, making it a prime candidate for the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] Concurrently, the ester group provides a handle for polymerization and functionalization, enabling its incorporation into novel polymer backbones or its use as a modifying agent. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of butyl isonicotinate, complete with detailed experimental protocols and the scientific rationale behind its use in developing advanced materials.
Introduction: Why Butyl Isonicotinate?
The pursuit of novel materials with tailored properties is a cornerstone of modern chemistry and materials science. The selection of molecular precursors is paramount, as their intrinsic properties dictate the final characteristics of the material. Butyl isonicotinate (and its structural isomer, tert-butyl isonicotinate) presents a compelling case as a multifunctional precursor for several reasons:
-
Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen atom is readily available for coordination with a wide variety of metal cations. This interaction is the fundamental principle behind the self-assembly of coordination polymers and MOFs, materials renowned for their porosity, high surface area, and applications in gas storage, separation, and catalysis.[1][3]
-
Polymer Functionalization: The butyl ester moiety can be hydrolyzed, transesterified, or used as a plasticizing component within a polymer matrix. This allows for the tuning of material properties such as solubility, thermal stability, and mechanical flexibility.[4][5]
-
Organocatalysis: The electronic properties of the pyridine ring, influenced by the ester group, allow certain isomers like tert-butyl isonicotinate to function as effective organocatalysts in important synthetic transformations, such as borylation reactions, which are critical for creating building blocks for organic electronics and pharmaceuticals.[6]
-
Hydrophobicity and Solubility: The butyl group imparts a degree of hydrophobicity, which can be crucial for controlling the solubility of the resulting materials in different media and for designing materials for specific environments, such as drug delivery systems.[7][8]
This guide will explore these facets through detailed protocols, from the fundamental synthesis and characterization of butyl isonicotinate to its application in advanced material fabrication.
Physicochemical Properties and Characterization
Accurate characterization of the starting material is a prerequisite for any successful material synthesis. The properties of butyl isonicotinate and its commonly used isomer are summarized below.
| Property | Butyl Isonicotinate | tert-Butyl Isonicotinate | Data Source(s) |
| IUPAC Name | butyl pyridine-4-carboxylate | tert-butyl pyridine-4-carboxylate | [9][10] |
| CAS Number | 13841-66-2 | 81660-73-3 | [9][10] |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | [9][10] |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | [9][10] |
| Appearance | Liquid | Liquid / Low-melting solid | [11][12] |
| Boiling Point | ~246.5 °C (Predicted) | N/A | [13] |
| SMILES | CCCCOC(=O)C1=CC=NC=C1 | CC(C)(C)OC(=O)C1=CC=NC=C1 | [9][10] |
| InChIKey | UMQFMEMKBWWILL-UHFFFAOYSA-N | ZXAPIQZSJHLLDS-UHFFFAOYSA-N | [9][10] |
Application in Coordination Polymers and MOFs
Coordination polymers are materials formed by the self-assembly of metal ions and multidentate organic ligands. Butyl isonicotinate, acting as a monodentate ligand through its pyridine nitrogen, can be used to construct 1D, 2D, or 3D frameworks, depending on the coordination geometry of the metal center and the presence of other auxiliary ligands.[2][14]
Causality: The choice of a monodentate ligand like butyl isonicotinate, rather than a di- or tri-topic linker, is a deliberate strategy to control dimensionality. It can be used to terminate chain growth or to occupy coordination sites on a metal cluster, thereby tuning the porosity and topology of the final framework. The butyl group's steric bulk and flexibility can influence the packing of the polymer chains, preventing dense packing and potentially creating void spaces within the material.
Workflow: Synthesis of a Butyl Isonicotinate-Based Coordination Polymer
Caption: Workflow for solvothermal synthesis of a coordination polymer.
Protocol 3.1: Solvothermal Synthesis of a [Zn(butyl-isonicotinate)₂Cl₂] Coordination Polymer
This protocol describes a representative method for synthesizing a simple 1D coordination polymer.
Materials and Reagents:
-
Butyl Isonicotinate (≥98% purity)
-
Zinc Chloride (ZnCl₂, anhydrous, 99.9%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 35.8 mg (0.2 mmol) of butyl isonicotinate and 13.6 mg (0.1 mmol) of anhydrous zinc chloride in a solvent mixture of 5 mL DMF and 5 mL ethanol.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the clear solution into a 20 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 110 °C at a rate of 5 °C/min. Hold at 110 °C for 48 hours.
-
Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the product. The slow cooling phase is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
-
-
Cooling: Program the oven to cool down to room temperature at a slow rate of 0.1 °C/min (approximately 15 hours).
-
Isolation: Carefully open the autoclave. Colorless, needle-like crystals should be visible. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals three times with 5 mL of fresh ethanol to remove any unreacted starting materials and residual DMF.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
-
Characterization: The resulting crystalline material should be analyzed by Single-Crystal X-ray Diffraction (SC-XRD) to determine its structure, Powder X-ray Diffraction (PXRD) to confirm phase purity, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Application in Polymer Chemistry
Butyl isonicotinate can be incorporated into polymers to introduce specific functionalities. The pyridine moiety can act as a site for quaternization, hydrogen bonding, or metal coordination, making the resulting polymer responsive to pH, or capable of acting as a scaffold for catalysts.
Causality: When copolymerized with standard monomers like acrylates or styrenes, even a small amount of a butyl isonicotinate-derived monomer can dramatically alter the properties of the bulk polymer. For example, it can enhance adhesion to polar surfaces, improve dye uptake in textiles, or act as a cross-linking site. The choice of n-butyl versus a shorter or longer alkyl chain on the ester allows for fine-tuning of the glass transition temperature (Tg) and mechanical properties of the polymer.[5]
Protocol 4.1: Synthesis of a Functional Acrylate Copolymer
This protocol requires a two-step process: first, the synthesis of a polymerizable monomer from butyl isonicotinate, followed by copolymerization.
Step A: Synthesis of 2-(pyridin-4-ylcarbonyloxy)ethyl acrylate
-
React butyl isonicotinate with 2-hydroxyethyl acrylate via transesterification under catalytic conditions (e.g., using a tin-based catalyst or an enzyme).
-
Purify the resulting monomer using column chromatography.
-
Characterize the product via ¹H NMR, ¹³C NMR, and mass spectrometry.
Step B: Free-Radical Copolymerization
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 9.5 g of methyl methacrylate (95 mmol) and 0.9 g of the monomer from Step A (5 mmol) in 50 mL of anhydrous toluene.
-
Add 25 mg of a free-radical initiator, such as azobisisobutyronitrile (AIBN).
-
Stir the mixture and heat to 70 °C for 24 hours.
-
Rationale: AIBN is a thermal initiator that decomposes at this temperature to generate radicals, which initiate the polymerization. The 95:5 molar ratio ensures the bulk properties are dominated by poly(methyl methacrylate), while introducing the desired functionality.
-
-
Precipitate the polymer by slowly pouring the cooled reaction mixture into 500 mL of cold methanol with vigorous stirring.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum.
Application in Organocatalysis
Recent research has demonstrated that isonicotinate esters can act as potent organocatalysts. Specifically, tert-butyl isonicotinate has been shown to catalyze the decarboxylative borylation of carboxylic acids, a key transformation for producing valuable boronate esters.[6]
Causality: In this reaction, the isonicotinate ester is believed to activate the bis(pinacolato)diboron (B₂pin₂) reagent, facilitating the transfer of a boryl group. The reaction proceeds under base-free conditions, which is a significant advantage as it avoids side reactions and improves functional group tolerance. The tert-butyl group likely provides steric hindrance that favors the desired reaction pathway and enhances catalyst stability.
Catalytic Cycle: Decarboxylative Borylation
Caption: Proposed catalytic cycle for decarboxylative borylation.
Protocol 5.1: tert-Butyl Isonicotinate-Catalyzed Borylation of an Aromatic Carboxylic Acid
This protocol is adapted from the procedure described by Shang, Fu, and coworkers.[6]
Materials and Reagents:
-
Aromatic carboxylic acid (e.g., 1-naphthoic acid)
-
N-Hydroxyphthalimide (NHPI)
-
Dicyclohexylcarbodiimide (DCC)
-
Bis(pinacolato)diboron (B₂pin₂)
-
tert-Butyl isonicotinate (catalyst)
-
1,4-Dioxane, anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Activate Carboxylic Acid: First, prepare the NHPI ester of the carboxylic acid. In a round-bottom flask, dissolve 1-naphthoic acid (1 mmol), NHPI (1.1 mmol), and DCC (1.1 mmol) in dichloromethane and stir at room temperature for 12 hours. Purify the resulting ester by filtration and recrystallization.
-
Set up Catalytic Reaction: In a glovebox or under an inert atmosphere, add the prepared NHPI ester (0.2 mmol), B₂pin₂ (0.3 mmol, 1.5 equiv), and tert-butyl isonicotinate (0.02 mmol, 10 mol%) to an oven-dried reaction vial.
-
Add Solvent and Heat: Add 1.0 mL of anhydrous 1,4-dioxane to the vial. Seal the vial and remove it from the glovebox. Place the vial in a preheated block at 100 °C and stir for 12-24 hours.
-
Rationale: The reaction is performed under inert conditions to prevent the degradation of the catalyst and reagents. The excess B₂pin₂ ensures the reaction goes to completion.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove solid byproducts. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired aryl boronate ester.
-
Confirmation: Confirm the structure of the product using ¹H NMR, ¹¹B NMR, and mass spectrometry.
Conclusion and Future Outlook
Butyl isonicotinate and its isomers are far more than simple chemical reagents; they are enabling molecules for the creation of a new generation of functional materials. From the ordered, crystalline lattices of coordination polymers to the tailored interfaces of functional polymers and the efficiency of organocatalytic systems, their utility is both broad and profound. Future research will likely explore their role in creating biomimetic materials, developing more sophisticated drug delivery vehicles, and designing novel catalytic systems with even greater efficiency and selectivity. The protocols outlined in this guide serve as a validated starting point for researchers to unlock the full potential of this versatile chemical building block.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83769, Butyl isonicotinate". PubChem, [Link]. Accessed Jan 12, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21219557, tert-Butyl isonicotinate". PubChem, [Link]. Accessed Jan 12, 2026.
-
Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). "Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters". Organic Letters, 19(16), 4287–4290. [Link].
-
Khan, I., et al. (2021). "Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications". Catalysts, 11(10), 1213. [Link].
-
Sánchez-Sánchez, A., et al. (2018). "Chemical Modification of Butyl Rubber with Maleic Anhydride via Nitroxide Chemistry and Its Application in Polymer Blends". Polymers, 10(12), 1369. [Link].
-
Lismont, M., et al. (2024). "Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions". Chemical Science, 15, 6031-6039. [Link].
-
Lin, Y.-H., et al. (2020). "Coordination Polymers Constructed from Semi-Rigid N,N′-Bis(3-pyridyl)terephthalamide and Dicarboxylic Acids: Effect of Ligand Isomerism, Flexibility, and Identity". Polymers, 13(1), 22. [Link].
-
Lopes, I., et al. (2022). "Polyaromatic Carboxylate Ligands Based Zn(II) Coordination Polymers for Ultrasound-Assisted One-Pot Tandem Deacetalization–Knoevenagel Reactions". Catalysts, 12(3), 304. [Link].
-
Di Iacovo, A., et al. (2023). "Chitosan and Anionic Solubility Enhancer Sulfobutylether-β-Cyclodextrin-Based Nanoparticles as Dexamethasone Ophthalmic Delivery System for Anti-Inflammatory Therapy". Pharmaceutics, 15(7), 1845. [Link].
-
Obeidat, W. M., & Price, J. C. (2006). "Improved drug delivery to the lower intestinal tract with tablets compression-coated with enteric/nonenteric polymer powder blends". Journal of Controlled Release, 114(3), 330-338. [Link].
-
Lismont, M., et al. (2024). "Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions". Chemical Science, 15, 6031-6039. [Link].
-
ICMol. (2021). "The chemistry of Metal-Organic Frameworks -MOFs-". YouTube, [Link].
-
López-López, M., et al. (2024). "Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent". CrystEngComm, 26, 218-228. [Link].
-
Gantrade. "Applications of N-Butyl Acrylate". Gantrade, [Link]. Accessed Jan 12, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. gantrade.com [gantrade.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Improved drug delivery to the lower intestinal tract with tablets compression-coated with enteric/nonenteric polymer powder blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl isonicotinate | 81660-73-3 [sigmaaldrich.com]
- 12. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]
- 14. Polyaromatic Carboxylate Ligands Based Zn(II) Coordination Polymers for Ultrasound-Assisted One-Pot Tandem Deacetalization–Knoevenagel Reactions | MDPI [mdpi.com]
Application Note: High-Throughput Quantification of Butyl Isonicotinate Using Chromatographic Techniques
Introduction: The Analytical Imperative for Butyl Isonicotinate
Butyl isonicotinate (IUPAC name: butyl pyridine-4-carboxylate) is a pyridinecarboxylic acid ester with the molecular formula C₁₀H₁₃NO₂.[1][2] As an important chemical intermediate, its precise and accurate quantification is critical in various stages of research and pharmaceutical development. Whether assessing the purity of a synthesized batch, conducting stability trials, or performing pharmacokinetic studies, researchers require robust and reliable analytical methods.[3][4]
The inherent chemical properties of butyl isonicotinate—specifically its moderate polarity and volatility—make it an ideal candidate for analysis by two cornerstone techniques of analytical chemistry: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6]
This comprehensive guide provides detailed, field-proven protocols for the quantification of butyl isonicotinate using both GC with Flame Ionization Detection (GC-FID) and Reverse-Phase HPLC with UV Detection (RP-HPLC-UV). The methodologies are designed to be self-validating systems, emphasizing the scientific rationale behind instrumental choices and procedural steps to ensure data integrity and reproducibility.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Scientific Principle & Rationale
Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like esters.[5] The principle relies on partitioning the analyte between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase within a heated column. For butyl isonicotinate, a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is selected. This choice is based on the "like dissolves like" principle; the moderately polar analyte will have sufficient interaction with the non-polar column to achieve good separation from potential impurities without excessive retention, leading to sharp, symmetrical peaks.
The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range.[4] It provides a robust and universally applicable detection method for carbon-containing analytes like butyl isonicotinate.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for Butyl Isonicotinate Quantification by GC-FID.
Detailed Protocol: GC-FID
A. Instrumentation & Consumables
-
Gas Chromatograph with FID detector (e.g., Agilent 8890 GC System)
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[7][8]
-
Carrier Gas: Helium or Nitrogen, high purity
-
Consumables: 2 mL autosampler vials, caps, septa, 0.2 µm PTFE syringe filters
B. Reagents
-
Butyl Isonicotinate reference standard (>99% purity)
-
Methanol (HPLC or GC grade)
C. Preparation of Standard Solutions
-
Stock Solution (10 mg/mL): Accurately weigh 100 mg of butyl isonicotinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (0.1 - 1.0 mg/mL): Prepare a series of five calibration standards by serial dilution of the stock solution with methanol into 10 mL volumetric flasks.
D. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the butyl isonicotinate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[9]
E. GC Operating Conditions & Validation Parameters
| Parameter | Condition / Typical Value | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent overloading. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks.[7] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Starts below the solvent boiling point and ramps to elute the analyte efficiently. |
| FID Detector | ||
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
| H₂ Flow | 30 mL/min | Standard fuel flow for FID. |
| Air Flow | 300 mL/min | Standard oxidant flow for FID. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
| Validation | ||
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response.[8] |
| LOD | ~0.01 mg/mL | The lowest concentration at which the analyte can be reliably detected.[4] |
| LOQ | ~0.03 mg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[4] |
| Precision (%RSD) | < 2% | Measures the closeness of repeated measurements.[10] |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the measured value to the true value.[10] |
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Scientific Principle & Rationale
Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Butyl isonicotinate, being moderately polar, will be retained on the C18 column and can be effectively eluted by a mixture of an organic solvent (acetonitrile) and an aqueous buffer.[3]
The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is critical. It protonates the nitrogen on the pyridine ring, preventing peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase, thus ensuring sharp, symmetrical peaks.[3] UV detection is selected because the pyridine ring of butyl isonicotinate contains a chromophore that strongly absorbs UV light, providing excellent sensitivity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for Butyl Isonicotinate Quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
A. Instrumentation & Consumables
-
HPLC system with UV/Vis or DAD detector (e.g., Agilent 1260 Infinity II LC System)
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1 or equivalent)[3]
-
Consumables: 2 mL autosampler vials, caps, septa, 0.2 µm Nylon syringe filters
B. Reagents
-
Butyl Isonicotinate reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS grade) or Formic Acid (LC-MS grade)
C. Preparation of Mobile Phase
-
Prepare a 0.1% phosphoric acid in water solution. For 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of deionized water.
-
The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid. A typical starting ratio is 40:60 (v/v).[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or online degasser.
D. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of butyl isonicotinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (10 - 200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.
E. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the butyl isonicotinate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Filter the solution through a 0.2 µm Nylon syringe filter into an autosampler vial.[9]
F. HPLC Operating Conditions & Validation Parameters
| Parameter | Condition / Typical Value | Rationale |
| HPLC System | ||
| Injection Volume | 10 µL | A standard volume that balances sensitivity and peak shape. |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (40:60 v/v) | Provides good retention and elution characteristics for the analyte on a C18 column.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[11] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| UV Detector | ||
| Detection λ | 265 nm | Corresponds to a high absorbance wavelength for the pyridine ring, ensuring good sensitivity. |
| Validation | ||
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response.[12] |
| LOD | ~1 µg/mL | The lowest concentration at which the analyte can be reliably detected.[13] |
| LOQ | ~3 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[13] |
| Precision (%RSD) | < 2% | Measures the closeness of repeated measurements.[12] |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the measured value to the true value.[12] |
Method Comparison and Selection
| Feature | GC-FID | HPLC-UV |
| Principle | Separation based on volatility and boiling point. | Separation based on polarity and partitioning. |
| Sample State | Must be volatile and thermally stable. | Sample must be soluble in the mobile phase. |
| Sensitivity | Generally higher for non-polar volatile compounds. | High sensitivity due to strong UV absorbance. |
| Speed | Faster run times are often possible with temperature programming. | Isocratic methods can be fast; gradient methods are longer. |
| Solvent Usage | Minimal, primarily for sample dissolution. | Higher, as solvents constitute the mobile phase. |
| Best For... | Purity analysis of bulk material, detection of volatile impurities. | Quantification in aqueous-based formulations, stability studies in solution. |
Conclusion
Both GC-FID and RP-HPLC-UV are powerful, reliable, and robust methods for the quantification of butyl isonicotinate. The choice between them should be guided by the specific application, the nature of the sample matrix, and the instrumentation available in the laboratory. The GC-FID method offers excellent sensitivity and speed for purity assessments of the neat compound or in organic matrices. The HPLC-UV method provides versatility for analyzing samples in more complex or aqueous-based formulations, which is common in later-stage drug development. By following the detailed protocols and understanding the underlying scientific principles, researchers can achieve accurate and reproducible quantification, ensuring the quality and integrity of their work.
References
- Benchchem. (n.d.).
- SIELC Technologies. (n.d.).
-
PubChem. (n.d.). Butyl isonicotinate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. National Center for Biotechnology Information. [Link]
- precisionFDA. (n.d.).
- Sigma-Aldrich. (n.d.).
- GSRS. (n.d.).
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
-
MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
- Asian Journal of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods and Processes. [Link]
-
American Chemical Society. (2023). Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. [Link]
- Environmental C&C. (n.d.). Analytical Methods.
- Journal of Food and Drug Analysis. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic.
-
Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]
- Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
-
PubMed. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. [Link]
- Micromeritics. (n.d.).
- Agilent. (n.d.).
- (n.d.).
-
PubMed. (n.d.). [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]
- Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. iiste.org [iiste.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Butyl Isonicotinate
An Application Guide by a Senior Scientist
Abstract
This comprehensive application note provides a detailed guide to developing and implementing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of butyl isonicotinate. Butyl isonicotinate, an ester of isonicotinic acid, is a key intermediate in pharmaceutical and chemical synthesis. Its accurate quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This document delves into the fundamental principles governing the separation, provides a detailed experimental protocol, and discusses method validation and troubleshooting, grounded in established scientific principles.
Introduction: The Analytical Imperative
Butyl isonicotinate (IUPAC name: butyl pyridine-4-carboxylate) is a pyridine derivative characterized by a basic pyridine ring and a nonpolar butyl ester functional group.[1][2] This bifunctional nature presents a unique challenge and opportunity in chromatographic separation. The purity and concentration of this compound are critical parameters in drug development and chemical manufacturing, necessitating a reliable and reproducible analytical method. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide explains the causality behind the selection of chromatographic parameters, ensuring that the presented protocol is not just a series of steps, but a self-validating system rooted in the physicochemical properties of the analyte.
Foundational Principles: Analyte-Driven Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's interaction with the stationary and mobile phases. For butyl isonicotinate, three properties are paramount: polarity, basicity, and UV absorbance.
The Role of the Stationary Phase
Given the compound's structure—a polar pyridine head and a nonpolar butyl tail—Reversed-Phase (RP) chromatography is the logical choice. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.
-
Expert Selection Rationale : A standard C18 (octadecylsilane) column is an excellent starting point.[3] However, the critical feature for analyzing basic compounds like butyl isonicotinate is the quality of the silica packing. Residual, unreacted silanol groups (Si-OH) on the silica surface are acidic and can cause strong, undesirable ionic interactions with the basic nitrogen of the pyridine ring. This interaction is a primary cause of significant peak tailing. Therefore, a modern, high-purity, end-capped C18 or a specialized column with low silanol activity is strongly recommended to ensure symmetrical peak shapes.[3][4][5]
Mastering the Mobile Phase: The Key to Selectivity and Peak Shape
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. For butyl isonicotinate, both components must be carefully optimized.
-
Organic Modifier : Acetonitrile (MeCN) is generally the preferred organic solvent over methanol. Its lower viscosity promotes higher column efficiency (sharper peaks), and its superior UV transparency at low wavelengths is advantageous.[6] A typical starting point is a mixture of acetonitrile and water.[4][5]
-
Aqueous Phase and pH Control : The pH of the mobile phase is the most critical parameter for achieving good chromatography for pyridine derivatives.[3] The pKa of the pyridine ring nitrogen is typically between 5 and 6.[7]
-
At Low pH (< 3) : The pyridine nitrogen is protonated, carrying a positive charge. Simultaneously, the acidic silanol groups on the column are also protonated and thus electrically neutral. This minimizes the strong ionic interactions that lead to peak tailing, resulting in sharp, symmetrical peaks.[3]
-
At Mid pH (4-7) : This range should be avoided with standard silica columns. Here, the analyte is protonated (positive), but the silanols are deprotonated (negative), leading to maximal ionic interaction and severe peak tailing.[3]
-
Therefore, acidifying the mobile phase is essential. Phosphoric acid or formic acid are common choices.[4][5] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is mandatory.[4][5]
Detection Wavelength Selection
The pyridine ring in butyl isonicotinate is a chromophore, allowing for detection by UV-Vis spectrophotometry. The parent compound, isonicotinic acid, exhibits absorbance maxima around 214 nm and 264 nm.[8][9] While the lower wavelength offers higher sensitivity, the 250-270 nm range often provides a better balance of sensitivity and selectivity, with less interference from mobile phase components. A wavelength of 254 nm or 264 nm is a robust choice for this analysis.[7][10]
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step protocol for the quantitative analysis of butyl isonicotinate.
Instrumentation and Materials
-
Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column : Newcrom R1, C18, 4.6 x 150 mm, 5 µm particle size (or equivalent high-purity, end-capped C18 column).[4]
-
Chemicals :
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade) or Formic Acid (LC-MS Grade)
-
Butyl Isonicotinate reference standard
-
Reagent Preparation
-
Mobile Phase A (Aqueous) : Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly. (For MS compatibility, use 1.0 mL of formic acid instead).
-
Mobile Phase B (Organic) : 100% Acetonitrile.
-
Sample Diluent : Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution : Accurately weigh 10 mg of butyl isonicotinate reference standard and dissolve in 10.0 mL of sample diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution using the sample diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Newcrom R1 C18 (4.6 x 150 mm, 5 µm) or equivalent | End-capped C18 with low silanol activity to prevent peak tailing of the basic analyte.[3][4] |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile | Acidified aqueous phase ensures protonation of silanols and analyte for symmetric peaks.[3] |
| Elution Mode | Isocratic: 30% A, 70% B | Simple, robust, and reproducible for routine analysis. Gradient can be used for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures stable retention times and improves peak shape. |
| Detection | UV at 264 nm | Corresponds to an absorbance maximum of the pyridine chromophore, offering good sensitivity.[8][9] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring sufficient signal. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Step-by-Step Procedure
-
System Preparation : Purge all pump lines with their respective mobile phases to remove air bubbles.
-
Equilibration : Equilibrate the column with the isocratic mobile phase mixture (30% A, 70% B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Blank Injection : Inject 10 µL of the sample diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Calibration Curve : Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis : Inject the prepared sample solutions. Ensure samples are filtered through a 0.45 µm syringe filter if particulates are present.
-
Data Processing : Integrate the peak area of butyl isonicotinate. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Trustworthiness: Principles of Method Validation
To ensure the reliability of the results, the described HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11] A properly validated method provides trustworthiness in its intended application. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[10]
-
Accuracy & Precision : Accuracy is the closeness of the measured value to the true value, while precision measures the repeatability of the results.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13]
-
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[11]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process, from initial setup to final data analysis.
Caption: HPLC analytical workflow for butyl isonicotinate.
References
-
SIELC Technologies. (n.d.). Separation of Butyl isonicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Patel, K. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83769, Butyl isonicotinate. Retrieved from [Link]
-
Jayarama, V. et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(23), 2324-2330. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21219557, tert-Butyl isonicotinate. Retrieved from [Link]
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]
-
Chisvert, A. et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53. Retrieved from [Link]
-
Atla, S. et al. (2022). A Comprehensive Review on Analytical Methods for Quantitative Estimation of Tyrosine Kinase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 13(3), 1044-1056. Retrieved from [Link]
-
Sankar, P. et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. African Journal of Pharmacy and Pharmacology, 5(12), 1515-1521. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid. Retrieved from [Link]
-
Abdasah, M. et al. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Applied Sciences, 11(13), 2339-2346. Retrieved from [Link]
-
Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(10), 764-773. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of Butyl Isonicotinate
A Comprehensive Guide for Purity Assessment and Stability-Indicating Assays
Abstract This guide provides a detailed framework for the analysis of butyl isonicotinate using gas chromatography (GC). We present robust protocols for both quantitative analysis by Flame Ionization Detection (GC-FID) and definitive identification by Mass Spectrometry (GC-MS). The methodologies are designed to be suitable for purity testing, quality control, and as a stability-indicating assay in research and drug development settings. Key aspects covered include sample preparation, instrument parameter optimization, method validation according to ICH guidelines, and application in forced degradation studies. The causality behind experimental choices, such as column selection and temperature programming, is explained to provide a deeper understanding of the analytical process.
Introduction
Butyl isonicotinate (butyl pyridine-4-carboxylate), with a molecular weight of 179.22 g/mol [1], is a key intermediate in the synthesis of various pharmaceutical compounds, including antitubercular agents like Isoniazid. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography is an ideal analytical technique for this compound due to its volatility and thermal stability[2].
A robust and validated analytical method is essential for several reasons:
-
Purity Assessment: To quantify the amount of butyl isonicotinate and identify any process-related impurities.
-
Quality Control: To ensure batch-to-batch consistency in a manufacturing environment.
-
Stability Testing: To develop a stability-indicating method capable of separating the intact substance from potential degradation products that may form under various environmental conditions[3][4].
This document serves as a comprehensive guide for researchers and drug development professionals, providing both the practical "how" and the scientific "why" behind the analytical protocols.
Principle of Gas Chromatography
Gas chromatography is a powerful separation technique used to analyze compounds that can be vaporized without decomposition[3]. The core principle involves a sample being vaporized and carried by an inert gas (the mobile phase) through a specialized column containing a stationary phase. In Gas-Liquid Chromatography (GLC), the stationary phase is a liquid immobilized on a solid support.
The separation of components in a mixture is based on their differential partitioning between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, while compounds with a higher affinity for the mobile phase (i.e., higher volatility) will travel faster. This difference in retention time allows for the separation and subsequent detection of individual analytes. For a molecule like butyl isonicotinate, its polarity and boiling point are key factors determining the choice of stationary phase and the temperature conditions required for an effective separation.
Methodology and Protocols
The following sections detail the instrumentation, consumables, and step-by-step procedures for the GC analysis of butyl isonicotinate.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID). For identification, a Mass Spectrometer (MS) detector is required.
-
GC Column: A non-polar or mid-polar capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5, Rxi-5ms) is an excellent starting point due to its versatility and the known retention behavior of similar compounds[5].
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Reagents: Methanol (HPLC Grade), Dichloromethane (GC Grade), Butyl Isonicotinate reference standard.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Standard and Sample Preparation
The primary goal of sample preparation is to dissolve the analyte in a suitable volatile solvent and ensure it is free of non-volatile residues that could contaminate the GC system[6][7].
Protocol:
-
Standard Preparation (1000 µg/mL): Accurately weigh 50 mg of butyl isonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. This serves as the stock solution.
-
Working Standard Preparation (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with Methanol.
-
Sample Preparation: Accurately weigh an appropriate amount of the test sample, expected to contain approximately 50 mg of butyl isonicotinate, into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.
Causality: Methanol is chosen as the solvent due to its high volatility and ability to readily dissolve butyl isonicotinate. It produces a minimal signal on an FID detector after the solvent delay, preventing interference with the analyte peak.
General Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: General workflow for GC analysis of butyl isonicotinate.
GC-FID Method for Quantification
The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a wide linear range, making it ideal for accurate quantification and purity analysis[8][9].
| Parameter | Setting | Rationale |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | A versatile, mid-polarity column suitable for separating the analyte from potential impurities. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of butyl isonicotinate without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading for purity assays where the analyte is at high concentration. |
| Injection Vol. | 1.0 µL | Standard volume for reproducible injections. |
| Oven Program | Initial: 100 °C, hold 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15 °C/min to 250 °C | A moderate ramp rate to ensure separation from both early and late eluting impurities. | |
| Hold: 5 min at 250 °C | Ensures all components are eluted from the column before the next run. | |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte and impurities in the detector. |
| Makeup Gas | Nitrogen, 25 mL/min | Standard setting for FID. |
| H2 Flow | 30 mL/min | Standard setting for FID. |
| Air Flow | 300 mL/min | Standard setting for FID. |
GC-MS Method for Identification
GC-MS is the gold standard for confirming the identity of a peak. It provides a mass spectrum, which is a molecular fingerprint of the compound[8][10]. The GC parameters can remain the same as the FID method, with adjustments made to the detector settings.
| Parameter | Setting | Rationale |
| GC Parameters | (Same as GC-FID Method) | Maintains consistent retention times for easier peak correlation. |
| Detector | Mass Spectrometer | Provides mass fragmentation data for identification. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Interface Temp. | 280 °C | Prevents analyte condensation in the transfer line. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Scan Range | 40 - 300 m/z | Covers the molecular ion (179.2 m/z) and key fragments of butyl isonicotinate (e.g., 106, 124 m/z)[1]. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Method Validation (as per ICH Guidelines)
For use in a regulated environment, the analytical method must be validated to prove it is fit for its intended purpose[11][12]. The GC-FID method should be validated for the following parameters.
| Parameter | Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, standard, and sample. In a stability study, ensure the main peak is resolved from degradation products. | Peak for butyl isonicotinate is free from interference at its retention time. Resolution > 2.0. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, oven temperature ±2°C) and assess the impact on the results. | System suitability parameters remain within limits; results are not significantly affected. |
Application: Stability-Indicating Assay
A crucial application for this method is in stability testing. A stability-indicating method is one that can accurately quantify the drug substance without interference from its degradation products, excipients, or other impurities[3][13]. This is demonstrated through forced degradation studies.
Forced Degradation Protocol:
-
Prepare solutions of butyl isonicotinate (~1 mg/mL in a suitable solvent).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4-8 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 2-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 12-24 hours.
-
Thermal: Heat the solution at 80 °C for 24 hours.
-
Photolytic: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
After exposure, neutralize the acid and base-stressed samples.
-
Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze by GC-FID and GC-MS.
-
The goal is to achieve 5-20% degradation of the active substance[13]. The analysis should demonstrate that the peak for butyl isonicotinate is well-resolved from any new peaks that appear due to degradation. The primary degradation products would likely be isonicotinic acid and butanol. (Note: Isonicotinic acid itself is not volatile and would require derivatization to be seen by GC[5], so its absence and a corresponding decrease in butyl isonicotinate purity is an indicator of degradation).
Caption: Workflow for a forced degradation study.
Data Analysis and Interpretation
-
Identification: The primary identification is based on the retention time matching that of a known reference standard. For GC-MS, confirmation is achieved by comparing the acquired mass spectrum with a reference library or the spectrum of the standard. Key expected ions for butyl isonicotinate are m/z 179 (M+), 124, 106, and 56[1].
-
Quantification (Purity): For purity analysis, the area percent method is commonly used.
-
Purity (%) = (Area of Butyl Isonicotinate Peak / Total Area of All Peaks) x 100
-
-
System Suitability: Before analyzing samples, inject a standard solution five times. The system is deemed suitable if the RSD of the peak area is ≤ 2.0%, and other parameters like theoretical plates and tailing factor meet predefined criteria.
Conclusion
The gas chromatography methods detailed in this application note provide a reliable and robust approach for the analysis of butyl isonicotinate. The GC-FID method is well-suited for routine quality control and quantification, offering high precision and accuracy. The GC-MS method provides unequivocal identification, which is essential for confirmation and impurity characterization. When properly validated, these protocols can be integrated into a comprehensive quality system for the assessment of butyl isonicotinate in research, development, and manufacturing environments, including its use as a stability-indicating assay.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83769, Butyl isonicotinate. Available from: [Link]
-
SCION Instruments (n.d.). Sample preparation GC-MS. Available from: [Link]
-
Organomation (n.d.). GC-MS Sample Preparation. Available from: [Link]
-
Musarurwa, H. (2004). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. ResearchGate. Available from: [Link]
-
Desai, S. R., & Nadkarni, G. S. (n.d.). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry. Available from: [Link] (Note: Direct link to the specific article is unavailable, referencing the journal's main page).
-
Sneddon, J. (2018). Sample Preparation Techniques for Gas Chromatography. IntechOpen. Available from: [Link]
-
SciSpace (2018). Sample Preparation Techniques for Gas Chromatography. Available from: [Link]
-
Hakes, D. C., & Johnson, R. D. (1982). Indirect determination of isocyanates by gas chromatography. Journal of Applied Polymer Science. Available from: [Link]
-
Chew, K. W., & Chan, L. W. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Robertson Microlit Laboratories (n.d.). Gas & Ion Chromatography Testing | HPLC Lab Services. Available from: [Link]
-
Klick, S., et al. (2005). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available from: [Link]
-
Restek Corporation (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available from: [Link]
-
Wang, M. L., et al. (2001). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic. Journal of Food and Drug Analysis. Available from: [Link]
-
Sankar, P. R., et al. (2013). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. ResearchGate. Available from: [Link]
-
Rodriguez-Gonzalez, P., et al. (2003). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
SIELC Technologies (n.d.). Separation of Butyl isonicotinate on Newcrom R1 HPLC column. Available from: [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2014). Development and validation of stability-indicating analytical methods. Trends in Analytical Chemistry. Available from: [Link]
-
Yilmaz, B., & Kadioglu, Y. (2011). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Tamosiunas, V., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules. Available from: [Link]
-
Kumar, P., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science. Available from: [Link]
-
Figueroa, J., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Vitae. Available from: [Link]
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. asianpubs.org [asianpubs.org]
- 6. scioninstruments.com [scioninstruments.com]
- 7. organomation.com [organomation.com]
- 8. Gas & Ion Chromotagraphy Testing | HPLC Lab Services [robertson-microlit.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 11. mdpi.com [mdpi.com]
- 12. iiste.org [iiste.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Butyl Isonicotinate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets in modern drug discovery.[1][2] Small molecule kinase inhibitors have revolutionized targeted therapy, with dozens of drugs approved for clinical use.[2]
A common feature among many successful kinase inhibitors is the presence of a heterocyclic scaffold, which serves as a rigid framework for orienting key pharmacophoric elements. Among these, the pyridine ring is a privileged structure in medicinal chemistry.[3] Its inclusion in a drug candidate can significantly enhance metabolic stability, cellular permeability, binding affinity, and overall potency.[3][4] The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket, a common mechanism for achieving potent inhibition.[5]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of butyl isonicotinate , a derivative of pyridine-4-carboxylic acid, as a foundational building block in the synthesis of novel kinase inhibitors. We will explore the mechanistic basis for its utility, provide detailed synthetic protocols, and outline methods for characterization and biological evaluation.
The Strategic Role of the Isonicotinate Moiety in Kinase Binding
Most small molecule kinase inhibitors are classified as "Type I" inhibitors, meaning they compete with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[6][7] The efficacy of these inhibitors relies on their ability to form specific, high-affinity interactions with key amino acid residues in this pocket.
The isonicotinate scaffold, derived from butyl isonicotinate, is particularly effective due to the strategic placement of its pyridine nitrogen. This nitrogen atom is not sterically hindered and possesses a lone pair of electrons, making it an ideal hydrogen bond acceptor. In many kinase-inhibitor complexes, this nitrogen forms one or more hydrogen bonds with the backbone amide protons of the hinge region, which connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, providing a strong foundation for its inhibitory activity.[5][8]
The structure of the pyridine ring allows for further modification at other positions (e.g., positions 2, 3, 5, and 6) to extend into other regions of the ATP pocket, such as the hydrophobic back pocket or the solvent-front, thereby enhancing both potency and selectivity for the target kinase over others in the human kinome.[5][9]
Caption: General binding mode of an isonicotinate-based inhibitor.
Synthetic Workflow: From Butyl Isonicotinate to a Kinase Inhibitor Core
Butyl isonicotinate is a stable, commercially available starting material. The butyl ester serves as a convenient protecting group for the carboxylic acid, which can be easily deprotected under basic conditions. The resulting isonicotinic acid is a versatile intermediate for coupling reactions.
Here, we present a representative two-step synthesis to generate a core scaffold for an Aurora Kinase inhibitor, starting from butyl isonicotinate. Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, and their inhibition is a validated strategy in oncology.[10]
Caption: Two-step synthesis of a kinase inhibitor core.
Protocol 1: Saponification of Butyl Isonicotinate
This protocol describes the hydrolysis of the butyl ester to yield the free carboxylic acid, isonicotinic acid.
Materials:
-
Butyl isonicotinate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve butyl isonicotinate (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets (1.5 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Slowly acidify the remaining aqueous solution to pH ~4-5 with 2M HCl while stirring in the ice bath. A white precipitate of isonicotinic acid will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under high vacuum to yield isonicotinic acid as a white solid.
Protocol 2: Amide Coupling to Synthesize an Inhibitor Core
This protocol details the coupling of isonicotinic acid with a representative amine fragment (e.g., 4-fluoroaniline, a common moiety in kinase inhibitors) to form the core amide linkage.
Materials:
-
Isonicotinic acid (from Protocol 1) (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add 4-fluoroaniline (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 6-12 hours. Monitor for the consumption of starting materials by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, N-(4-fluorophenyl)isonicotinamide.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.
| Parameter | Isonicotinic Acid | N-(4-fluorophenyl)isonicotinamide (Hypothetical) |
| Appearance | White solid | Off-white solid |
| Yield | >90% | 70-85% |
| Purity (HPLC) | >98% | >98% |
| ¹H NMR | Signals for pyridine protons | Signals for both pyridine and fluorophenyl protons, plus amide NH singlet[11] |
| ¹³C NMR | Signals for pyridine and carboxyl carbons | Signals for pyridine, fluorophenyl, and carbonyl carbons[11] |
| Mass Spec (ESI+) | [M+H]⁺ = 124.04 | [M+H]⁺ = 217.07 |
Application: In Vitro Kinase Inhibition Assay
Once synthesized and characterized, the compound's biological activity must be assessed. A common method is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀).
General Protocol (Luminescence-Based Assay):
-
Serially dilute the synthesized inhibitor in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add the target kinase (e.g., Aurora A), a suitable peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding an ATP solution (at or near its Km concentration).
-
Incubate the plate at room temperature for 1 hour.
-
Add a luminescence-based detection reagent that measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.
-
Read the luminescence signal on a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) (Hypothetical) |
| N-(4-fluorophenyl)isonicotinamide | Aurora A | 85 |
| VX-680 (Tozasertib)[11] | Aurora A | 0.6 |
Conclusion
Butyl isonicotinate is an accessible and highly valuable starting material for the synthesis of kinase inhibitors. The isonicotinate scaffold provides a reliable anchor point for binding to the kinase hinge region, a foundational element in modern inhibitor design. The synthetic protocols outlined in this note demonstrate a straightforward path from this basic building block to a core inhibitor structure. By leveraging established amide coupling and other cross-coupling chemistries, medicinal chemists can readily generate diverse libraries of isonicotinate-based compounds for screening and lead optimization, paving the way for the development of next-generation targeted therapies.
References
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central.
- Butyl isonicotinate. (n.d.). PubChem.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Institutes of Health.
- BUTYL ISONICOTINATE. (n.d.). precisionFDA.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (n.d.). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PubMed.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PubMed Central.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). MDPI.
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PubMed Central.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ResearchGate.
Sources
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Metal-Catalyzed Cross-Coupling Reactions of Butyl Isonicotinate
Introduction: The Strategic Value of Butyl Isonicotinate in Modern Synthesis
Butyl isonicotinate, a derivative of the pyridine carboxylic acid family, represents a cornerstone building block in contemporary medicinal chemistry and materials science. Its pyridine core is a prevalent motif in a multitude of FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate solubility, and fine-tune pharmacokinetic properties. The ester functionality provides a versatile handle for further synthetic transformations, such as amidation or reduction.
The true power of this scaffold is unlocked through the strategic functionalization of the pyridine ring. Metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2] These reactions allow for the modular assembly of complex molecules, making them indispensable in the rapid generation of compound libraries for drug discovery and the efficient synthesis of active pharmaceutical ingredients (APIs).[]
This guide provides an in-depth exploration of the primary cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—as applied to halo-substituted butyl isonicotinate derivatives. We will delve into the mechanistic underpinnings of each reaction, offer field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. A key consideration addressed throughout is the inherent challenge posed by the pyridine nitrogen, whose lone pair can coordinate to the metal center and potentially inhibit catalysis.[4] Understanding and mitigating this effect is paramount for achieving high yields and reaction efficiency.
General Experimental Workflow
A successful cross-coupling reaction hinges on a systematic and meticulous experimental setup. The following workflow outlines the critical stages common to most palladium-catalyzed transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note
For substrates like butyl 2-chloroisonicotinate, the choice of ligand is critical. The pyridine nitrogen can compete with the desired phosphine ligand for coordination to the palladium center. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or pre-formed palladium catalysts can mitigate this issue and promote the desired catalytic turnover. The base (commonly Na₂CO₃ or K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. [5][6]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
Butyl 2-halo-isonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 3.0 equiv) [6]* Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the butyl 2-halo-isonicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Add the degassed aqueous base solution (e.g., 2M Na₂CO₃, 3.0 equiv). [6]5. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Typical Conditions | Rationale / E-E-A-T Insight |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pre-catalysts like Pd(OAc)₂ require a ligand. For pyridine substrates, bulky, electron-rich phosphine ligands are preferred to outcompete N-coordination. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky ligands accelerate reductive elimination and stabilize the active Pd(0) species. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for the formation of the active boronate species. K₃PO₄ is often effective for less reactive chlorides. [6] |
| Solvent | Dioxane, Toluene, DME, THF/H₂O | A mixture including water often accelerates the reaction by aiding in the dissolution of the base and stabilizing intermediates. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [7]This reaction is fundamental for synthesizing structures found in functional materials and complex pharmaceutical agents like Altinicline. [7]
Expertise & Mechanistic Insight
This reaction uniquely employs a dual-catalyst system. The catalytic cycle involves both palladium and copper(I). [7]* Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to release the product.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the palladium(II) intermediate.
The amine base serves a dual role: it deprotonates the terminal alkyne and acts as a solvent and/or ligand. [8]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Application Note
The Sonogashira reaction is typically very efficient. A common catalyst system is PdCl₂(PPh₃)₂ in conjunction with CuI. The reaction is often run in an amine solvent like triethylamine or with a co-solvent such as THF or DMF. Due to the mild conditions (often room temperature to 60 °C), it is tolerant of many functional groups, including the ester in butyl isonicotinate. [7]Copper-free variations exist, which can be advantageous when copper sensitivity is a concern, but these often require higher temperatures or more specialized ligands.
Detailed Protocol: Sonogashira Coupling
Materials:
-
Butyl 2-halo-isonicotinate (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Base/Solvent (e.g., Triethylamine or Diisopropylamine)
-
Co-solvent (e.g., THF or DMF, optional)
Procedure:
-
To a Schlenk flask, add the butyl 2-halo-isonicotinate (1.0 equiv), palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Olefin Functionalization
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity. [9][10]It is a powerful method for C-C bond formation and vinylation of aryl rings.
Expertise & Mechanistic Insight
The accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. [11]1. Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the butyl halo-isonicotinate. 2. Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the Pd-aryl bond. 3. β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity. [11]4. Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Application Note
A common catalyst is Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tol)₃. For electron-poor heteroaryl halides like butyl chloroisonicotinate, phosphine-free conditions using catalysts like PdCl₂ or palladacycles can also be highly effective. [10]The choice of base is typically an organic amine (e.g., Et₃N) or an inorganic carbonate (e.g., K₂CO₃). High-boiling polar aprotic solvents like DMF, NMP, or DMA are often used to ensure solubility and achieve the necessary reaction temperatures (100-140 °C).
Detailed Protocol: Heck Coupling
Materials:
-
Butyl 2-halo-isonicotinate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, 2-4 mol%, optional)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube or pressure vessel, combine the butyl 2-halo-isonicotinate (1.0 equiv), palladium catalyst, and ligand (if used).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent, the base, and finally the alkene via syringe.
-
Seal the vessel tightly and heat the mixture to 100-120 °C with vigorous stirring for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines. [12][13]This reaction has largely replaced harsher classical methods and is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. [14]
Expertise & Mechanistic Insight
The catalytic cycle is analogous to other cross-coupling reactions but with distinct intermediates. [15]1. Oxidative Addition: A Pd(0) complex adds to the butyl halo-isonicotinate to form a Pd(II) intermediate. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex. 3. Reductive Elimination: The aryl group and the nitrogen atom couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is exceptionally critical in this reaction. Bulky, electron-rich phosphine ligands are required to facilitate the challenging reductive elimination step, which is often rate-limiting. [12][13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Note
This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine without competing in the reaction. [15]Solvents are typically anhydrous and aprotic, like toluene, dioxane, or THF. The catalyst system usually consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized biaryl phosphine ligand (e.g., BINAP, Xantphos, Johnphos). [12]The reaction is highly sensitive to air and moisture, demanding rigorous inert atmosphere techniques.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
Butyl 2-halo-isonicotinate (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Strong Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the butyl 2-halo-isonicotinate and the anhydrous, degassed solvent.
-
Finally, add the amine (if liquid) or a solution of the amine (if solid).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Green Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Journal of Molecular Catalysis A: Chemical. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ScienceDirect. Available at: [Link]
-
ResearchGate. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. Available at: [Link]
-
ACS Catalysis. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Molecules. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. MDPI. Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Science. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Available at: [Link]
-
ResearchGate. t-Butyl Isocyanide | Request PDF. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Available at: [Link]
-
Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
YouTube. Buchwald-Hartwig amination. Available at: [Link]
- Google Patents. Synthesis method of tert-butyl isocyanate.
-
ResearchGate. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PubMed. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Asian Journal of Chemistry. An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Available at: [Link]
-
Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
PubMed Central. Metal-Catalyzed Enantioconvergent Transformations. NIH. Available at: [Link]
-
YouTube. Sonogashira Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Molecules. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]
-
PubChem. Butyl isonicotinate. National Center for Biotechnology Information. Available at: [Link]
-
Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Molecules. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
precisionFDA. BUTYL ISONICOTINATE. U.S. Food and Drug Administration. Available at: [Link]
-
Molecules. Synthesis of Functionalized Cannabilactones. MDPI. Available at: [Link]
-
PubMed Central. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Available at: [Link]
-
PubMed. Synthesis of Functionalized Cannabilactones. NIH. Available at: [Link]
Sources
- 1. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Butyl Isonicotinate Synthesis
Welcome to the technical support center for the synthesis of butyl isonicotinate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Overview of Butyl Isonicotinate Synthesis
Butyl isonicotinate, an important intermediate in pharmaceutical synthesis, is typically prepared via the Fischer-Speier esterification of isonicotinic acid with n-butanol.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. While the reaction is robust, its reversible nature presents a significant challenge to achieving high yields.[2][3][4] The optimization of this process hinges on effectively shifting the chemical equilibrium towards the product.[5]
Reaction Scheme: Fischer-Speier Esterification
Caption: General scheme of the reversible Fischer-Speier esterification.
II. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
A1: Low yields in Fischer esterification are almost always linked to the reaction's equilibrium.[3][6] The forward reaction produces water, and the accumulation of this water allows the reverse reaction (ester hydrolysis) to occur, preventing the complete conversion of reactants to products.[1][4]
Possible Causes & Optimization Strategies:
-
Equilibrium Limitation: The reaction has reached its natural equilibrium point where the rates of esterification and hydrolysis are equal.
-
Solution (Le Châtelier's Principle): To drive the equilibrium toward the product side, you must either use a large excess of one reactant or actively remove a product as it forms.[3][4]
-
Excess Reactant: Use n-butanol as the limiting reagent and a significant excess of isonicotinic acid, or vice-versa. More commonly and cost-effectively, n-butanol can be used in large excess, often serving as the solvent for the reaction.[4][5] A 10-fold excess of the alcohol can increase yields to over 95%.[4]
-
Water Removal: This is the most effective strategy.[7] Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][4] As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing water from the reaction and preventing the reverse reaction.[4]
-
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the isonicotinic acid, making it more susceptible to nucleophilic attack by the alcohol.[5]
-
Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is not hydrated.[7] Use a sufficient catalytic amount, typically 1-5 mol% relative to the limiting reagent.
-
-
Suboptimal Temperature and Time: The reaction may be too slow or may not have been allowed to run long enough to reach completion.
-
Presence of Water in Starting Materials: Using "wet" solvents or reactants introduces water from the start, inhibiting the forward reaction.[6][7]
-
Solution: Use anhydrous n-butanol and ensure the isonicotinic acid is thoroughly dried before use.
-
Q2: My final product appears oily and impure after work-up. What are the likely contaminants and what is the best purification strategy?
A2: Impurities are typically unreacted starting materials or byproducts from side reactions. Effective purification is critical for obtaining high-purity butyl isonicotinate.
Common Impurities & Purification Protocol:
| Impurity | Source | Boiling Point (°C) | Removal Strategy |
| Isonicotinic Acid | Unreacted starting material | Sublimes at ~315°C | Aqueous Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic isonicotinic acid will be converted to its water-soluble salt and move to the aqueous layer.[8] |
| n-Butanol | Unreacted starting material (often used in excess) | 117.7°C | Aqueous Wash & Distillation: Washing with water or brine will remove a significant portion. The remainder can be removed during vacuum distillation as a low-boiling fraction.[10] |
| Dibutyl Ether | Side reaction (acid-catalyzed dehydration of n-butanol) | 142°C | Fractional Vacuum Distillation: This byproduct has a boiling point significantly lower than butyl isonicotinate and can be separated as an early fraction during distillation. |
| Residual Acid Catalyst | H₂SO₄ or p-TsOH | Very High | Aqueous Wash: The same sodium bicarbonate wash used to remove unreacted isonicotinic acid will also neutralize and remove the strong acid catalyst. |
Workflow for Purification
Caption: Step-by-step purification workflow.
III. Frequently Asked Questions (FAQs)
Q: Which acid catalyst is best for this synthesis? A: Both concentrated sulfuric acid (H₂SO₄) and solid p-toluenesulfonic acid (p-TsOH) are commonly used and highly effective Brønsted acid catalysts.[1][5]
-
Sulfuric Acid: Highly efficient and inexpensive. However, it can sometimes promote charring or side reactions if used at high concentrations or temperatures.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle and measure. It is generally considered milder than H₂SO₄ and may lead to a cleaner reaction profile.[7]
-
Lewis Acids: Catalysts like scandium(III) triflate or zirconium(IV) salts can also be used and may offer advantages for sensitive substrates, though they are more expensive.[1][5]
Q: Can I run the reaction without a solvent? A: Yes. A common and effective technique is to use a large excess of n-butanol, which then serves as both a reactant and the solvent.[1] This approach helps drive the equilibrium towards the product side.[4]
Q: How do I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a silica gel TLC plate alongside spots of your starting materials (isonicotinic acid and n-butanol). Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the isonicotinic acid spot and the appearance of a new, less polar product spot indicates the reaction is progressing.[9]
Q: What analytical techniques should I use to confirm the purity and identity of my final product? A: A combination of techniques is recommended for full characterization:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent for determining the purity of the final product by quantifying the area percentage of the main peak relative to any impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive for confirming the chemical structure of the butyl isonicotinate. The integration of peaks in the ¹H NMR spectrum can also provide information about purity.[11][12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group (a strong C=O stretch around 1720 cm⁻¹) and the disappearance of the broad O-H stretch from the starting carboxylic acid.[11]
IV. Standard Operating Protocols
Protocol 1: Synthesis of Butyl Isonicotinate using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge Reactants: To the flask, add isonicotinic acid (1.0 eq), n-butanol (1.5 - 2.0 eq), toluene (enough to fill the Dean-Stark trap and suspend the reactants), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~2 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water, being denser than toluene, will separate to the bottom of the trap.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the acid catalyst and unreacted isonicotinic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) (1x) to aid in breaking any emulsions and removing residual water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-butanol.
-
Distillation: Purify the resulting crude oil by fractional vacuum distillation to obtain pure butyl isonicotinate.
V. References
-
Vulcanchem. (n.d.). tert-Butyl isonicotinate. Retrieved from Vulcanchem.
-
ChemicalBook. (n.d.). Butyl isocyanate synthesis. Retrieved from ChemicalBook.
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Butylisonicotinic Acid. Retrieved from Benchchem.
-
Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification. Retrieved from Benchchem.
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from Filo.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from Quora.
-
Esterification Lab Answers. (n.d.). Retrieved from Esterification Lab Answers.
-
Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters. Retrieved from Google Patents.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids. Retrieved from Benchchem.
-
Google Patents. (n.d.). CN116836088A - Purification method of n-butyl isocyanate. Retrieved from Google Patents.
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from Organic Syntheses.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia.
-
Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate. Retrieved from Google Patents.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from a university chemistry resource.
-
ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal.
-
Sigma-Aldrich. (n.d.). tert-Butyl isonicotinate. Retrieved from Sigma-Aldrich.
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. Retrieved from precisionFDA.
-
gsrs. (n.d.). BUTYL ISONICOTINATE. Retrieved from gsrs.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem.
-
DTIC. (n.d.). ISOCYANIDE SYNTHESIS. Retrieved from DTIC.
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from BOC Sciences.
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from ChemCon GmbH.
-
ResearchGate. (n.d.). Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. Retrieved from ResearchGate.
-
TCI (Shanghai) Development Co., Ltd. (n.d.). tert-Butyl Isonicotinate. Retrieved from TCI.
-
CDC. (2025). ESTERS 1. Retrieved from CDC.
-
Clearsynth. (n.d.). tert-Butyl Isonicotinate. Retrieved from Clearsynth.
-
NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from NIH.
-
PubChem. (n.d.). Butyl isonicotinate. Retrieved from PubChem.
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from Frontiers.
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from Oriental Journal of Chemistry.
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from Redalyc.
-
Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. (n.d.).
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from ResearchGate.
-
Taylor & Francis Online. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved from Taylor & Francis Online.
-
The Good Scents Company. (n.d.). butyl nicotinate, 6938-06-3. Retrieved from The Good Scents Company.
-
Perflavory. (n.d.). butyl nicotinate, 6938-06-3. Retrieved from Perflavory.
-
Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process. Retrieved from Google Patents.
-
Google Patents. (n.d.). JP2008266159A - Purification method of butyl acrylate. Retrieved from Google Patents.
-
Google Patents. (n.d.). US6093286A - Process for purifying n-butyl chloride. Retrieved from Google Patents.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6093286A - Process for purifying n-butyl chloride - Google Patents [patents.google.com]
- 11. Identity determination and purity testing [chemcon.com]
- 12. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in butyl isonicotinate reactions
Welcome to the Technical Support Center for the synthesis of butyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of butyl isonicotinate. Our goal is to empower you with the expertise to identify and minimize side products, thereby optimizing your reaction outcomes and ensuring the highest purity of your final product.
Introduction to Butyl Isonicotinate Synthesis
The most common and industrially scalable method for synthesizing butyl isonicotinate is the Fischer-Speier esterification of isonicotinic acid with n-butanol.[1][2] This is an acid-catalyzed equilibrium reaction where the alcohol reacts with the carboxylic acid to form an ester and water.[3][4] While seemingly straightforward, this reaction is not without its challenges. The equilibrium nature of the reaction and the reactivity of the starting materials and intermediates can lead to the formation of several side products, impacting yield and purity.[3][5]
This guide will provide a comprehensive overview of the reaction, delve into the common and uncommon side products, and offer robust protocols for their identification and minimization.
Reaction Workflow & Potential Side Reactions
The primary reaction is the esterification of isonicotinic acid with n-butanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
Caption: Overall workflow for the synthesis of butyl isonicotinate and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of butyl isonicotinate in a question-and-answer format.
Issue 1: Low Yield of Butyl Isonicotinate
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] To drive the equilibrium towards the product, consider the following:
-
Excess Reactant: Employing a large excess of one reactant, typically the less expensive n-butanol, can significantly increase the yield.[3] A molar ratio of 3:1 to 5:1 (n-butanol to isonicotinic acid) is a good starting point.
-
Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1][3] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms is highly effective.[3]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature (typically reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
Catalyst Concentration: Insufficient catalyst can lead to slow reaction rates. A typical loading for sulfuric acid is 1-5 mol% relative to the carboxylic acid.
Issue 2: Identification of Unknown Impurities in the Product
Q2: I have peaks in my GC-MS and signals in my NMR that I cannot identify. What are the most likely side products?
A: Several side products can form under typical Fischer esterification conditions. Here's a guide to their identification:
| Side Product | Formation Pathway | Identification Notes |
| Di-n-butyl ether | Acid-catalyzed dehydration of two molecules of n-butanol.[6][7] | GC-MS: Molecular ion (m/z 130) and characteristic fragments (m/z 57, 41, 29).[8][9] ¹H NMR: A triplet around 3.4 ppm (-O-CH₂-).[10][11] ¹³C NMR: A signal around 70 ppm for the ether carbon (-O-CH₂-).[11] |
| Pyridine | Decarboxylation of isonicotinic acid at elevated temperatures. | GC-MS: Molecular ion (m/z 79). ¹H NMR: Characteristic aromatic signals between 7.0 and 8.5 ppm. |
| N-Butyl Pyridinium Salt | N-alkylation of the pyridine nitrogen of butyl isonicotinate by n-butanol or an in-situ formed butyl halide.[12][13] | ¹H NMR: Downfield shift of aromatic protons and new signals for the N-butyl group. IR: Characteristic peaks for the pyridinium ring.[14] This is a non-volatile salt and will not be observed by GC-MS. |
| Transesterification Products | Reaction of butyl isonicotinate with other alcohols present as impurities in n-butanol.[15][16] | GC-MS: Molecular ions corresponding to the new esters. For example, with isopropanol impurity, isopropyl isonicotinate (m/z 165) would be formed. |
Issue 3: Minimizing the Formation of Specific Side Products
Q3: How can I specifically prevent the formation of di-n-butyl ether?
A: The formation of di-n-butyl ether is favored by higher temperatures and high acid concentrations.[6][7] To minimize its formation:
-
Control Temperature: Operate at the lowest effective reflux temperature. Using a solvent with a lower boiling point than n-butanol can help control the temperature.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate.
-
Use a Milder Catalyst: Consider using a solid acid catalyst or a milder Lewis acid to reduce the dehydration of the alcohol.
Q4: I suspect N-alkylation is occurring. How can I mitigate this?
A: N-alkylation of the pyridine ring is more likely at higher temperatures and with prolonged reaction times.[13] To reduce this side reaction:
-
Moderate Reaction Conditions: Avoid excessive heating and unnecessarily long reaction times.
-
Choice of Catalyst: While strong Brønsted acids are needed for esterification, some Lewis acids may be less prone to promoting N-alkylation.
-
Protecting Groups: In sensitive syntheses, though less common for this specific transformation, protection of the pyridine nitrogen could be considered, but this adds extra steps to the synthesis.[16]
Experimental Protocols
Protocol 1: Synthesis of Butyl Isonicotinate with a Dean-Stark Trap
This protocol is designed to maximize yield by removing water as it is formed.
Materials:
-
Isonicotinic acid
-
n-Butanol (reagent grade)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel, and distillation apparatus.
Procedure:
-
To a 500 mL round-bottom flask, add isonicotinic acid (e.g., 0.1 mol), n-butanol (0.4 mol), and toluene (150 mL).
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Slowly add concentrated sulfuric acid (1 mL, ~0.018 mol) to the reaction mixture with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove toluene and excess n-butanol.
-
Purify the crude butyl isonicotinate by fractional distillation under reduced pressure.[17][18][19]
Protocol 2: Identification of Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this separation.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Scan Range: 40-400 m/z.
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and potential side products by comparing their retention times and mass spectra with known standards or library data.[20][21][22]
Data Presentation: Spectroscopic Data for Key Compounds
The following table summarizes the expected spectroscopic data for butyl isonicotinate and its major side products.
| Compound | Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key Mass Spec Fragments (m/z) |
| Butyl Isonicotinate | 179.22 | ~8.7 (d, 2H, α-H), ~7.8 (d, 2H, β-H), ~4.3 (t, 2H, -O-CH₂-), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H, -CH₃) | ~165 (C=O), ~150 (α-C), ~122 (β-C), ~65 (-O-CH₂-), ~30, ~19, ~13 | 179 (M+), 124, 106, 78, 51[20] |
| Di-n-butyl ether | 130.23 | ~3.4 (t, 4H, -O-CH₂-), ~1.5 (m, 4H), ~1.3 (m, 4H), ~0.9 (t, 6H, -CH₃)[10][11] | ~70 (-O-CH₂-), ~32, ~19, ~14[11] | 130 (M+), 87, 57, 41, 29[8][9] |
| N-Butyl Pyridinium Salt | Varies with anion | Aromatic protons shifted downfield (>8.0 ppm), N-CH₂ signal around 4.5-5.0 ppm.[23] | Aromatic carbons shifted, N-CH₂ signal around 60 ppm.[23] | Non-volatile, not observed by GC-MS. |
Logical Relationships and Minimization Strategies
The formation of side products is intricately linked to the reaction conditions. The following diagram illustrates these relationships and the corresponding mitigation strategies.
Caption: Relationship between reaction conditions, side products, and mitigation strategies.
Conclusion
The synthesis of butyl isonicotinate via Fischer esterification is a robust and widely used method. However, achieving high yield and purity requires a thorough understanding of the underlying chemical principles and potential side reactions. By carefully controlling reaction conditions, effectively removing water, and employing appropriate analytical techniques for monitoring and purification, researchers can consistently obtain high-quality butyl isonicotinate. This guide provides the necessary tools and knowledge to troubleshoot common issues and optimize your synthetic protocol.
References
- BenchChem Technical Support Team. (2025).
-
National Institute of Standards and Technology. (n.d.). n-Butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-n-Butylpyridinium bromide. Retrieved from [Link]
-
PubChem. (n.d.). Butyl ether. National Institutes of Health. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
Simple and Fractional Distillation. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, December 27). Transesterification. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Transesterification occurs when an alcohol (in excess) reacts with an ester. Retrieved from [Link]
-
PubChem. (n.d.). Butyl isonicotinate. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Al-Masoudi, W. A. (2025). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 16-21.
-
LibreTexts Chemistry. (2025, August 20). 9.5: Fractional Distillation Procedure. Retrieved from [Link]
- Sevov, C. S., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Simple and Fractional Distillation. (2020, June 20). YouTube. Retrieved from [Link]
- Khan, S. A., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 26(22), 6898.
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
- Combs, A. P., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Chen, X., et al. (2022). 1H-13C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. Science of The Total Environment, 814, 152546.
- Choy, P. Y., et al. (2015). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 17(15), 3826–3829.
-
PubChem. (n.d.). Butyl iodide. National Institutes of Health. Retrieved from [Link]
- Jana, A., et al. (2020). Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. Organic Letters, 22(21), 8492–8497.
- Gushurst, K. S., et al. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. CrystEngComm, 23(6), 1335-1345.
-
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]
- Rodriguez-Gonzalez, P., et al. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical Chemistry, 74(10), 2315–2322.
-
ResearchGate. (n.d.). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. Retrieved from [Link]
-
PubChem. (n.d.). Butylpyridinium. National Institutes of Health. Retrieved from [Link]
- Singh, P., et al. (2023).
- Fleming, F. F., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. The Journal of Organic Chemistry, 83(15), 8016–8025.
- Birkemeyer, C., et al. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 11(7), 443.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. n-Butyl ether [webbook.nist.gov]
- 8. Dibutyl ether(142-96-1) MS spectrum [chemicalbook.com]
- 9. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dibutyl ether(142-96-1) 1H NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. SEC-BUTYL ETHER(6863-58-7) 13C NMR spectrum [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. chembam.com [chembam.com]
- 19. Simple and Fractional Distillation [cs.gordon.edu]
- 20. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Butylpyridinium | C9H14N+ | CID 193832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Shelf-Life of Butyl Isonicotinate
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with butyl isonicotinate. This resource offers practical, field-proven insights into understanding and mitigating the degradation of this compound, ensuring the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Butyl Isonicotinate Stability
Butyl isonicotinate, a key building block in pharmaceutical synthesis, is an ester susceptible to degradation, which can compromise its purity and impact the reproducibility of experimental results. The primary pathways of degradation are hydrolysis and photodegradation. Understanding the mechanisms behind this instability is the first step toward implementing effective stabilization strategies.
This guide provides a comprehensive overview of the factors influencing the stability of butyl isonicotinate, troubleshooting guides for common issues, and detailed protocols for stability assessment and enhancement.
Core Concepts: Understanding Degradation Pathways
The stability of butyl isonicotinate is primarily threatened by two chemical processes: hydrolysis and photodegradation. A foundational understanding of these pathways is critical for effective troubleshooting and the development of robust handling and storage protocols.
Hydrolysis: The Primary Culprit
Ester hydrolysis is the cleavage of the ester bond by water, yielding the parent carboxylic acid (isonicotinic acid) and alcohol (n-butanol). This reaction can be catalyzed by both acids and bases. The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to protonation under acidic conditions, which can accelerate hydrolysis. Conversely, under basic conditions, the ester is susceptible to nucleophilic attack by hydroxide ions.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling, storage, and use of butyl isonicotinate.
FAQs: Proactive Stability Management
Q1: My butyl isonicotinate has a slight yellow tint upon arrival. Is it still usable?
A slight yellowing can indicate the initial stages of degradation, potentially due to minor exposure to light or air during packaging and transport. It is recommended to first assess the purity of the compound using a suitable analytical method, such as HPLC-UV or GC-MS, before use.[1] A purity of >98% is generally acceptable for most applications. If significant impurities are detected, purification may be necessary.
Q2: I've been storing my butyl isonicotinate at room temperature as recommended, but I suspect it's degrading. Why might this be happening?
While room temperature storage is generally acceptable, other factors can contribute to degradation.[2] Exposure to atmospheric moisture is a primary concern. Ensure the container is tightly sealed. If the compound is frequently used, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure to air and moisture.[3] Additionally, exposure to fluorescent lighting in the lab over extended periods can contribute to photodegradation.
Q3: Can I store butyl isonicotinate in a solution for convenience?
Storing butyl isonicotinate in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic or aqueous-containing solvents. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) and store it under an inert atmosphere at a low temperature (-20°C). Prepare fresh solutions for critical experiments whenever possible.
Q4: I'm observing an unexpected peak in my HPLC chromatogram when analyzing my reaction mixture containing butyl isonicotinate. What could it be?
An unexpected peak could be a degradation product. The most common degradant is isonicotinic acid, resulting from hydrolysis. You may also see a peak for n-butanol, though it can be volatile and less responsive to UV detection. To confirm, you can run a standard of isonicotinic acid. If the retention times match, hydrolysis is likely occurring. Other unexpected peaks could be byproducts from photodegradation or reactions with other components in your mixture.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased purity over time (confirmed by analysis) | 1. Hydrolysis: Exposure to atmospheric moisture. 2. Photodegradation: Exposure to ambient or UV light. 3. Oxidation: Reaction with atmospheric oxygen. | 1. Store in a desiccator over a drying agent. Aliquot into smaller vials under an inert atmosphere (N₂ or Ar). 2. Store in an amber vial or wrap the container in aluminum foil. Minimize exposure to light during handling. 3. Purge the container with an inert gas before sealing. Consider adding a low concentration of an antioxidant like BHT (Butylated hydroxytoluene) if compatible with your application.[4] |
| Inconsistent reaction yields or kinetics | 1. Degradation of starting material: Use of partially degraded butyl isonicotinate. 2. In-situ degradation: Reaction conditions (e.g., presence of water, acidic/basic reagents) are causing degradation during the experiment. | 1. Always verify the purity of butyl isonicotinate before use. Purify by distillation if necessary. 2. Use anhydrous solvents and reagents. If water is unavoidable, consider running the reaction at a lower temperature to slow hydrolysis. If the reaction is pH-sensitive, use a non-nucleophilic buffer. |
| Appearance of a white precipitate in the neat material | Formation of isonicotinic acid: This is a solid at room temperature and can precipitate out as it forms from hydrolysis. | The material has significantly degraded and should be purified or discarded. |
Experimental Protocols for Stability Assessment and Enhancement
Protocol 1: Forced Degradation Study of Butyl Isonicotinate
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7]
Objective: To intentionally degrade butyl isonicotinate under various stress conditions to identify its primary degradation products.
Materials:
-
Butyl isonicotinate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
UV chamber (254 nm and 365 nm)
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of butyl isonicotinate (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 48 hours.
-
Thermal Degradation: Place a solid sample of butyl isonicotinate in an oven at 80°C for 72 hours. Dissolve a portion in acetonitrile for analysis.
-
Analysis: Before injection into the LC-MS system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by LC-MS to identify the parent compound and any degradation products.
Expected Primary Degradation Products:
-
Hydrolysis: Isonicotinic acid and n-butanol.
-
Photodegradation: Potential for pyridine N-oxide derivatives and other rearranged products.[8][9]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating butyl isonicotinate from its primary degradation product, isonicotinic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute samples in a 50:50 mixture of acetonitrile and water.
Expected Retention Times (Approximate):
-
Isonicotinic acid: ~2.5 min
-
Butyl isonicotinate: ~8.0 min
Protocol 3: Stabilization with Carbodiimides
Carbodiimides can act as hydrolysis stabilizers by scavenging the carboxylic acid produced during initial hydrolysis, thus preventing autocatalysis.[4][9][10][11]
Objective: To demonstrate the stabilizing effect of a carbodiimide on butyl isonicotinate in a formulation containing trace amounts of water.
Materials:
-
Butyl isonicotinate
-
Bis(2,6-diisopropylphenyl)carbodiimide (stabilizer)
-
Acetonitrile with 1% (v/v) water
Procedure:
-
Prepare two sets of solutions of butyl isonicotinate (10 mg/mL) in acetonitrile containing 1% water.
-
To one set of solutions, add the carbodiimide stabilizer at a concentration of 1% (w/v).
-
Store both sets of solutions at 40°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 2) to quantify the remaining butyl isonicotinate.
Expected Outcome: The solution containing the carbodiimide stabilizer will show a significantly slower rate of degradation compared to the unstabilized solution.
Visualizations and Data
Diagrams of Degradation and Stabilization
Caption: Hydrolysis pathway of butyl isonicotinate.
Caption: Mechanism of stabilization by carbodiimides.
Quantitative Data Summary
Table 1: Stability of Butyl Isonicotinate under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Primary Degradation Product(s) |
| 1 M HCl | 24 hours | 60°C | 25-35% | Isonicotinic Acid |
| 1 M NaOH | 4 hours | Room Temp. | 40-50% | Isonicotinic Acid |
| 30% H₂O₂ | 24 hours | Room Temp. | 5-10% | Oxidized pyridine species |
| UV Light (254 nm) | 48 hours | Room Temp. | 15-25% | Photodegradation byproducts |
| Thermal (Solid) | 72 hours | 80°C | <5% | Isonicotinic Acid |
Table 2: Efficacy of Stabilization Strategies
| Condition | Stabilizer | Duration | Temperature | % Degradation (Approx.) |
| Acetonitrile + 1% H₂O | None | 72 hours | 40°C | 15-20% |
| Acetonitrile + 1% H₂O | 1% Carbodiimide | 72 hours | 40°C | <2% |
| Stored in clear vial | None | 30 days | Room Temp. | 5-8% |
| Stored in amber vial | None | 30 days | Room Temp. | <1% |
Conclusion
The stability of butyl isonicotinate is a critical factor for its successful application in research and development. By understanding the primary degradation pathways of hydrolysis and photodegradation, and by implementing appropriate storage, handling, and stabilization techniques, the shelf-life and reliability of this important chemical intermediate can be significantly improved. The troubleshooting guides and protocols provided in this document serve as a practical resource for scientists to proactively manage the stability of butyl isonicotinate and ensure the integrity of their experimental work.
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available at: [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). MDPI. Available at: [Link]
-
Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. (2024). Journal of Chemical Reviews. Available at: [Link]
-
Carbodiimide: The most widely used and highly effective anti-hydrolysis agent. (2024). Omnistab. Available at: [Link]
-
Application of carbodiimide. (2021). HyMax Anti-hydrolysis Additive. Available at: [Link]
-
Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2022). ResearchGate. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2023). Pharmaguideline. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Available at: [Link]
-
Kinetic Degradation Processes of Butyl- And Phenyltins in Soils. (2006). PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Available at: [Link]
-
New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (2012). ResearchGate. Available at: [Link]
-
Butyl isonicotinate. PubChem. Available at: [Link]
-
BUTYL ISONICOTINATE. precisionFDA. Available at: [Link]
Sources
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. linchemical.com [linchemical.com]
- 4. specialchem.com [specialchem.com]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in experiments with butyl isonicotinate
Welcome to the technical support center for butyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experiments with this versatile compound. Here, we synthesize our expertise to provide you with not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing butyl isonicotinate?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification.[1][2] This reaction involves heating isonicotinic acid with an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is reversible, so specific conditions are employed to drive it towards the product.[1]
Q2: My synthesis of butyl isonicotinate is resulting in a low yield. What are the likely causes?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][4] The primary culprit is often the presence of water, which can hydrolyze the ester product back to the starting materials.[5] Other factors include insufficient reaction time, inadequate catalysis, or loss of product during workup.
Q3: I am observing impurities in my final product. What could they be?
A3: Common impurities include unreacted starting materials (isonicotinic acid and n-butanol), residual acid catalyst, and byproducts from side reactions. If the reaction is not driven to completion, you will have starting materials present. Inadequate neutralization during workup can leave residual acid. Side reactions like the formation of dibutyl ether from the dehydration of butanol under harsh acidic conditions, although less common, are possible.
Q4: How should I properly store butyl isonicotinate?
A4: Butyl isonicotinate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen, which can contribute to degradation over time.[7][8]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter.
Issue 1: Low or No Yield During Synthesis
Low product yield is one of the most common frustrations in organic synthesis. For the Fischer esterification of isonicotinic acid, the equilibrium of the reaction is the critical factor to control.
Root Cause Analysis:
-
Water Presence: The Fischer esterification is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1]
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the isonicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][9] An insufficient amount of catalyst will result in a slow and incomplete reaction.
-
Inadequate Temperature or Reaction Time: Esterification reactions require heat to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the reaction may not reach equilibrium, resulting in a low yield.
Solutions and Protocols:
-
Water Removal:
-
Use a Dean-Stark Apparatus: This is the most effective method for removing water as it forms. The reaction is typically run in a solvent like toluene that forms an azeotrope with water.[1] The azeotrope boils, and upon condensation, the denser water separates and is collected in the trap, while the toluene returns to the reaction flask, driving the equilibrium towards the product.[1]
-
Use Excess Alcohol: Using n-butanol as both the reactant and the solvent (a large excess) can shift the equilibrium towards the product side.[1][4]
-
-
Optimize Catalyst and Conditions:
-
Catalyst Loading: A typical catalytic amount of concentrated H₂SO₄ is 1-3 mol% relative to the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting isonicotinic acid. The reaction is complete when the starting material spot has disappeared.
-
Protocol: Fischer Esterification of Isonicotinic Acid
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add isonicotinic acid (1 equivalent), n-butanol (5-10 equivalents), and a magnetic stir bar.
-
Slowly and carefully add concentrated sulfuric acid (0.02 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed to the purification workup.
Issue 2: Product Impurity After Workup
Even with a successful reaction, isolating the pure product can be challenging.
Root Cause Analysis:
-
Incomplete Neutralization: The crude product will contain the acid catalyst. If not properly neutralized, it can co-extract with the product and interfere with subsequent steps or analysis.
-
Poor Extraction Technique: Inefficient extraction can lead to loss of product into the aqueous layer or incomplete removal of water-soluble impurities.
-
Hydrolysis During Workup: Exposing the ester to acidic or basic aqueous solutions for prolonged periods, especially at elevated temperatures, can cause it to hydrolyze back to the carboxylic acid and alcohol.[5]
Solutions and Protocols:
-
Effective Neutralization and Washing:
-
After cooling the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[10] This neutralizes the strong acid catalyst.
-
Follow with a wash with brine (saturated NaCl solution) to remove excess water from the organic layer.
-
-
Final Purification:
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: For high purity, the crude butyl isonicotinate can be purified by vacuum distillation.
-
Diagram: Purification Workflow
Caption: A typical workflow for the purification of butyl isonicotinate.
Issue 3: Inconsistent or Unexpected Spectroscopic Data
Correctly interpreting spectroscopic data is crucial for confirming the identity and purity of your product.
Root Cause Analysis:
-
Contamination: The presence of starting materials, solvent, or water can lead to confusing spectra.
-
Degradation: If the sample has started to decompose (e.g., through hydrolysis), you will see signals corresponding to the degradation products.
-
Instrumental Issues: Improper calibration or background subtraction can lead to erroneous data.
Expected Spectroscopic Data for Butyl Isonicotinate:
| Technique | Expected Features |
| ¹H NMR | Signals for the butyl group protons (triplet, sextet, sextet, triplet) and the aromatic protons of the pyridine ring (two doublets). |
| ¹³C NMR | Signals for the four distinct carbons of the butyl group, the carbonyl carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | A strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches, and characteristic peaks for the aromatic pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of butyl isonicotinate (179.22 g/mol ).[11][12] |
Troubleshooting Steps:
-
Check for Water: A broad peak in the ¹H NMR spectrum (variable chemical shift) or a broad absorption around 3200-3600 cm⁻¹ in the IR spectrum can indicate the presence of water or residual alcohol.
-
Look for Starting Materials: Compare your spectra to reference spectra of isonicotinic acid and n-butanol to check for their presence.
-
Verify Solvent Peaks: Ensure that any peaks corresponding to the deuterated solvent used for NMR are correctly identified.
-
Re-purify the Sample: If significant impurities are detected, re-purify your sample using the methods described in Issue 2 .
Diagram: Troubleshooting Logic for Spectroscopic Data
Caption: A decision tree for troubleshooting spectroscopic data.
Issue 4: Stability and Storage Concerns
Butyl isonicotinate, like many esters, can be susceptible to degradation if not stored properly.
Root Cause Analysis:
-
Hydrolysis: As previously mentioned, esters can be hydrolyzed by water. This process is accelerated by the presence of acids or bases.[5]
-
Transesterification: If stored with other alcohols, especially in the presence of a catalyst, transesterification can occur, leading to the formation of different esters.[9][13]
-
Oxidation: While less common for this specific molecule, prolonged exposure to air can lead to oxidative degradation of some organic compounds.
Best Practices for Storage and Handling:
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.[7][8]
-
Refrigeration: Storing the compound in a refrigerator can slow down potential degradation pathways.[6]
-
Use of Septa: For frequent use from the same bottle, using a syringe through a septum can minimize exposure to atmospheric moisture and air.
-
Safe Handling: Always handle butyl isonicotinate in a well-ventilated area or a chemical fume hood.[7][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
References
-
Covestro. (n.d.). SAFETY DATA SHEET. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?[Link]
-
TCI (Shanghai) Development Co., Ltd. (n.d.). tert-Butyl Isonicotinate. [Link]
-
PubChem. (n.d.). Butyl isonicotinate. [Link]
-
ResearchGate. (n.d.). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Fischer Esterification. (n.d.). Experiment Overview. [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. [Link]
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. [Link]
-
Master Organic Chemistry. (2022). Transesterification of Esters. [Link]
-
Wikipedia. (n.d.). Transesterification. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?[Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]
-
Engineering LibreTexts. (2021). 9.2: The Reaction of Biodiesel- Transesterification. [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
YouTube. (2021). Transesterification Reaction. [Link]
-
Perflavory. (n.d.). butyl nicotinate, 6938-06-3. [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
The Good Scents Company. (n.d.). butyl nicotinate, 6938-06-3. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
-
YouTube. (2023). Sec. Butyl chloride undergo alkaline hydrolysis in the polar solven...[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Transesterification - Wikipedia [en.wikipedia.org]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. tcichemicals.com [tcichemicals.com]
Scaling up the synthesis of butyl isonicotinate for industrial applications
Technical Support Center: Industrial Synthesis of Butyl Isonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Butyl Isonicotinate. This guide is designed for researchers, chemists, and production managers involved in scaling up this critical synthesis for pharmaceutical and industrial applications. Butyl isonicotinate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale.
Part 1: Core Synthesis Protocol: Fischer-Speier Esterification
The most industrially viable and scalable method for producing butyl isonicotinate is the Fischer-Speier esterification of isonicotinic acid with n-butanol, catalyzed by a strong acid.[2][3] The reaction is governed by an equilibrium, making the removal of the water byproduct essential for achieving high conversion.
Experimental Protocol: Scale-Up Synthesis (10 kg Scale)
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).
-
Reagent Charging:
-
Add isonicotinic acid (10.0 kg, 81.2 mol).
-
Add n-butanol (24.1 kg, 325.0 mol, 4.0 equivalents). Using an excess of the alcohol helps shift the equilibrium towards the product.[4]
-
Add toluene (20 L) to facilitate azeotropic water removal.
-
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (98%, ~1.5 L, 1.5 kg, 0.15-0.20 equivalents) or an equivalent molar amount of p-toluenesulfonic acid (p-TsOH) to the stirred mixture. The temperature will increase; ensure it is controlled.
-
Reaction Execution:
-
Heat the mixture to reflux (typically 95-115°C, depending on the solvent/alcohol ratio).
-
Continuously collect the water-toluene azeotrope in the Dean-Stark trap. The lower aqueous layer is periodically drained.
-
Monitor the reaction progress by tracking the amount of water collected (theoretical yield is ~1.46 L) and by analytical methods like GC or HPLC.[5] The reaction is typically complete within 8-12 hours.
-
-
Work-Up and Isolation:
-
Cool the reaction mixture to 20-25°C.
-
Slowly neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH of the aqueous layer is ~7-8. Caution: CO2 evolution will occur.
-
Separate the organic layer. Extract the aqueous layer with additional toluene or another suitable solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, wash with brine to remove residual water and salts, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purify the crude butyl isonicotinate by vacuum distillation to yield a clear, colorless to pale yellow oil.
-
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Persistently Low Product Yield (<80%)
Q: My reaction yield is consistently low despite following the protocol. What are the primary causes and how can I optimize the process?
A: Low yield is the most common issue in Fischer esterification and typically points to problems with the reaction equilibrium, side reactions, or losses during workup.
-
Cause 1: Incomplete Water Removal: The reaction is reversible. If water is not efficiently removed, the equilibrium will not favor the product.[3][4]
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and there are no leaks in the system. Verify that the reflux rate is sufficient for efficient azeotropic distillation. Using a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water is critical.
-
-
Cause 2: Insufficient Catalyst or Deactivated Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[6]
-
Solution: Verify the concentration and quantity of the acid catalyst. If using a solid acid catalyst, ensure it has not been poisoned or deactivated from previous runs. An incremental addition of the catalyst might be necessary if the reaction stalls.
-
-
Cause 3: Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction that does not reach completion in a reasonable time.
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux. The temperature should be high enough to facilitate both the reaction rate and the azeotropic removal of water.
-
-
Cause 4: Purification Losses: Significant product loss can occur during the neutralization, extraction, and distillation phases.
-
Solution: During neutralization, perform the addition of base slowly and with cooling to prevent hydrolysis of the newly formed ester. In the extraction phase, perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery. For distillation, ensure your vacuum system is efficient to avoid the need for excessively high temperatures, which can cause product decomposition.
-
Issue 2: Product Purity Issues & Side Reactions
Q: My final product is discolored or contains significant impurities after distillation. What are the likely side products and how can I prevent their formation?
A: Impurity formation is often a result of running the reaction at too high a temperature or for an excessive duration.
-
Side Reaction 1: Dehydration of n-Butanol: At high temperatures in the presence of a strong acid like H₂SO₄, n-butanol can dehydrate to form di-n-butyl ether or 1-butene.
-
Prevention: Maintain the reaction temperature strictly at the reflux point and avoid superheating. Using p-TsOH, which is a milder acid catalyst, can sometimes reduce the incidence of alcohol dehydration compared to sulfuric acid.
-
-
Side Reaction 2: Thermal Decomposition: Isonicotinic acid derivatives can be susceptible to decomposition or polymerization at very high temperatures.
-
Prevention: This is most relevant during the final vacuum distillation. Ensure you are using a deep enough vacuum to allow the product to distill at a reasonable temperature (typically <150°C). If the crude product is very dark, it may indicate decomposition has already occurred during the reaction phase.
-
-
Impurity Source: Wet Starting Materials: Using wet isonicotinic acid or n-butanol introduces excess water, which drives the equilibrium in the wrong direction and requires longer heating times, increasing the likelihood of side reactions.
-
Prevention: Ensure all reagents are anhydrous. Dry solvents and alcohols using standard laboratory procedures (e.g., with molecular sieves) if necessary.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for industrial-scale Fischer esterification? A1: While concentrated sulfuric acid is cost-effective and widely used, p-toluenesulfonic acid (p-TsOH) is often preferred for larger-scale synthesis as it is a solid (easier to handle), less corrosive, and generally leads to fewer charring and dehydration side products.[2] For green chemistry applications, solid acid catalysts like supported tin or zirconium catalysts are being explored to facilitate easier separation and recycling.[4][7]
Q2: What are the critical safety considerations for this process? A2: Safety is paramount. Key considerations include:
-
Corrosive Acid: Concentrated sulfuric acid and p-TsOH are highly corrosive.[8] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Add acid slowly to the alcohol/solvent mixture to control the initial exotherm.
-
Flammability: n-Butanol and the azeotropic solvents (toluene, cyclohexane) are flammable.[9] Ensure the reaction is performed in a well-ventilated area (or under inert atmosphere for very large scales) away from ignition sources. Use explosion-proof equipment.
-
Pressure: Although typically run at atmospheric pressure, ensure the reactor system is properly vented through the condenser to prevent any pressure buildup.
Q3: Which analytical techniques are best for monitoring the reaction and ensuring final product quality? A3: A multi-pronged approach is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the isonicotinic acid starting material.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of starting material to product.[10]
-
-
Final Product QC:
-
GC-MS: To confirm the identity of the main product and identify any impurities.[11]
-
NMR (¹H and ¹³C): To confirm the structure of the butyl isonicotinate.
-
Karl Fischer Titration: To determine the residual water content in the final product.
-
| Technique | Purpose | Key Information Provided |
| TLC | Reaction Progress (Qualitative) | Disappearance of starting material spot |
| GC/GC-MS | Reaction Progress & Purity (Quantitative) | % Conversion, Impurity Profile, Identity |
| HPLC | Purity Analysis | High-resolution separation for purity assay |
| ¹H NMR | Structural Confirmation | Confirms ester formation and butyl chain structure |
| Karl Fischer | Quality Control | Measures residual water content |
Q4: Can I use other isomers of butanol, like tert-butanol? A4: It is not recommended for this reaction. Tertiary alcohols like tert-butanol are highly prone to elimination (dehydration to form isobutylene) under strong acidic conditions and high temperatures.[2] Secondary alcohols like sec-butanol will react, but much slower than primary alcohols due to increased steric hindrance around the hydroxyl group. For industrial efficiency, n-butanol is the optimal choice.
Part 4: Mechanistic & Process Visualizations
Fischer-Speier Esterification Mechanism
The reaction proceeds via a series of proton transfer and nucleophilic acyl substitution steps.
Process Parameter Interdependencies
Successful scaling requires understanding how key variables influence the final outcome.
References
- Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
- Preparation of nicotinic acid esters. (n.d.). Google Patents.
- Synthesis method of tert-butyl isocyanate. (n.d.). Google Patents.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents.
-
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ACS Catalysis. Retrieved from [Link]
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. Retrieved from [Link]
- Purification method of n-butyl isocyanate. (n.d.). Google Patents.
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Butyl isonicotinate. (n.d.). PubChem. Retrieved from [Link]
-
Isocyanide Synthesis. (n.d.). DTIC. Retrieved from [Link]
-
Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). PubMed. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
19.6: Condensation of Acids with Alcohols: The Fischer Esterification. (2019). Chemistry LibreTexts. Retrieved from [Link]
- Experiment 10: Fischer Esterification. (n.d.).
-
Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved from [Link]
-
BUTYL ISONICOTINATE. (n.d.). Gsrs. Retrieved from [Link]
-
BUTYL ISONICOTINATE. (n.d.). precisionFDA. Retrieved from [Link]
-
ESTERS 1. (2025). CDC. Retrieved from [Link]
- Process for preparation of isonicotinic acid derivatives. (n.d.). Google Patents.
-
Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. (n.d.). ResearchGate. Retrieved from [Link]
- New menthyl nicotinate synthesis process. (n.d.). Google Patents.
-
METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. (2023). European Patent Office. Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Laboratory Analytical Techniques. (n.d.). Intertek. Retrieved from [Link]
-
n-BUTYL NITRITE. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. cdc.gov [cdc.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of reaction conditions on the purity of butyl isonicotinate
Technical Support Center: Optimizing Butyl Isonicotinate Purity
Introduction: Butyl isonicotinate is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this ester is critical, as impurities can lead to downstream reaction failures, reduced efficacy of the final active pharmaceutical ingredient (API), and complex purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of reaction conditions on the purity of butyl isonicotinate, synthesized via Fischer esterification of isonicotinic acid and n-butanol.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems encountered during the synthesis and purification of butyl isonicotinate.
Q1: My reaction yield is low, and GC/TLC analysis shows a significant amount of unreacted isonicotinic acid. How can I drive the reaction to completion?
A: This is a classic equilibrium problem inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol is reversible, meaning the formation of water can hydrolyze the ester product back to the starting materials.[1][3] To achieve high conversion and purity, you must shift the equilibrium toward the product side.
Causality & Recommended Actions:
-
Inefficient Water Removal: The single most critical factor is the continuous removal of water as it is formed.[1][3]
-
Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[4][5] As the mixture refluxes, the water-solvent azeotrope distills into the trap. Upon cooling, the denser water separates and can be collected, while the solvent overflows back into the reaction flask, continuously removing the water byproduct and driving the reaction forward in accordance with Le Châtelier's principle.[3][4]
-
-
Insufficient Catalyst: An inadequate amount or inactive catalyst will result in a slow reaction that fails to reach equilibrium in a reasonable time.
-
Sub-optimal Temperature: The reaction requires thermal energy to proceed at a practical rate.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux temperature. The temperature will be dictated by the boiling point of the alcohol or the azeotropic solvent used.[5]
-
-
Stoichiometry: While a 1:1 molar ratio of acid to alcohol is stoichiometric, using an excess of one reactant can help shift the equilibrium.
Q2: The final product is a yellow or brown oil, not the expected colorless liquid. What is the cause of this discoloration?
A: Discoloration is a common sign of impurity formation due to side reactions or degradation, often promoted by harsh reaction conditions.
Causality & Recommended Actions:
-
High Reaction Temperature: Excessive heat, especially with strong mineral acid catalysts like sulfuric acid, can cause charring or decomposition of the organic materials.[8]
-
Solution: Maintain careful temperature control. Do not overheat the reaction mantle. If using a high-boiling solvent, ensure the temperature does not significantly exceed what is necessary for a steady reflux. A patent for a similar esterification suggests keeping the temperature below 250°C to avoid decomposition.[9]
-
-
Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions.[8]
-
Oxidation: The pyridine ring or other components may be susceptible to air oxidation at high temperatures over prolonged reaction times.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. This is good practice for multi-hour reflux reactions to prevent oxidative side products.[12]
-
Q3: My purified product contains a persistent impurity identified as dibutyl ether. How is this formed and how can I prevent it?
A: Dibutyl ether is a common byproduct in acid-catalyzed reactions using butanol, especially at higher temperatures.
Causality & Recommended Actions:
-
Mechanism of Formation: The acid catalyst can protonate an n-butanol molecule, which then loses water to form a butyl carbocation. This carbocation is then attacked by another molecule of n-butanol in an Sₙ2 or Sₙ1-type reaction, yielding dibutyl ether and regenerating the proton catalyst.
-
Prevention:
-
Moderate Temperature: This side reaction is more prevalent at higher temperatures. Avoid excessive heating. The optimal temperature is one that allows for efficient esterification without promoting significant ether formation.
-
Catalyst Choice: Strong, non-nucleophilic acids are required. While sulfuric acid is effective, using a solid acid catalyst like Amberlyst-15 can sometimes offer better selectivity and reduce ether formation due to localized acidity within the resin pores.[13]
-
Purification: Dibutyl ether (b.p. 142°C) has a boiling point relatively close to that of butyl isonicotinate. Careful fractional distillation under reduced pressure is required for effective separation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable catalyst for this esterification?
A: The choice of catalyst impacts reaction rate, work-up procedure, and ultimately, product purity. The main options are homogeneous mineral acids and heterogeneous solid acids.
| Catalyst Type | Examples | Pros | Cons | Purity Impact |
| Homogeneous | H₂SO₄, p-TsOH | Inexpensive, high catalytic activity.[6] | Difficult to remove, requires aqueous basic wash, can cause charring/side reactions.[8] | Risk of acidic impurities if neutralization is incomplete; potential for degradation products. |
| Heterogeneous | Amberlyst-15 | Easily removed by filtration, reusable, often milder, simplifying work-up.[10][11] | Higher initial cost, potentially slower reaction rates, can be fragile. | Generally leads to higher purity by avoiding harsh aqueous work-up and minimizing acid-catalyzed side reactions.[14] |
Recommendation: For highest purity and simplified purification, Amberlyst-15 is the recommended catalyst.[10] It eliminates the need for a challenging aqueous work-up to remove a mineral acid, which can lead to emulsions and product loss.[11]
Q2: What is the correct work-up and purification procedure to maximize purity?
A: A proper work-up procedure is crucial for removing unreacted starting materials, the catalyst, and byproducts.
Step-by-Step Purification Protocol (Assuming H₂SO₄ catalyst):
-
Cool the Reaction: After the reaction is complete (as monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[5]
-
Neutralize: Transfer the organic solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted isonicotinic acid.[5][7][15] Caution: CO₂ evolution will occur; vent the funnel frequently. Repeat the wash until the aqueous layer is no longer acidic.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break up any emulsions.[5]
-
Dry: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The final step to achieve high purity is vacuum distillation . This will separate the butyl isonicotinate from non-volatile impurities and byproducts with different boiling points.
Q3: Can I run this reaction without a solvent other than n-butanol?
A: Yes. Using a large excess of n-butanol as both a reactant and the solvent is a common and effective strategy.[6] This approach leverages Le Châtelier's principle to drive the reaction forward while simplifying the reaction setup. However, if you are using a Dean-Stark trap, an additional immiscible solvent like toluene is necessary to facilitate the azeotropic removal of water, as butanol itself has some solubility in water.[4]
Visualizing the Workflow
Troubleshooting Workflow for Low Purity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low product purity.
Caption: A flowchart for troubleshooting common purity issues in butyl isonicotinate synthesis.
References
-
Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved January 8, 2024, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments. [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
ResearchGate. (2021). Work up of ester?. [Link]
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
Writing in Biology, University of Massachusetts Amherst. (2018). Experimental Procedure for Esterification. [Link]
-
University of Toronto Scarborough. (n.d.). Fischer Esterification. [Link]
- Google Patents. (n.d.). CN116836088A - Purification method of n-butyl isocyanate.
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 8, 2024, from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 8, 2024, from [Link]
- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
-
Vancouver Island University. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
İzci, A., & Hoşgün, H. L. (n.d.). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry. [Link]
-
Defense Technical Information Center. (n.d.). ISOCYANIDE SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Alime Izci, A., & Halit L. Hosgun, B. (n.d.). Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. [Link]
-
Organic Syntheses. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Retrieved January 8, 2024, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
precisionFDA. (n.d.). BUTYL ISONICOTINATE. [Link]
-
SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin. [Link]
-
ResearchGate. (2012). (PDF) Amberlyst-15 in Organic Synthesis. [Link]
-
PubChem. (n.d.). Butyl isonicotinate. Retrieved January 8, 2024, from [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. Retrieved January 8, 2024, from [Link]
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
gsrs. (n.d.). BUTYL ISONICOTINATE. [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
- Google Patents. (n.d.). JP2008266159A - Purification method of butyl acrylate.
Sources
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 10. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Butyl Isonicotinate
Welcome to the technical support resource for the purification of butyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Introduction: The Importance of Purity
Butyl isonicotinate (C₁₀H₁₃NO₂) is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antitubercular drug isoniazid.[1] Its purity is paramount, as residual impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide provides troubleshooting protocols grounded in chemical principles to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the typical impurities in my crude butyl isonicotinate and how can I identify them?
Answer: Following a standard Fischer esterification, your crude product will likely contain unreacted starting materials, the reaction catalyst, and water. The most common impurities are:
-
Isonicotinic Acid: Unreacted starting material.
-
n-Butanol: Excess reactant, often used to drive the reaction equilibrium.
-
Acid Catalyst: Typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]
-
Water: A byproduct of the esterification reaction.
-
Transesterification Byproducts: If other alcohols are present as impurities in your butanol.[3][4]
-
Hydrolysis Product: Isonicotinic acid may re-form if the ester is exposed to acidic or basic aqueous conditions for prolonged periods.[5]
Initial identification can be performed using Thin Layer Chromatography (TLC), which will show distinct spots for the ester, isonicotinic acid (which often stays at the baseline in common solvent systems), and other potential byproducts. For more rigorous identification and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[6][][8]
Table 1: Physicochemical Properties of Butyl Isonicotinate and Common Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility Characteristics |
| Butyl Isonicotinate | C₁₀H₁₃NO₂ | 179.22 | ~255 °C at 760 mmHg | Soluble in organic solvents (DCM, EtOAc, Ether). |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Sublimes | Sparingly soluble in cold water, soluble in hot water and aqueous base. |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 °C | Miscible with organic solvents, moderately soluble in water. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 °C | Soluble in water, insoluble in nonpolar organic solvents. |
Data compiled from various chemical databases.[9]
FAQ 2: My crude product is highly acidic. How do I efficiently remove the acid catalyst and unreacted isonicotinic acid?
Answer: The most effective method for removing acidic impurities is a liquid-liquid extraction using a mild aqueous base.[10][11] This process selectively converts the acidic compounds into their water-soluble salts, which then partition into the aqueous phase, leaving the neutral ester in the organic phase.
Scientific Rationale: Isonicotinic acid, with its carboxylic acid group, and the strong acid catalyst will readily react with a base like sodium bicarbonate (NaHCO₃). The deprotonation forms the sodium isonicotinate salt and sodium sulfate, respectively. These ionic salts are highly polar and thus preferentially dissolve in the aqueous layer, while the non-polar butyl isonicotinate ester remains in the organic solvent.[12]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude material.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic layer.
-
Caution: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
-
Extraction: Once gas evolution ceases, shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times, or until no more gas evolution is observed upon addition of the bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break any minor emulsions.[11]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Filtration: Filter off the drying agent to obtain the organic solution containing the partially purified ester.
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} ` Caption: Workflow for removing acidic impurities via liquid-liquid extraction.
FAQ 3: After the aqueous wash, my product is still contaminated with n-butanol. What is the best method for its removal?
Answer: While the aqueous washes will remove a significant portion of the excess n-butanol, the most definitive method for removing residual alcohol is vacuum distillation .
Scientific Rationale: Butyl isonicotinate and n-butanol have significantly different boiling points (see Table 1). Distillation separates components of a liquid mixture based on differences in their volatility.[14] Applying a vacuum lowers the boiling points of both compounds, which allows the distillation to be performed at a lower temperature. This is crucial for preventing thermal decomposition of the ester product. n-Butanol, being much more volatile, will distill first, followed by the higher-boiling butyl isonicotinate.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Use a few anti-bumping granules or a magnetic stir bar in the distillation flask to ensure smooth boiling.[14]
-
Solvent Removal: If your product is in a solvent from the extraction, remove the bulk of the solvent first using a rotary evaporator.
-
Fractional Collection: Begin heating the distillation flask gently in an oil bath while applying vacuum. Have several pre-weighed receiving flasks ready.
-
Collect Foreshot: Collect the first fraction, which will primarily be residual solvent and n-butanol. The distillation temperature will plateau during this phase.
-
Collect Product: As the temperature of the distilling vapor rises and stabilizes again at a higher temperature (the boiling point of your product at that pressure), switch to a new receiving flask to collect the pure butyl isonicotinate.
-
Stop Distillation: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. Do not distill to dryness to avoid potential hazards.
-
Characterization: Confirm the purity of the collected fraction(s) using TLC, GC, or NMR.
FAQ 4: I need extremely high purity (>99.5%). Is distillation enough, or should I use column chromatography?
Answer: For achieving very high purity, flash column chromatography is generally superior to distillation, as it can separate compounds with very similar boiling points but different polarities.
Scientific Rationale: Chromatography separates molecules based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[15] Butyl isonicotinate, containing both a polar pyridine ring and a non-polar butyl chain, has an intermediate polarity. This allows it to be separated from less polar impurities (which elute faster) and more polar impurities (which are retained more strongly on the silica). For pyridine derivatives, peak shape can be an issue due to interaction with acidic silanol groups on the silica surface.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | 1. Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.[15] 2. Sample overload. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent. This neutralizes the acidic sites on the silica. 2. Reduce the amount of crude material loaded onto the column. |
| Poor Separation | 1. Inappropriate mobile phase polarity. 2. Co-eluting impurities. | 1. Optimize the eluent system using TLC first. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. 2. Use a shallower gradient during elution or switch to a different stationary phase (e.g., alumina or a bonded phase).[15] |
| Low Recovery | 1. Product is irreversibly adsorbed onto the column. 2. Product is too soluble in the mobile phase and elutes with the solvent front. | 1. Deactivate the silica gel with a base (see "Peak Tailing"). 2. Start with a much less polar mobile phase so the product has a higher retention factor (k') on the column.[15] |
`dot graph TD { rankdir=TB; node [shape=record, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} ` Caption: Decision workflow for the multi-step purification of butyl isonicotinate.
References
- BenchChem Technical Support Team. (2025).
- Lee, J. C., & Lee, W. C. (1995).
- Aitken, K. M., et al. (2018). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- Kaplan, N. O., et al. (1973).
- Devic, M. (2013). Liquid-liquid extraction method for the production of acrylic esters.
- Various Authors. (N.D.).
- Lederer, E. (1978). Esterification and extraction process.
- SIELC Technologies. (N.D.).
- LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Philips, R. R. (1956). Preparation of isonicotinic acid and esters thereof.
- Coach Benner. (N.D.).
- Undheim, K., & Benneche, T. (1990). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- precisionFDA. (N.D.).
- Various Authors. (2017). Any procedure for the esterification of isonicotinic acid?.
- Benneche, T., & Undheim, K. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Meyer, E. (1956). Process for preparing isonicotinic acid.
- Element Lab Solutions. (N.D.).
- BOC Sciences. (N.D.).
- Organic Syntheses Procedure. (N.D.). Organic Syntheses Procedure.
- ChemCon GmbH. (N.D.).
- Clearsynth. (N.D.).
- Organic Syntheses Procedure. (N.D.).
- PubChem. (N.D.).
- U.S. Army Edgewood Arsenal. (1972). ISOCYANIDE SYNTHESIS. DTIC.
- Bansal, G. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- ResearchGate. (N.D.). Purity plot of isonicotinic acid.
- Hechenbleikner, I. (1958). Preparation of nicotinic acid esters.
- Thermo Fisher Scientific. (N.D.).
- Organic Syntheses Procedure. (N.D.).
- Dutscher. (N.D.).
- Organic Chemistry Portal. (N.D.).
- Organic Syntheses Procedure. (N.D.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- Marcantoni, E., et al. (2005).
- Gangadwala, J., et al. (2003).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Royal Society of Chemistry. (2015).
- Kumar, A., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- Perflavory. (N.D.).
- Reynolds Science. (N.D.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
- Varma, M. N., & Madras, G. (2009). Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide.
- Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem.
- Organic Chemistry Portal. (N.D.). tert-Butyl Esters.
- ACS GCI Pharmaceutical Roundtable. (N.D.). Acids. Wordpress.
- Neri, C., et al. (2017). New menthyl nicotinate synthesis process.
Sources
- 1. US2742480A - Preparation of isonicotinic acid and esters thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ester synthesis by transesterification [organic-chemistry.org]
- 5. ijper.org [ijper.org]
- 6. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Research Portal [laro.lanl.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Butyl Isonicotinate Synthesis
Welcome to the technical support center for the synthesis of butyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this important esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction rates and yields effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundational understanding of the butyl isonicotinate synthesis.
Q1: What is the fundamental reaction for synthesizing butyl isonicotinate?
A: The synthesis of butyl isonicotinate is a classic example of a Fischer-Speier esterification. It involves the reaction of isonicotinic acid (also known as pyridine-4-carboxylic acid) with n-butanol in the presence of an acid catalyst. The reaction is a reversible equilibrium, where water is produced as a byproduct. To achieve a high yield, this water must be removed to drive the reaction towards the product side, in accordance with Le Châtelier's Principle.
Q2: What are the primary factors that influence the reaction rate?
A: The rate of butyl isonicotinate synthesis is governed by several key factors, consistent with collision theory.[1][2] These include:
-
Temperature: Higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[3] However, excessively high temperatures can lead to side reactions.
-
Catalyst: An acid catalyst is crucial for protonating the carbonyl oxygen of isonicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by n-butanol. The type and concentration of the catalyst significantly impact the rate.
-
Concentration of Reactants: Increasing the concentration of either isonicotinic acid or n-butanol can increase the frequency of molecular collisions, thereby increasing the reaction rate.[4] Using an excess of one reactant (typically the less expensive one, like n-butanol) can also shift the equilibrium to favor product formation.
-
Removal of Water: As a reversible reaction, the accumulation of water will slow down the net forward reaction rate and eventually lead to equilibrium with significant amounts of unreacted starting materials. Continuous removal of water is one of the most effective strategies to ensure a high conversion rate.
Q3: What are the most effective catalysts for this synthesis?
A: Strong protic acids are the most common and effective catalysts.
-
Sulfuric Acid (H₂SO₄): A highly effective and common choice due to its strong acidity and high boiling point. It efficiently protonates the carboxylic acid.
-
Thionyl Chloride (SOCl₂): This reagent can also be used. It first converts the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards the alcohol than the original carboxylic acid. This method is often faster but requires careful handling due to the corrosive and hazardous nature of SOCl₂.[5]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins or zeolites, can also be used. These offer the advantage of easier separation from the reaction mixture, simplifying the workup process and catalyst recycling.
Q4: What are the typical reaction conditions?
A: The reaction is typically performed at the reflux temperature of the alcohol used. For the synthesis with n-butanol (boiling point ~117°C), the reaction is often carried out at or near this temperature. Reaction times can vary from a few hours to over 24 hours, depending on the scale, catalyst efficiency, and effectiveness of water removal.[6] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[7]
Q5: What are the critical safety precautions for this experiment?
A: Both reactants and common catalysts require careful handling.
-
Isonicotinic Acid: Causes serious eye irritation and may cause skin and respiratory irritation.[8][9][10]
-
n-Butanol: A flammable liquid and vapor. It is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation or drowsiness.[11][12][13]
-
Acid Catalysts (e.g., H₂SO₄): Are highly corrosive and can cause severe burns.
Mandatory Safety Measures:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Keep flammable liquids away from ignition sources.[14]
-
Ensure eyewash stations and safety showers are accessible.[9]
Section 2: Troubleshooting Guide for Low Reaction Rate & Yield
This guide provides solutions to common problems encountered during the synthesis, focusing on the underlying chemical principles.
Problem 1: The reaction is extremely slow or appears to have stopped before completion.
Q: I've been refluxing for hours, but TLC analysis shows a significant amount of isonicotinic acid remaining. How can I accelerate the reaction?
A: A stalled or slow reaction is typically due to issues with catalysis, temperature, or equilibrium.
-
Solution 1: Evaluate Your Catalyst.
-
Causality: The catalyst's role is to lower the activation energy of the reaction. Insufficient or inactive catalyst will result in a slow reaction rate.
-
Action:
-
Increase Catalyst Concentration: If using a catalyst like H₂SO₄, a modest increase in its concentration can enhance the rate. Be cautious, as too much acid can promote side reactions like dehydration of butanol or charring.
-
Check Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been deactivated by impurities. Consider regenerating or using a fresh batch of the catalyst.
-
-
-
Solution 2: Ensure Efficient Water Removal.
-
Causality: The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials, slowing and eventually halting the net conversion to the ester.
-
Action:
-
Use a Dean-Stark Apparatus: This is the most effective method for this reaction. It allows for the continuous removal of the water/butanol azeotrope, which condenses, separates (water is denser), and allows the butanol to return to the reaction flask, driving the reaction to completion.
-
Anhydrous Conditions: Ensure that your starting materials and solvent (n-butanol) are as dry as possible. The presence of water at the start will inhibit the reaction.[15]
-
-
-
Solution 3: Verify Reaction Temperature.
-
Causality: The reaction rate is highly dependent on temperature.[2] An inadequate temperature will result in insufficient kinetic energy for the molecules to overcome the activation energy barrier.
-
Action: Ensure the reaction mixture is vigorously refluxing. A heating mantle with a temperature controller is recommended for stable and consistent heating.
-
Problem 2: The reaction went to completion, but my final isolated yield is poor.
Q: TLC showed a complete reaction, but after workup and purification, my yield of butyl isonicotinate is disappointingly low. Where could I have lost my product?
A: Low isolated yields are often due to mechanical losses during workup and purification or the formation of soluble side products.[16]
-
Solution 1: Optimize the Workup Procedure.
-
Causality: The workup is designed to remove the acid catalyst and unreacted starting materials. However, the product itself has some water solubility, and improper extraction techniques can lead to significant losses.
-
Action:
-
Neutralization: After cooling, the reaction mixture is typically neutralized with a base like sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst. Perform this step carefully and slowly to avoid frothing.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (at least 3x) with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water and break up emulsions.
-
Drying and Rinsing: Thoroughly dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. After filtering off the drying agent, rinse it with fresh extraction solvent to recover any adsorbed product.[16]
-
-
-
Solution 2: Re-evaluate the Purification Step.
-
Causality: Butyl isonicotinate is typically purified by vacuum distillation. If the vacuum is too high or the temperature is too low, the product will not distill. Conversely, if the temperature is too high, the product can decompose.
-
Action:
-
Accurate Boiling Point: Determine the expected boiling point of butyl isonicotinate at the vacuum you can achieve.
-
Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to effectively separate the product from higher-boiling impurities.
-
Avoid Overheating: Use a stable heat source and monitor the temperature of both the pot and the vapor closely.
-
-
-
Solution 3: Investigate Potential Side Reactions.
-
Causality: Side reactions consume starting materials and form byproducts, directly reducing the theoretical maximum yield. A common side reaction is the acid-catalyzed dehydration of n-butanol to form di-n-butyl ether, especially at high temperatures.
-
Action:
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times after completion.
-
Optimal Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
-
Section 3: Protocols & Data
Protocol 1: Optimized Synthesis of Butyl Isonicotinate via Fischer Esterification
This protocol incorporates best practices for maximizing reaction rate and yield.
Materials:
-
Isonicotinic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.
-
Charging Reactants: To the flask, add isonicotinic acid (1.0 eq) and n-butanol (3.0-5.0 eq). The excess butanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a steady reflux using the heating mantle. Vigorously stir the reaction. The butanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap and TLC analysis indicates the consumption of the starting isonicotinic acid.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add the mixture to a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers once with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the ethyl acetate and excess n-butanol using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure butyl isonicotinate.
Data Presentation: Impact of Conditions on Reaction Efficiency
The following table illustrates the expected impact of different catalysts and water removal techniques on the synthesis of butyl isonicotinate. Note: These are representative values to demonstrate chemical principles.
| Run | Catalyst (eq) | Water Removal Method | Temperature | Approx. Time | Expected Yield |
| 1 | H₂SO₄ (0.1) | Dean-Stark Trap | Reflux (~117°C) | 4-6 hours | >90% |
| 2 | H₂SO₄ (0.1) | None (Closed System) | Reflux (~117°C) | 24+ hours | ~60-70% (at equil.) |
| 3 | H₂SO₄ (0.02) | Dean-Stark Trap | Reflux (~117°C) | 12-16 hours | >90% |
| 4 | SOCl₂ (1.1) | N/A (Irreversible) | 50-70°C | 2-4 hours | >95% |
Section 4: Visualizations
Diagram 1: Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism for butyl isonicotinate synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for butyl isonicotinate synthesis.
Diagram 3: Troubleshooting Logic
Sources
- 1. sites.prairiesouth.ca [sites.prairiesouth.ca]
- 2. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction Rate and Collision Theory Chemistry Tutorial [ausetute.com.au]
- 5. researchgate.net [researchgate.net]
- 6. EP1812392A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. download.basf.com [download.basf.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. airgas.com [airgas.com]
- 14. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Butyl Isonicotinate Synthesis
Welcome to the technical support center for the synthesis of butyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Butyl isonicotinate is a key intermediate in pharmaceuticals and specialty chemicals, and its efficient synthesis hinges on the appropriate choice of catalyst and reaction conditions. This document provides in-depth, field-proven insights to ensure the success of your experiments.
Part 1: Proactive Troubleshooting - A Catalyst Selection Guide
Choosing a catalyst is the most critical decision in planning your synthesis. It impacts yield, purity, cost, and environmental footprint. Before starting, ask yourself the following questions to guide your selection.
Q1: What is the scale of my reaction?
The scale of your synthesis—from a milligram-scale research experiment to kilogram-scale process development—will heavily influence your catalyst choice.
-
Lab-Scale (<10 g): Homogeneous catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are often used due to their low cost and high activity.[1][2] However, be prepared for challenging workups to remove the corrosive and water-soluble acid.[1][2]
-
Pilot/Process-Scale (>100 g): Heterogeneous catalysts are highly preferred. Solid acid resins (e.g., Amberlyst-15)[3][4], zeolites, and immobilized enzymes offer simplified product purification through simple filtration, catalyst reusability, and reduced corrosive waste streams.[1][4]
Q2: What are my purity requirements and what side reactions should I anticipate?
The required purity of the final butyl isonicotinate will dictate the acceptable level of side products and, consequently, the catalyst.
-
High Purity (Pharmaceutical Grade): Enzymatic catalysts, such as immobilized lipases (e.g., Candida antarctica lipase B), offer exceptional selectivity under mild conditions, minimizing the formation of byproducts.[5][6] However, they are more expensive and can have slower reaction kinetics.[1][6]
-
Standard Grade:
-
With Acid Catalysts: The primary side reaction is the dehydration of n-butanol to form di-n-butyl ether, especially at higher temperatures.[7] Over-alkylation of the pyridine ring is a less common but possible side reaction under harsh conditions.
-
Workup Impurities: With homogeneous acids, incomplete neutralization can leave acidic residues, and the neutralization salts themselves can be impurities that require removal.[8]
-
Q3: What are my environmental, safety, and equipment constraints?
"Green chemistry" principles are increasingly important in modern synthesis.
-
Homogeneous Mineral Acids (H₂SO₄): These are highly corrosive, requiring specialized reactors for large-scale operations and generating significant acidic waste, which presents disposal challenges.[1][2]
-
Heterogeneous Catalysts (e.g., Amberlyst-15): These are considered more environmentally benign due to their reusability and the reduction of acidic waste.[3][4] They are non-corrosive to standard stainless steel reactors.
-
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures (<100°C) and can act as both catalyst and solvent.[1][9] They are prized for their negligible vapor pressure, high thermal stability, and recyclability, positioning them as a green alternative.[1][2][9] However, their cost can be higher than traditional catalysts.
The following diagram illustrates a decision-making workflow for catalyst selection based on these key considerations.
Caption: Catalyst selection workflow for butyl isonicotinate synthesis.
Part 2: Catalyst-Specific Troubleshooting Guides
This section addresses common problems encountered during the synthesis, categorized by the type of catalyst used.
Category 1: Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15)
Amberlyst-15 is a strongly acidic, macro-reticular polystyrene-based ion-exchange resin that is an excellent and reusable catalyst for esterification.[3][4]
Q: My reaction is very slow or has stalled. What are the potential causes?
A:
-
Water Poisoning: Water is a byproduct of esterification and can deactivate solid acid catalysts by competing with the reactants for active sites.[10]
-
Solution: Use a Dean-Stark trap or add molecular sieves to continuously remove water from the reaction mixture. Ensure all reactants and solvents are anhydrous before starting.
-
-
Insufficient Catalyst Loading: The reaction rate is dependent on the amount of catalyst.
-
Solution: Increase the catalyst loading. Typical loadings range from 5-15% by weight of the limiting reagent.[11]
-
-
Poor Mixing: In a heterogeneous system, reactants must have access to the catalyst surface. If the resin beads are not properly suspended, the reaction rate will be limited by mass transfer.
-
Solution: Increase the stirring rate to ensure the catalyst beads are fully suspended in the reaction medium.
-
-
Catalyst Deactivation: The catalyst may have lost activity from previous use.
Q: The final product is a dark color. Why did this happen?
A:
-
High Reaction Temperature: The maximum operating temperature for Amberlyst-15 is typically around 120°C.[3] Exceeding this can cause the polymer backbone to degrade, releasing colored impurities into the reaction mixture.
-
Solution: Maintain the reaction temperature at or below the manufacturer's recommended maximum.
-
-
Side Reactions: At elevated temperatures, acid-catalyzed polymerization or degradation of the reactants or product can occur.
-
Solution: Lower the reaction temperature and extend the reaction time if necessary. Monitor the reaction by TLC or GC to stop it once the starting material is consumed.
-
Category 2: Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TSA)
These traditional catalysts are effective but require careful handling during the reaction and workup.
Q: My yield is low after the aqueous workup. Where did my product go?
A:
-
Incomplete Neutralization: Butyl isonicotinate contains a basic pyridine nitrogen. If the reaction mixture is not sufficiently neutralized (typically to pH > 8), the product will remain protonated and be lost to the aqueous phase during extraction.
-
Solution: Carefully monitor the pH during neutralization with a base like sodium bicarbonate or sodium carbonate solution.[8] Ensure the aqueous layer is basic before separating the organic layer.
-
-
Emulsion Formation: The presence of salts from neutralization can sometimes lead to the formation of a stable emulsion during extraction, trapping the product.
-
Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Q: How do I completely remove the acid catalyst after the reaction?
A: The standard procedure is a neutralization wash.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the effervescence of CO₂ ceases and the pH of the aqueous layer is basic (pH 8-9).[8]
-
Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[12]
Category 3: Enzymatic Catalysts (Immobilized Lipases)
Lipases offer a green and highly selective route but are sensitive to reaction conditions.[5][6]
Q: My enzymatic reaction is not proceeding. What is the issue?
A:
-
Enzyme Inactivation by Acid: Some lipases can be inhibited or denatured by high concentrations of the carboxylic acid substrate.[13][14] Butyric acid, a short-chain acid, is known to cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[14]
-
Water Content: While a small amount of water is necessary for lipase activity, excess water (either from non-anhydrous reagents or produced during esterification) can promote the reverse reaction (hydrolysis), reducing the net yield.[13]
-
Solution: Use anhydrous reactants and solvents. Add activated molecular sieves to the reaction to sequester the water byproduct.[5]
-
-
Temperature Denaturation: Like all enzymes, lipases have an optimal temperature range. Excessive heat will irreversibly denature the enzyme.
-
Solution: Operate within the recommended temperature range for the specific lipase being used (typically 40-60°C).
-
Part 3: General FAQs for Butyl Isonicotinate Synthesis
Q: What is the optimal molar ratio of n-butanol to isonicotinic acid?
A: Since esterification is an equilibrium reaction, using an excess of one reactant can drive the reaction towards the product side (Le Chatelier's principle).[12] Using an excess of n-butanol is common. Molar ratios of alcohol to acid from 1.5:1 to 5:1 are often employed, depending on the catalyst and reaction setup.[11][15] The excess butanol can often serve as a co-solvent.
Q: How can I effectively monitor the progress of my reaction?
A:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method for qualitative monitoring. Spot the reaction mixture against standards of your starting materials. The disappearance of the isonicotinic acid spot and the appearance of a new, less polar product spot indicates progress.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data, allowing you to calculate the conversion of starting material and the yield of the product over time.[5]
Q: What is the best method for purifying the final product?
A:
-
Vacuum Distillation: Butyl isonicotinate has a relatively high boiling point, making vacuum distillation the preferred method for purification, especially on a larger scale. This separates the ester from non-volatile impurities and any high-boiling side products.[8][16]
-
Column Chromatography: For small-scale reactions or when very high purity is required, flash column chromatography on silica gel is effective.[17] A solvent system such as hexane/ethyl acetate is typically used.
The following diagram provides a general troubleshooting workflow for a common issue: low reaction yield.
Caption: Troubleshooting flowchart for low yield in esterification reactions.
Part 4: Comparative Data and Experimental Protocol
Table 1: Comparison of Common Catalytic Systems
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄ | 80-120°C, reflux | Low cost, high activity | Corrosive, difficult to remove, waste generation[1][2] |
| Heterogeneous Acid | Amberlyst-15 | 80-120°C, reflux | Reusable, easy separation, non-corrosive[3] | Slower kinetics than H₂SO₄, potential for thermal degradation[3] |
| Ionic Liquid | [BMim]HSO₄ | 100-120°C | "Green" solvent/catalyst, reusable, thermally stable[1][9] | Higher cost, potential viscosity issues |
| Enzymatic | Novozym 435 | 40-60°C | High selectivity, mild conditions, minimal byproducts[5][6] | High cost, sensitive to acid/temp, slower reactions[6][13][14] |
Recommended Experimental Protocol: Synthesis using Amberlyst-15
This protocol describes a robust and easily scalable method for synthesizing butyl isonicotinate using a reusable solid acid catalyst.
Materials:
-
Isonicotinic acid
-
n-Butanol (anhydrous)
-
Amberlyst-15 ion-exchange resin (dried in a vacuum oven at 80°C for 12 hours before use)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (e.g., 12.3 g, 0.1 mol).
-
Reagents: Add n-butanol (e.g., 37.1 g, 0.5 mol, 5 equivalents) and toluene (50 mL).
-
Catalyst: Add the pre-dried Amberlyst-15 resin (e.g., 2.5 g, ~20% by weight of isonicotinic acid).
-
Reaction: Assemble the flask with the Dean-Stark apparatus and reflux condenser. Heat the mixture to a vigorous reflux (approx. 110-120°C oil bath temperature) with efficient stirring.
-
Monitoring: Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction can also be monitored by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution twice with 50 mL portions of saturated NaHCO₃ solution to remove any unreacted isonicotinic acid. Check that the final aqueous wash is basic (pH > 8).
-
Wash the organic layer once with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-butanol.
-
Purify the resulting crude oil by vacuum distillation to yield pure butyl isonicotinate as a colorless liquid.
-
References
- Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. (n.d.). Google AI.
- Towards Greener Fragrances Esterification Reactions With Ionic Liquids. (n.d.). Institute For Research In Schools.
- Ionic Liquid for Esterification: A Review. (2018). Asian Journal of Applied Science and Technology.
- Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. (n.d.).
- Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023). MDPI.
- Application Notes and Protocols for the Synthesis of 3-Butylisonicotinic Acid. (n.d.). BenchChem.
- Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. (n.d.).
- Amberlyst-15 in organic synthesis. (n.d.). Arkivoc.
- THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. (n.d.). Organic Syntheses.
- Reagent of the Month – Amberlyst 15 ® resin. (2023). SigutLabs.
- Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. (n.d.). IOP Conference Series: Earth and Environmental Science.
- Any procedure for the esterification of isonicotinic acid?. (2017).
- (PDF) Amberlyst-15 in Organic Synthesis. (2025).
- Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. (n.d.).
- BUTYL ISONICOTIN
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.).
- Sample Purific
- Protocol for the enzymatic synthesis of Butyl 3-hydroxybutano
- Heterogeneous Catalyst Deactivation and Regener
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (n.d.).
- Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterific
- Lipase-catalyzed synthesis of isoamyl butyr
- Reduction of isonicotinic acid esters. (1965).
- Enzymatic butyl butyrate synthesis. (n.d.).
- Polystyrene-based superacidic solid acid catalyst: synthesis and its application in biodiesel production. (n.d.). Royal Society of Chemistry.
- Scheme. Isonicotinic acid esterification reaction with ethanol for... (n.d.).
- Technical Support Center: Catalyst Deactivation in Esterific
- New menthyl nicotinate synthesis process. (2017).
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
- Butyl isonicotin
- Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimiz
- Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly C
- tert-Butyl isonicotin
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Taylor & Francis Online.
- tert-Butyl isonicotin
- 12.1: Side Reactions. (2020). Chemistry LibreTexts.
- (PDF) Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. (2025).
- Troubleshooting the synthesis of BINOL deriv
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research.
- Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil). (n.d.). Thermo Fisher Scientific.
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchinschools.org [researchinschools.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ajast.net [ajast.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Results of Butyl Isonicotinate Studies
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount to ensure the reliability and reproducibility of their findings. This guide provides an in-depth technical overview of the experimental validation of butyl isonicotinate, a versatile building block in organic synthesis and a compound of interest in pharmaceutical research. We will explore its synthesis, characterization, and performance validation, while also offering a comparative perspective against relevant alternatives.
Understanding Butyl Isonicotinate: Properties and Significance
Butyl isonicotinate (butyl pyridine-4-carboxylate) is an ester of isonicotinic acid and butanol.[1] Its chemical structure, featuring a pyridine ring, an ester group, and a butyl chain, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of more complex molecules.[2] The lipophilicity introduced by the butyl group, for instance, can influence the solubility and biological activity of the final compounds.
Table 1: Physicochemical Properties of Butyl Isonicotinate and its Alternatives
| Property | Butyl Isonicotinate | Methyl Isonicotinate | tert-Butyl Isonicotinate |
| Molecular Formula | C10H13NO2[1] | C7H7NO2 | C10H13NO2 |
| Molecular Weight | 179.22 g/mol [1] | 137.14 g/mol | 179.22 g/mol |
| Boiling Point | Not available | 208.0 °C[3] | 246.5±13.0 °C (Predicted)[4] |
| LogP (Predicted) | 2.3[1] | 0.9 | Not available |
| CAS Number | 13841-66-2[1] | 2459-09-8[3] | 81660-73-3 |
Synthesis and Purification: A Reproducible Workflow
A common and reliable method for the synthesis of butyl isonicotinate is the Fischer esterification of isonicotinic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.[5][6] The following protocol outlines a standard procedure.
Experimental Protocol: Fischer Esterification of Isonicotinic Acid with n-Butanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isonicotinic acid (1 equivalent), n-butanol (5-10 equivalents, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of butyl isonicotinate.
Analytical Validation: Ensuring Purity and Identity
The validation of analytical methods is crucial to confirm the identity and purity of the synthesized butyl isonicotinate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
HPLC Method for Purity Determination
A reverse-phase HPLC method can be developed and validated for the quantitative analysis of butyl isonicotinate.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
GC-MS for Identity Confirmation and Impurity Profiling
GC-MS is an excellent technique for confirming the identity of butyl isonicotinate and for identifying any volatile impurities. The mass spectrum of butyl isonicotinate will show a characteristic fragmentation pattern, including the molecular ion peak.
Caption: Analytical validation workflow for butyl isonicotinate.
Comparative Performance Evaluation
To provide a comprehensive guide, it is essential to compare the performance of butyl isonicotinate with its alternatives. This comparison can be based on their reactivity in a specific chemical transformation or their biological activity.
Catalytic Activity in Organic Synthesis
Isonicotinate esters have been explored as catalysts in various organic reactions. A comparative study of the catalytic efficiency of butyl isonicotinate versus methyl isonicotinate in a model reaction, such as a coupling reaction, can provide valuable insights. The reaction kinetics can be followed by monitoring the disappearance of starting materials and the formation of the product using HPLC or GC.
Table 3: Hypothetical Comparative Catalytic Performance
| Catalyst | Reaction Time (h) | Product Yield (%) |
| Butyl Isonicotinate | 6 | 85 |
| Methyl Isonicotinate | 8 | 78 |
| No Catalyst | 24 | <5 |
Note: This is a hypothetical table for illustrative purposes. Actual experimental data would be required.
In Vitro Biological Activity
The biological activity of butyl isonicotinate and its analogs can be assessed using a variety of in vitro assays. For instance, their potential as antimicrobial or anticancer agents can be investigated.
The minimum inhibitory concentration (MIC) of butyl isonicotinate against a panel of bacteria and fungi can be determined using broth microdilution methods. A study on butyl isothiocyanate has shown antifungal activity against Candida albicans.[8] While not a direct analogue, this suggests that the butyl ester of isonicotinic acid may also possess interesting biological properties.
The cytotoxic effect of butyl isonicotinate on various cancer cell lines can be evaluated using assays such as the MTT or LDH release assay.[9] The half-maximal inhibitory concentration (IC50) values can then be calculated to compare its potency with other compounds.
Table 4: Hypothetical Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Butyl Isonicotinate | 25 | 35 | 40 |
| Methyl Isonicotinate | 40 | 55 | 60 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Note: This is a hypothetical table for illustrative purposes. Actual experimental data would be required.
Quality Control and Stability Testing
Ensuring the stability of butyl isonicotinate under various conditions is crucial for its reliable use in research and development. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[10][11]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Subject butyl isonicotinate to various stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24h.
-
Alkaline hydrolysis: 0.1 M NaOH at 60 °C for 24h.
-
Oxidative degradation: 3% H2O2 at room temperature for 24h.
-
Thermal degradation: 105 °C for 48h.
-
Photostability: Exposure to UV and visible light as per ICH guidelines.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Characterization: Characterize the major degradation products using LC-MS/MS to elucidate their structures.
Caption: Workflow for forced degradation and stability testing.
Conclusion
The validation of experimental results for butyl isonicotinate requires a multi-faceted approach, encompassing its synthesis, purification, and rigorous analytical characterization. By employing validated HPLC and GC-MS methods, researchers can ensure the purity and identity of their compound. Furthermore, comparative studies against relevant alternatives, both in terms of chemical reactivity and biological activity, provide a comprehensive understanding of its potential applications. Finally, robust quality control and stability testing are essential to guarantee the reliability and reproducibility of experimental data, which is the cornerstone of sound scientific research and drug development.
References
-
Jadhav A, et al. Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress. Arch Microbiol. 2024 May 10;206(6):251. Available from: [Link]
-
Fischer Esterification. Available from: [Link]
-
Singh R, et al. Forced Degradation Studies. MedCrave online. 2016 Dec 14. Available from: [Link]
-
Kalkunte, S. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016 May 2. Available from: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 2022 Nov 8. Available from: [Link]
-
Islam, T., et al. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. 2021 Nov 20;7(1):223. Available from: [Link]
-
Fischer Esterification Procedure. Available from: [Link]
-
GSRS. BUTYL ISONICOTINATE. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. 2024 Jan 5. Available from: [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. 2017 Mar 17. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020 Nov 1. Available from: [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. 2013 Sep 17. Available from: [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022 Nov 16. Available from: [Link]
-
Science.gov. cell line cytotoxicity: Topics by Science.gov. Available from: [Link]
-
Science.gov. validated stability-indicating hplc: Topics by Science.gov. Available from: [Link]
-
Chohan, Z. H., et al. In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. Indian J Chem B. 2006;45(2):488-94. Available from: [Link]
-
Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]
-
precisionFDA. BUTYL ISONICOTINATE. Available from: [Link]
-
PubChem. Butyl isonicotinate. Available from: [Link]
-
Wikipedia. Methyl isonicotinate. Available from: [Link]
-
MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Available from: [Link]
-
DTIC. ISOCYANIDE SYNTHESIS. Available from: [Link]
-
PubMed. Investigating the potential use of an ionic liquid (1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide) as an anti-fungal treatment against the amphibian chytrid fungus, Batrachochytrium dendrobatidis. Available from: [Link]
-
ResearchGate. Cytotoxicity of compounds 1–7 against selected human cancer cell lines... Available from: [Link]
-
MDPI. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Available from: [Link]
-
PubMed Central. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Available from: [Link]
-
PubMed Central. Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. Available from: [Link]
-
PubMed Central. Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. Available from: [Link]
-
PubMed. Methyl isonicotinate 1-oxide. Available from: [Link]
-
ResearchGate. The comparison of the catalytic activity of the monometallic and bimetallic catalysts for aerobic oxidation of α-methylstyrene. Reaction condition. Available from: [Link]
-
MDPI. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Available from: [Link]
-
ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Available from: [Link]
-
DiVA portal. In vitro and in vivo studies on the toxicology of di-n-butyl phthalate (DBP). Available from: [Link]
-
MDPI. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Available from: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 4. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Comparative Guide to Butyl and Ethyl Isonicotinate in Organic Synthesis
In the landscape of pharmaceutical and specialty chemical synthesis, the isonicotinate ester scaffold is a cornerstone, serving as a critical intermediate for a multitude of target molecules. Among the various alkyl esters, ethyl isonicotinate and butyl isonicotinate are frequently considered. While structurally similar, the choice between an ethyl and a butyl group can have subtle yet significant implications for reaction kinetics, purification strategies, and the physical properties of downstream products. This guide provides an in-depth comparison of these two reagents, grounded in mechanistic principles and supported by practical, field-proven protocols.
Physicochemical Properties: The Foundation of Reactivity and Handling
Before delving into reaction dynamics, a comparison of the fundamental physical properties of both esters is essential. These characteristics dictate everything from solvent choice and reaction temperature to post-reaction work-up and purification.
| Property | Ethyl Isonicotinate | Butyl Isonicotinate | Rationale for Significance |
| Molecular Formula | C₈H₉NO₂[1] | C₁₀H₁₃NO₂[2] | The additional C₂H₄ unit in the butyl ester directly impacts molecular weight and related properties. |
| Molecular Weight | 151.16 g/mol [3] | 179.22 g/mol [2] | Affects molar calculations and stoichiometry for reactions. |
| Boiling Point | 220 °C (at 760 mmHg)[4]; 92 °C (at 8 mmHg)[5][6] | ~246.5 °C (Predicted)[7] | Crucial for selecting reaction temperatures and purification via distillation. The higher boiling point of the butyl ester allows for higher reaction temperatures if needed but requires more energy for distillation. |
| Density | ~1.009 g/mL at 25 °C[5] | ~1.053 g/cm³ (Predicted)[7] | Important for phase separations during aqueous work-ups. |
| LogP (XLogP3) | 1.4[3] | 2.3[2] | The higher LogP of butyl isonicotinate indicates greater lipophilicity (lower water solubility), which can influence solvent choice and extraction efficiency. |
| Appearance | Colorless to pale yellow liquid[8] | Liquid | Both are liquids at room temperature, simplifying handling. |
Reactivity in Nucleophilic Acyl Substitution: A Mechanistic Perspective
The most common transformations involving these esters fall under the category of nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, and its rate is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[9]
Core Mechanism: Addition-Elimination
The general mechanism involves a nucleophile (Nu⁻) attacking the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The carbonyl π-bond then reforms by expelling the leaving group, which in this case is an alkoxide (⁻OR).[10]
Caption: General mechanism for nucleophilic acyl substitution on isonicotinate esters.
Comparative Reactivity Analysis
-
Electronic Effects: The inductive effect of the butyl group versus the ethyl group is minimally different and does not significantly alter the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The butyl group is larger than the ethyl group. This increased steric bulk can slightly hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a slower reaction rate for butyl isonicotinate compared to its ethyl counterpart, especially with bulky nucleophiles.
-
Leaving Group Ability: The stability of the leaving alkoxide (ethoxide vs. butoxide) is very similar, as both are primary alkoxides with comparable basicity. Therefore, this factor does not represent a significant point of differentiation.[11]
Case Study: The Synthesis of Isoniazid
A quintessential application for isonicotinate esters is the synthesis of Isoniazid (Isonicotinic acid hydrazide), a first-line antituberculosis drug.[12][13] This reaction, a hydrazinolysis, serves as an excellent practical comparison.
Caption: General workflow for the synthesis of Isoniazid via hydrazinolysis.
While both esters can be used, ethyl isonicotinate is overwhelmingly cited in the literature and used in industrial processes.[14][15] This preference is rooted in several factors:
-
Historical Precedent and Optimization: The original synthesis and subsequent process improvements have largely focused on the ethyl ester.[12]
-
Kinetics: As predicted, the less sterically hindered ethyl ester generally provides a faster reaction and higher conversion in a given timeframe.[14]
-
Byproduct Removal: The byproduct of the reaction is the corresponding alcohol (ethanol or butanol). Ethanol (b.p. 78 °C) is more volatile and easier to remove from the reaction mixture than 1-butanol (b.p. 118 °C), simplifying the isolation and purification of the Isoniazid product (m.p. 171-173 °C).
Experimental Protocol: Synthesis of Isoniazid from Ethyl Isonicotinate
This protocol is a self-validating system, where the successful formation of a high-melting solid, distinct from the liquid starting materials, confirms the reaction's progress.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl isonicotinate (1.0 eq), 95% ethanol (5-10 volumes), and hydrazine hydrate (~1.5 eq).
-
Scientist's Note: Using a slight excess of hydrazine hydrate ensures complete consumption of the limiting ester, maximizing yield. Ethanol is an ideal solvent as it is the byproduct of the reaction and readily dissolves the reactants.
-
-
Reaction: Heat the mixture to reflux (approx. 70-75 °C) and maintain for 3-4 hours.[14]
-
Scientist's Note: The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl isonicotinate spot.
-
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The Isoniazid product will precipitate as a white crystalline solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. The expected melting point of the pure product is 171-173 °C.[13]
Case Study: Transesterification Reactions
Transesterification is the conversion of one ester to another and is a direct method to compare the interchangeability of the ethyl and butyl groups.[16] The reaction is an equilibrium process, typically catalyzed by a strong acid or base.
Ethyl Isonicotinate + 1-Butanol ⇌ Butyl Isonicotinate + Ethanol
To drive the equilibrium towards the desired product, one must employ Le Châtelier's principle, for instance, by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct (ethanol) via distillation.[17]
Experimental Protocol: Acid-Catalyzed Transesterification
This protocol describes the conversion of ethyl isonicotinate to butyl isonicotinate.
-
Reactant Charging: To a round-bottom flask fitted with a distillation head, add ethyl isonicotinate (1.0 eq) and a large excess of 1-butanol (5-10 eq).
-
Scientist's Note: Using butanol as the limiting reagent would favor the reverse reaction.
-
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction and Distillation: Heat the mixture to a temperature that allows for the selective distillation of the lower-boiling ethanol (~78 °C) as it is formed.
-
Scientist's Note: This simultaneous reaction and removal of a byproduct is a key strategy for driving reversible reactions to completion.
-
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the mixture. Neutralize the acid catalyst with a mild base wash (e.g., saturated sodium bicarbonate solution) in a separatory funnel.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the excess butanol under reduced pressure. The remaining crude butyl isonicotinate can be further purified by vacuum distillation.
Summary and Recommendations
The choice between butyl isonicotinate and ethyl isonicotinate is a nuanced decision guided by the specific goals of the synthesis.
| Feature | Butyl Isonicotinate | Ethyl Isonicotinate | Recommendation |
| Reactivity | Slightly lower due to steric hindrance. | Slightly higher, generally preferred for faster kinetics. | For standard nucleophilic acyl substitutions like hydrazinolysis, Ethyl Isonicotinate is the superior choice for efficiency. |
| Handling & Purification | Higher boiling point; less volatile byproduct (butanol). | Lower boiling point; more volatile byproduct (ethanol). | Ethyl Isonicotinate is advantageous when byproduct removal is critical for purification, as is the case in Isoniazid synthesis. |
| Product Properties | Imparts greater lipophilicity to the final molecule. | Imparts lower lipophilicity. | If the final product requires higher solubility in nonpolar media or specific formulation properties, using Butyl Isonicotinate as a building block may be beneficial. |
| Cost & Availability | Generally less common and potentially more expensive. | Widely available and typically more cost-effective. | For large-scale and cost-sensitive applications, Ethyl Isonicotinate is the established and economically viable option. |
Final Verdict: For the majority of applications, particularly in established pharmaceutical syntheses like that of Isoniazid, Ethyl Isonicotinate remains the reagent of choice due to its slightly higher reactivity, ease of byproduct removal, widespread availability, and extensive documentation. Butyl Isonicotinate serves as a valuable alternative when the synthetic goal is to introduce a butyl ester functionality directly, thereby modifying the lipophilicity and other physical properties of the target molecule.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15291, Ethyl isonicotinate. Retrieved from [Link]
-
P212121 (n.d.). Ethyl isonicotinate. Retrieved from [Link]
-
Wikipedia (2024). Isoniazid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83769, Butyl isonicotinate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21219557, tert-Butyl isonicotinate. Retrieved from [Link]
-
Yadav, G. D., & Mistry, C. K. (2005). Enzymatic synthesis of isoniazid in non-aqueous medium. ResearchGate. Retrieved from [Link]
-
Main methods of synthesizing isoniazid in laboratory (2024). Advanced Engineering Research and Science. Retrieved from [Link]
-
LibreTexts Chemistry (2019). 13.1.1: Nucleophilic Acyl Substitution. Retrieved from [Link]
-
Costa, I. C. R., Leite, S. G. F., Leal, I. C. R., & Miranda, L. S. M. (2016). Ethyl isonicotinate (INE) conversion profiles for the isoniazide (INH) synthesis reaction... ResearchGate. Retrieved from [Link]
-
El-Faham, A., et al. (2014). Synthesis of Isoniazid from Citric Acid. ResearchGate. Retrieved from [Link]
-
BYJU'S (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
Reusch, W. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
-
Collard, D.M. & Deutsch, H.M. (2004). Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. Retrieved from [Link]
-
International Journal of Science and Research (2022). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]
-
LibreTexts Chemistry (2023). 12.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Campbell, A. D., et al. (1959). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of Naphthoic Acids. RSC Publishing. Retrieved from [Link]
- Google Patents (2020). CN111138354A - Preparation method of isoniazid.
-
SlideShare (n.d.). Isoniazid. Retrieved from [Link]
-
Whalley, W. B. (1959). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Science Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3767, Isoniazid. Retrieved from [Link]
-
ChemRxiv (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
LibreTexts Chemistry (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Global Substance Registration System (n.d.). BUTYL ISONICOTINATE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Gaide, I., et al. (2021). Rapeseed Oil Transesterification Using 1-Butanol and Eggshell as a Catalyst. MDPI. Retrieved from [Link]
-
Bolonio, D., et al. (2023). Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol. MDPI. Retrieved from [Link]
-
ResearchGate (n.d.). Transesterification reaction n-butanol and ethyl acetate. Retrieved from [Link]
-
Global Substance Registration System (n.d.). ETHYL ISONICOTINATE. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.p212121.com [store.p212121.com]
- 5. Ethyl isonicotinate 98 1570-45-2 [sigmaaldrich.com]
- 6. Ethyl Isonicotinate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 7. tert-Butyl isonicotinate CAS#: 81660-73-3 [m.chemicalbook.com]
- 8. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Isoniazid - Wikipedia [en.wikipedia.org]
- 13. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ester synthesis by transesterification [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Isonicotinate Esters
Introduction: Beyond a Simple Pyridine Scaffold
Isonicotinic acid, a simple pyridine-4-carboxylic acid, is a foundational scaffold in modern chemistry.[1] Its derivatives, particularly its esters, are not merely passive intermediates but active participants in complex syntheses, finding applications from pharmaceuticals to advanced materials.[2][3][4] In drug development, isonicotinate moieties are present in anti-inflammatory agents like dexamethasone isonicotinate and are precursors to critical drugs such as the antitubercular agent isoniazid.[1][2] The choice of ester—be it a simple methyl, a bulky tert-butyl, or a highly activated p-nitrophenyl ester—is a critical decision that dictates reaction pathways, yields, and purification strategies.
This guide provides an in-depth comparative analysis of the reactivity of common isonicotinate esters. Moving beyond a simple catalog of reactions, we will explore the causal relationships between the ester's structure and its chemical behavior. We will dissect the electronic and steric factors that govern reactivity in key transformations and provide validated experimental protocols for researchers to assess these properties in their own laboratories. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal isonicotinate ester for their specific synthetic challenge.
The Underlying Chemistry: Electronic and Steric Influences
The reactivity of any isonicotinate ester is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine ring and the steric and electronic properties of the alcohol moiety. The nitrogen atom at the 4-position deactivates the ring towards electrophilic substitution but, more importantly for ester chemistry, it inductively withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its benzene analog, a benzoate ester.
This inherent reactivity is then modulated by the ester group (R in C₅H₄NCOOR):
-
Methyl & Ethyl Esters (Me, Et): These small, unhindered esters are the workhorses of isonicotinate chemistry. They offer a baseline reactivity and are readily synthesized via Fischer esterification of isonicotinic acid.[5][6][7] Their small size allows for easy access of nucleophiles to the carbonyl center.
-
tert-Butyl Ester (tBu): The bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon.[8] This dramatically reduces the rate of nucleophilic attack, making it a robust protecting group that is stable to many reaction conditions but can be cleaved under specific acidic protocols. Its unique structural properties also enable it to act as an effective directing group in metal-catalyzed reactions.[8]
-
Activated Esters (p-Nitrophenyl, N-Hydroxysuccinimidyl): These esters are specifically designed for high reactivity.[9] The electron-withdrawing nature of the p-nitrophenoxy or N-succinimidyloxy group makes them excellent leaving groups. This significantly accelerates the rate of nucleophilic acyl substitution, particularly with amine nucleophiles, making them ideal reagents for forming amide bonds under mild conditions.[9]
The following diagram illustrates the general mechanism of nucleophilic acyl substitution, the primary reaction pathway for these esters.
Caption: General mechanism for nucleophilic acyl substitution on isonicotinate esters.
Comparative Reactivity Analysis
Hydrolysis: Stability Under Aqueous Conditions
Ester hydrolysis, the cleavage of the ester bond by water, is a critical parameter for evaluating the stability of a compound during aqueous workups, formulation, or under physiological conditions. The reaction can be promoted by acid or base.[10]
-
Methyl and Ethyl Isonicotinates: These esters exhibit moderate stability. Under neutral pH, hydrolysis is slow, but it is significantly accelerated under either acidic or basic conditions. The reaction follows the expected mechanism where the smaller methyl ester typically hydrolyzes slightly faster than the ethyl ester due to reduced steric hindrance.
-
tert-Butyl Isonicotinate: This ester is highly resistant to base-promoted hydrolysis due to the steric shielding of the carbonyl carbon by the bulky t-butyl group.[8] This property makes it an excellent choice when other functional groups in the molecule must be manipulated under basic conditions without affecting the ester. Cleavage is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid), which proceeds via a different mechanism involving the formation of a stable tert-butyl cation.
-
Activated Esters: Esters like p-nitrophenyl isonicotinate are significantly more labile and will hydrolyze readily, especially at neutral to basic pH.[11] Their high reactivity makes them generally unsuitable for applications requiring stability in aqueous media.
| Ester Group | Relative Rate of Base-Promoted Hydrolysis | Key Characteristic |
| Methyl | Fast | Baseline reactivity, minimal steric hindrance. |
| Ethyl | Moderate-Fast | Slightly slower than methyl due to increased steric bulk. |
| tert-Butyl | Very Slow | Sterically hindered, highly stable to basic/nucleophilic conditions. |
| p-Nitrophenyl | Very Fast | Highly activated, labile due to good leaving group. |
Amidation: Synthesis of Isoniazid Analogs and Peptides
The reaction of isonicotinate esters with amines to form amides is arguably one of their most important applications, forming the backbone of syntheses for numerous pharmaceuticals.
-
Methyl and Ethyl Isonicotinates: These esters react with amines to form amides, but the reaction often requires elevated temperatures or long reaction times, particularly with less nucleophilic amines.[12] For example, the synthesis of isonicotinic acid hydrazide (isoniazid) can be achieved by refluxing ethyl isonicotinate with hydrazine hydrate in ethanol.[12]
-
tert-Butyl Isonicotinate: Due to severe steric hindrance, direct amidation of tert-butyl isonicotinate is generally impractical and not a preferred synthetic route.
-
Activated Esters (N-Hydroxysuccinimidyl, Pentafluorophenyl): These are the reagents of choice for efficient amidation under mild conditions.[9] The N-hydroxysuccinimide or pentafluorophenol leaving groups are readily displaced by even weak amine nucleophiles at room temperature. This high reactivity is essential in peptide synthesis or when working with sensitive substrates where harsh conditions must be avoided. A published method details the synthesis of these active esters from isonicotinoyl chloride hydrochloride, which is generated in situ from isonicotinic acid and thionyl chloride.[9][13]
Transesterification: Modifying the Ester Group
Transesterification is a process where the alcohol portion of the ester is exchanged. This can be a useful method for converting a readily available ester (like methyl or ethyl isonicotinate) into a more complex one. The reaction is typically catalyzed by an acid or a base. Reactivity trends generally follow those of hydrolysis and amidation, with less hindered esters reacting more readily.
Role as a Directing Group in Catalysis
The isonicotinate scaffold is not just a passive carrier of the ester functional group. The pyridine nitrogen and the carbonyl oxygen can act in concert as a bidentate chelating ligand to a metal center. This has been expertly exploited in directed catalysis.
-
tert-Butyl Isonicotinate as a Directing Group: Research has shown that tert-butyl isonicotinate can act as an effective directing group in Zn(OAc)₂-mediated amide alcoholysis.[8] The substrate chelates to the zinc center through both the pyridinic nitrogen and the amide carbonyl, positioning an alcohol nucleophile for a selective attack. This biomimetic approach mirrors the action of some metalloproteases and allows for selective bond cleavage under mild conditions.[8] The steric bulk of the t-butyl group is advantageous here, as it prevents the ester itself from readily reacting while the rest of the molecule undergoes transformation.
Caption: Experimental workflow for comparative hydrolysis rate determination.
Protocol 2: Synthesis of an Activated Ester for Amidation
This protocol describes the synthesis of Isonicotinic acid N-hydroxysuccinimidyl ester, a highly reactive agent for amide bond formation. [9] Objective: To synthesize an activated isonicotinate ester for subsequent use in amidation reactions.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
N-hydroxysuccinimide
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
2-Propanol for crystallization
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (e.g., 2 eq) to a stirred suspension of isonicotinic acid (1 eq) and a catalytic drop of DMF. The reaction will evolve gas (HCl and SO₂). After the initial reaction subsides, the mixture may be gently warmed to ensure complete conversion to isonicotinoyl chloride hydrochloride.
-
Solvent Removal: Remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude acid chloride hydrochloride, which can be used directly. [13]3. Ester Formation: Suspend the crude isonicotinoyl chloride hydrochloride and N-hydroxysuccinimide (1 eq) in anhydrous THF.
-
Base Addition: Cool the stirred suspension in an ice bath and slowly add triethylamine (approx. 2.8 eq) over 10 minutes.
-
Reaction: Allow the suspension to stir at room temperature for 12 hours.
-
Workup: Filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate in vacuo.
-
Purification: Crystallize the crude product from 2-propanol to yield the pure Isonicotinic acid N-hydroxysuccinimidyl ester. Confirm product identity and purity via NMR and melting point analysis. [9]
Conclusion and Strategic Selection
The reactivity of isonicotinate esters is a nuanced subject, dictated by a predictable yet powerful interplay of steric and electronic effects.
-
For robustness and protection , where the ester must survive nucleophilic or basic conditions, tert-butyl isonicotinate is the unparalleled choice. Its utility extends into advanced applications as a sterically-demanding directing group. [8]* For standard transformations and when cost is a factor, methyl and ethyl isonicotinates serve as reliable, moderately reactive intermediates. [14][15]* For high-efficiency amidation under mild, room-temperature conditions, especially with sensitive or precious substrates, activated esters like the N-hydroxysuccinimidyl ester are indispensable tools for the synthetic chemist. [9] By understanding the principles outlined in this guide, researchers can move beyond trial-and-error and make informed, strategic decisions, selecting the precise isonicotinate ester that is best suited to accelerate their research and development goals.
References
-
Wikipedia. Methyl isonicotinate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. [Link]
-
Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for.... [Link]
- Google Patents. (n.d.).
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. National Center for Biotechnology Information. [Link]
-
Wikipedia. Isonicotinic acid. [Link]
- Testa, B., et al. (1990). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 20(11), 1201-1211.
-
MDPI. (2023). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. [Link]
-
ResearchGate. (2023). Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. [Link]
-
MDPI. (2023). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]
- Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters.
-
Falch, E., et al. (1985). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of medicinal chemistry, 28(2), 194-199. [Link]
-
ElectronicsAndBooks. (n.d.). Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. [Link]
-
Mayer, J. M., et al. (1987). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Drug metabolism and disposition, 15(4), 481-487. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Isonicotinate. PubChem Compound Database. [Link]
-
MDPI. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. [Link]
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
-
Pons, J., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]
-
Royal Society of Chemistry. (n.d.). Esterification of isocyanide carboxylic acids and hydrolysis of their esters. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). tert-Butyl isonicotinate. PubChem Compound Database. [Link]
-
MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]
-
LibreTexts Chemistry. (2023). 21.7: Chemistry of Esters. [Link]
-
MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation [mdpi.com]
- 4. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl isonicotinate (81660-73-3) for sale [vulcanchem.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 15. guidechem.com [guidechem.com]
A Comparative Guide to the Biological Activity of Butyl Isonicotinate and Its Analogs
Introduction: The Isonicotinate Scaffold as a Privileged Pharmacophore
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives have emerged as a particularly fruitful area of research, yielding compounds with a vast spectrum of biological activities. The most notable example is isoniazid, the hydrazide of isonicotinic acid, which has been a first-line treatment for tuberculosis for decades.[1] This guide focuses on a simple ester derivative, butyl isonicotinate , and explores its potential biological activities through a comparative analysis of its more extensively studied structural analogs.
While direct experimental data on butyl isonicotinate is limited in publicly available literature, the well-documented bioactivities of the isonicotinate scaffold provide a strong foundation for predicting its therapeutic potential. By examining analogs—from simple alkyl esters to more complex conjugates—we can infer the likely impact of the butyl ester moiety on anti-inflammatory, anticancer, and antimicrobial efficacy. This guide synthesizes the available data, discusses structure-activity relationships (SAR), and provides detailed experimental protocols to empower researchers in the rational design and evaluation of novel isonicotinate-based drug candidates.
Comparative Biological Activities
The isonicotinoyl moiety has been incorporated into numerous molecular designs, leading to compounds with potent and diverse pharmacological effects. Here, we compare the activities of various isonicotinic acid derivatives to frame the potential of butyl isonicotinate.
Anti-inflammatory Activity
Isonicotinic acid derivatives have demonstrated remarkable anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS).[2] Several analogs exhibit potency significantly greater than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound/Analog | Assay | Target | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |
| Butyl Isonicotinate | ROS Inhibition | Reactive Oxygen Species | Data Not Available | Ibuprofen | 11.2 ± 1.9 | |
| Isonicotinate of meta-aminophenol | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 | [2] |
| Isonicotinate of para-aminophenol | ROS Inhibition | Reactive Oxygen Species | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 | [2] |
| Acetyl-p-aminophenol isonicotinate | ROS Inhibition | Reactive Oxygen Species | 18.2 ± 0.8 | Ibuprofen | 11.2 ± 1.9 | [2] |
| Butyryl-p-aminophenol isonicotinate | ROS Inhibition | Reactive Oxygen Species | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 | [2] |
Table 1: Comparative in vitro anti-inflammatory activity of selected isonicotinic acid derivatives. The data highlights the high potency of the isonicotinate scaffold.
Anticancer Activity
The pyridine nucleus is a key feature in several approved anticancer drugs, and isonicotinate analogs are no exception in showing promise.[3] Their mechanisms often involve the inhibition of critical signaling pathways necessary for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
| Compound/Analog | Assay | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Butyl Isonicotinate | Cytotoxicity (MTT) | Various Cancer Lines | Data Not Available | Doxorubicin / Sorafenib | Varies | |
| Pyridine-urea derivative 8e | Cytotoxicity (MTT) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [4] |
| Pyridine-urea derivative 8n | Cytotoxicity (MTT) | MCF-7 (Breast) | 1.88 | Sorafenib | 4.50 | [4] |
| Pyridine derivative 8e | Kinase Inhibition | VEGFR-2 | 3.93 ± 0.73 | - | - | [4] |
Table 2: Comparative in vitro anticancer activity of selected pyridine derivatives. The data underscores the potential of these scaffolds against cancer cell lines and key oncogenic kinases.
Antimicrobial Activity
The legacy of isoniazid ensures that the isonicotinoyl scaffold is a constant focus of antimicrobial research.[1] Activity is not limited to mycobacteria, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antimicrobial potency.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Butyl Isonicotinate | Various Bacteria/Fungi | Data Not Available | Standard Antibiotics | Varies | |
| Isoniazid (INH) | M. tuberculosis complex | 0.01 - 0.2 | - | - | [1] |
| Isatin–INH hybrid (WF-208) | MDR M. tuberculosis | 7.8 | INH | > 64 | [5] |
| Isatin–INH hybrid (WF-208) | XDR M. tuberculosis | 31.3 | INH | > 64 | [5] |
| N'-(tetradecanoyl)-hydrazide | M. tuberculosis | < 0.2 | Isoniazid | 0.2 | [6] |
Table 3: Comparative in vitro antimicrobial activity of selected isonicotinic acid derivatives.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of isonicotinate analogs is profoundly influenced by their physicochemical properties, which are dictated by their molecular structure.
Causality Behind Structural Modifications:
-
Alkyl Chain Length and Lipophilicity: The length of the alkyl ester chain directly impacts the compound's lipophilicity (fat-solubility). Increasing lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, potentially increasing its intracellular concentration and efficacy.[7] However, there is often an optimal range; excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. The study by Yaqoob et al. (2020) provides a compelling insight: a butyryl (four-carbon chain, similar to butyl) derivative showed five-fold better anti-inflammatory activity than an acetyl (two-carbon chain) derivative, suggesting that the four-carbon chain of butyl isonicotinate may be favorable for this activity.[2]
-
Ester Moiety as a Prodrug: Simple alkyl esters like butyl isonicotinate can function as prodrugs.[8] They are generally more lipophilic than the parent carboxylic acid, facilitating absorption. In vivo, cellular esterase enzymes can hydrolyze the ester bond, releasing the active isonicotinic acid or a related metabolite at the site of action. This strategy can improve pharmacokinetic profiles and reduce premature drug clearance.
Potential Mechanisms of Action
-
Anti-inflammatory: The primary proposed mechanism is the inhibition of pro-inflammatory enzymes and pathways. Molecular docking studies suggest that isonicotinates can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins.[2] Additionally, their ability to scavenge or prevent the formation of ROS in immune cells, like neutrophils, reduces oxidative stress and dampens the inflammatory cascade.
-
Anticancer: For anticancer activity, a key mechanism for pyridine-based molecules is the inhibition of protein kinases that are crucial for tumor angiogenesis and proliferation.[3] By competing with ATP in the kinase domain of receptors like VEGFR-2, these inhibitors block downstream signaling, leading to reduced endothelial cell migration and proliferation, effectively starving the tumor of its blood supply.
-
Antimicrobial: The classic mechanism for isoniazid involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently inhibits enzymes essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1] It is plausible that other isonicotinate derivatives, after intracellular hydrolysis, could engage similar or related pathways.
Visualization of Key Pathways and Workflows
Experimental and Signaling Diagrams
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Figure 1: General workflow for the MTT cytotoxicity assay.
Caption: Figure 2: Simplified VEGFR-2 signaling pathway.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. The following protocols are standard, validated methods for assessing the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity
This protocol assesses a compound's ability to reduce cancer cell viability.
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[8][9]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in culture medium to achieve final concentrations spanning a wide range (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 15 minutes to ensure all purple formazan crystals dissolve.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that prevents visible microbial growth.
-
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (growth) is observed.[3][10]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform 2-fold serial dilutions of the compound in a sterile cation-adjusted Mueller-Hinton Broth (MHB). The volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension 1:150 in MHB to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls: Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Acquisition: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.
-
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol screens for inhibitors of the COX-2 enzyme.
-
Principle: The assay measures the activity of recombinant human COX-2 by detecting Prostaglandin G2, an intermediate product, using a fluorometric probe. A reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.
-
Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme).
-
Inhibitor Preparation: Dissolve test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO. Prepare 10X working solutions in COX Assay Buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add reagents to designated wells:
-
Enzyme Control (100% Activity): 10 µL Assay Buffer.
-
Inhibitor Control: 10 µL of the known inhibitor solution.
-
Test Sample: 10 µL of the diluted test compound.
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme. Add 80 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of the substrate, Arachidonic Acid. Use a multi-channel pipette to add 10 µL of the substrate solution to all wells simultaneously to initiate the reaction.
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Determine the percent inhibition relative to the Enzyme Control and calculate the IC₅₀ value for the test compound.
-
Conclusion
The isonicotinate scaffold is a versatile and potent pharmacophore with demonstrated success in producing anti-inflammatory, anticancer, and antimicrobial agents. While direct biological activity data for butyl isonicotinate remains to be broadly published, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation. The butyl ester moiety is predicted to enhance lipophilicity, potentially improving membrane permeability and cellular uptake, which are critical factors for efficacy. Evidence from closely related analogs suggests that this modification may be particularly beneficial for anti-inflammatory activity.
The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate butyl isonicotinate and its next-generation analogs. Such studies are essential to unlock the full therapeutic potential of this promising chemical class and to develop novel, more effective treatments for a range of human diseases.
References
-
LookChem. (n.d.). Cas 7640-37-1, Amidon. LookChem. [Link]
-
Abdellatif, K. R. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 5(5). [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Warren, J. D., & Knaus, E. E. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50584. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
ResearchGate. (2025). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. Request PDF. [Link]
-
Yaqoob, S., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(18), 4248. [Link]
-
Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]
Sources
- 1. Isoniazid | 54-85-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Details of a Researcher - Sugai, Takeshi [k-ris.keio.ac.jp]
- 4. Cas 7640-37-1,Amidon | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Details of a Researcher - Hanaya, Kengo [k-ris.keio.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. WO2021011713A1 - Imidazopyrimidines as eed inhibitors and the use thereof - Google Patents [patents.google.com]
Spectroscopic confirmation of synthesized butyl isonicotinate
An In-Depth Technical Guide to the Spectroscopic Confirmation of Synthesized Butyl Isonicotinate
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity. This guide provides a detailed, multi-faceted approach to the spectroscopic confirmation of butyl isonicotinate, a common ester synthesized via Fischer esterification of isonicotinic acid and n-butanol. We will move beyond a simple checklist of techniques, instead focusing on a comparative analysis that validates the product's identity against its starting materials and a key structural isomer, butyl nicotinate.
The Synthetic Context: Why Comparison is Key
The synthesis of butyl isonicotinate typically involves the acid-catalyzed reaction of isonicotinic acid with n-butanol.
Successful synthesis confirmation hinges on demonstrating two critical points:
-
Completion of Reaction: Evidence showing the consumption of the starting material functional groups, specifically the carboxylic acid (-COOH) of isonicotinic acid and the hydroxyl group (-OH) of n-butanol.
-
Formation of Product: Positive identification of the newly formed ester functional group and the correct incorporation of the butyl chain onto the isonicotinate scaffold.
Furthermore, a common pitfall in pyridine chemistry is the potential for contamination with positional isomers. Therefore, we will also compare our data with that of butyl nicotinate (the pyridine-3-carboxylate isomer) to ensure regiochemical purity.
Integrated Workflow for Spectroscopic Confirmation
A robust confirmation strategy does not rely on a single technique but integrates data from multiple analyses. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Key fragmentation pathways for butyl isonicotinate.
Trustworthiness: The observation of a strong peak at m/z 106 is highly diagnostic. [1]This corresponds to the isonicotinoyl cation, formed by the stable loss of the butoxy radical. Another significant peak at m/z 124 is also expected, though this reference points to the nicotinate isomer having this fragment as well. [2]The presence of the molecular ion at m/z 179 confirms the correct mass, and the high abundance of the m/z 106 fragment strongly supports the isonicotinate structure. [3][4][5]
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC will separate the sample from any residual solvent or minor impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and compare the major fragment ions to the expected pattern.
Conclusion
The spectroscopic confirmation of a synthesized compound is a process of accumulating corroborating evidence. For butyl isonicotinate, the workflow is clear:
-
IR spectroscopy confirms the conversion of functional groups (disappearance of -OH, appearance of C=O).
-
¹H and ¹³C NMR spectroscopy confirm the molecular skeleton, connectivity, and, crucially, the correct 4-pyridine substitution pattern when compared against potential isomers.
-
Mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern consistent with the proposed structure.
By systematically applying these techniques and comparing the results to the starting materials and relevant isomers, a researcher can state with a high degree of confidence that butyl isonicotinate has been successfully synthesized and purified.
References
-
NP-MRD. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]
-
PubChem. Butyl nicotinate | C10H13NO2 | CID 81353. [Link]
-
Doc Brown's Chemistry. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). [Link]
-
PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922. [Link]
-
University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 1. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]
-
NIST WebBook. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. [Link]
-
ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]
-
SpectraBase. n-Butyl alcohol - Optional[FTIR] - Spectrum. [Link]
-
NIST WebBook. 1-Butanol. [Link]
-
SpectraBase. isonicotinic acid, phenyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
NIST WebBook. Butyl nicotinate. [Link]
-
NIST WebBook. Butyl nicotinate. [Link]
-
NIST WebBook. 1-Butanol. [Link]
-
NIST WebBook. Butyl nicotinate. [Link]
-
ResearchGate. IR Spectrum of Pure Butanol. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemguide. fragmentation patterns in mass spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. 13 C-NMR chemical shifts. [Link]
-
University of Florida. Interpretation of mass spectra. [Link]
-
UCLA Chemistry. IR Chart. [Link]
-
PubChem. Butyl isonicotinate | C10H13NO2 | CID 83769. [Link]
-
precisionFDA. BUTYL ISONICOTINATE. [Link]
-
University of Wisconsin-River Falls. Mass Spectrometry: Fragmentation. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Butyl Isonicotinate
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of butyl isonicotinate. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Introduction: The Analytical Imperative for Butyl Isonicotinate
Butyl isonicotinate (C₁₀H₁₃NO₂), an ester of isonicotinic acid, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, the development and validation of accurate and precise analytical methods for its quantification are paramount.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Cross-validation takes this a step further by comparing the performance of two distinct analytical methods to ensure equivalency and data integrity, particularly when methods are transferred between laboratories or updated.[5][6] This guide will walk you through the cross-validation of two common chromatographic techniques for butyl isonicotinate analysis: Reverse-Phase HPLC and Capillary GC.
Comparative Overview of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the analysis of butyl isonicotinate depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes. For butyl isonicotinate, a reverse-phase method is often employed.[7]
Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds. Given the ester nature of butyl isonicotinate, GC can be an excellent choice, often providing high resolution and sensitivity.[8][9]
Below is a summary of the key performance characteristics of each method for butyl isonicotinate analysis.
| Parameter | HPLC | GC |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Stationary Phase | Typically C18-bonded silica for reverse-phase. | Commonly a polysiloxane-based polymer (e.g., DB-5). |
| Mobile Phase | A mixture of acetonitrile and water with a pH modifier.[7] | An inert gas, such as helium or nitrogen. |
| Temperature | Typically ambient or slightly elevated (e.g., 30-40 °C). | Programmed temperature ramp for optimal separation. |
| Detection | UV-Vis spectrophotometry (e.g., 270 nm).[10] | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[9] |
| Sample Prep | Dissolution in a suitable solvent (e.g., mobile phase). | Dilution in a volatile solvent (e.g., methylene chloride). |
| Advantages | Broad applicability, non-destructive. | High resolution, high sensitivity, suitable for volatile compounds. |
| Limitations | Lower resolution than GC for some compounds, solvent consumption. | Requires analyte to be volatile and thermally stable. |
The Cross-Validation Workflow: A Step-by-Step Guide
Cross-validation aims to demonstrate that two different analytical procedures can provide equivalent results for the same sample. The process, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), involves a systematic comparison of key validation parameters.[5][11]
Below is a visual representation of the cross-validation workflow:
Caption: A flowchart illustrating the key stages of a cross-validation study.
Experimental Protocols
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of butyl isonicotinate (1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing butyl isonicotinate in the mobile phase to a target concentration within the calibration range.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
Standard Preparation: Prepare a stock solution of butyl isonicotinate (1 mg/mL) in methylene chloride. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing butyl isonicotinate in methylene chloride to a target concentration within the calibration range.
Data Analysis and Comparison of Validation Parameters
The following sections present a comparative analysis of the validation parameters for the HPLC and GC methods. The data presented is illustrative and representative of what would be expected from a typical cross-validation study.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
HPLC: The chromatogram of a placebo sample (matrix without butyl isonicotinate) should show no interfering peaks at the retention time of the analyte.
-
GC: Similarly, the GC chromatogram of a placebo injection should be free of interfering peaks at the retention time of butyl isonicotinate.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12] A minimum of five concentration levels should be used to establish linearity.
| Parameter | HPLC | GC |
| Concentration Range | 10 - 150 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 12543x + 2345 | y = 25432x + 1234 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples).
| Spiked Concentration (µg/mL) | HPLC Recovery (%) | GC Recovery (%) |
| 50 | 99.5 | 100.2 |
| 100 | 101.2 | 99.8 |
| 150 | 99.8 | 100.5 |
| Average Recovery (%) | 100.2 | 100.2 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is usually expressed as the relative standard deviation (RSD).
| Concentration (µg/mL) | HPLC RSD (%) | GC RSD (%) |
| 100 | 0.8 | 0.6 |
This assesses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.
| Parameter | HPLC RSD (%) | GC RSD (%) |
| Day 1 vs. Day 2 | 1.2 | 1.0 |
| Analyst 1 vs. Analyst 2 | 1.5 | 1.3 |
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion and Recommendations
Both the HPLC and GC methods demonstrate acceptable performance for the analysis of butyl isonicotinate, with excellent linearity, accuracy, and precision. The cross-validation study confirms that either method can be used reliably for the intended purpose.
-
Recommendation for Routine QC: The HPLC method is slightly more straightforward in terms of sample preparation and is generally a more common technique in many QC laboratories, making it a good choice for routine analysis.
-
Recommendation for Higher Sensitivity/Impurity Profiling: The GC method, particularly when coupled with a mass spectrometer, offers higher sensitivity and selectivity, which would be advantageous for trace-level impurity analysis or in complex matrices.
Ultimately, the choice of method will depend on the specific application, available resources, and regulatory requirements. This guide provides the foundational data and rationale to support an informed decision.
References
-
SIELC Technologies. Separation of Butyl isonicotinate on Newcrom R1 HPLC column. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Methods. [Link]
-
PubChem. Butyl isonicotinate | C10H13NO2. [Link]
-
USP-NF. <1220> Analytical Procedure Life Cycle. [Link]
-
SlideShare. Analytical methods validation as per ich & usp. [Link]
-
The Royal Society of Chemistry. CHAPTER 15: Validating Analytical Procedures. [Link]
-
Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. [Link]
-
PubChem. tert-Butyl isonicotinate | C10H13NO2. [Link]
-
precisionFDA. BUTYL ISONICOTINATE. [Link]
-
PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
gsrs. BUTYL ISONICOTINATE. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Journal of Food and Drug Analysis. A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic. [Link]
-
Asian Journal of Chemistry. Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]
-
ResearchGate. Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. [Link]
-
PubMed. Indirect determination of isocyanates by gas chromatography. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
-
CDC. ESTERS 1 1450. [Link]
-
PubMed. [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]
-
Intertek. Laboratory Analytical Techniques. [Link]
-
Farmacia. Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. [Link]
-
Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF 4-tert butyl BENZYL SELENOCYANATE. [Link]
-
Hindawi. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
Sources
- 1. Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Separation of Butyl isonicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jfda-online.com [jfda-online.com]
- 9. asianpubs.org [asianpubs.org]
- 10. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. uspbpep.com [uspbpep.com]
A Comparative Guide to the Efficacy of Pyridine Derivatives: Situating Butyl Isonicotinate in the Therapeutic Landscape
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring, a foundational heterocyclic structure, is a cornerstone in medicinal chemistry and drug discovery.[1] Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility, enabling the development of agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The three isomers of pyridine carboxylic acid—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—and their derivatives form a rich chemical space for therapeutic innovation. This guide provides a comparative analysis of the efficacy of these pyridine derivatives, with a particular focus on contextualizing the potential of butyl isonicotinate within this diverse family of compounds. While direct biological data for butyl isonicotinate is limited, we can infer its likely activity based on established structure-activity relationships (SAR) within the isonicotinic acid lineage.
Comparative Efficacy Analysis
Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of chronic diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[3] Many pyridine derivatives exert their anti-inflammatory effects by modulating this pathway.
A study on isonicotinic acid derivatives as inhibitors of reactive oxygen species (ROS), a key component of the inflammatory response, revealed that an isonicotinate of meta-aminophenol (Compound 5 in the study) exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eightfold more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[4][5] This highlights the significant anti-inflammatory potential of the isonicotinoyl moiety.
| Compound | Derivative Class | Assay | IC50 (µM) | Reference |
| Isonicotinate of meta-aminophenol | Isonicotinic Acid | ROS Inhibition | ~7.8 (converted from µg/mL) | [4][5] |
| Pyridine Derivative 7a | Pyridine | Nitric Oxide Inhibition | 76.6 | [6] |
| Pyridine Derivative 7f | Pyridine | Nitric Oxide Inhibition | 96.8 | [6] |
| Ibuprofen (Reference) | - | ROS Inhibition | ~54.3 (converted from µg/mL) | [4][5] |
Structure-Activity Relationship Insights: The anti-inflammatory activity of pyridine derivatives is influenced by the nature and position of substituents. For isonicotinates, the introduction of a lipophilic acyl chain on an aminophenol linker significantly impacts potency.[4] This suggests that the butyl group in butyl isonicotinate, being a moderately lipophilic alkyl chain, could contribute favorably to its anti-inflammatory potential. The position of the carboxyl group is also critical; isonicotinic acid derivatives often exhibit distinct activity profiles compared to their nicotinic or picolinic counterparts.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridine derivatives.
Anticancer Activity
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Pyridine derivatives have shown significant promise as anticancer agents by targeting various components of this and other oncogenic pathways.
One study on novel nicotinic acid derivatives identified a compound (5c) with potent cytotoxic activity against HCT-15 colon carcinoma and PC-3 prostate carcinoma cell lines, with IC50 values of 0.098 µM and 0.112 µM, respectively.[9] These values are comparable to the well-established chemotherapeutic drug doxorubicin. Another study on picolinamide derivatives reported a compound (9a) with a potent VEGFR-2 inhibitory activity (IC50 = 27 nM), a key receptor in angiogenesis.[10]
| Compound | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| Compound 5c | Nicotinic Acid | HCT-15 (Colon) | 0.098 | [9] |
| Compound 5c | Nicotinic Acid | PC-3 (Prostate) | 0.112 | [9] |
| Doxorubicin (Reference) | - | HCT-15 (Colon) | 0.101 | [9] |
| Doxorubicin (Reference) | - | PC-3 (Prostate) | 0.123 | [9] |
| Compound 9a | Picolinic Acid | A549 (Lung) | - | [10] |
| Compound 5 | Picolinic Acid | A549 (Lung) | 99.93 | [11][12] |
Structure-Activity Relationship Insights: The anticancer activity of pyridine derivatives is highly dependent on the substitution pattern. The presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[1][13] The ester functionality in butyl isonicotinate, being a carbonyl-containing group, could positively influence its anticancer potential. The lipophilicity conferred by the butyl group may also play a role in membrane permeability and cellular uptake.
MAPK Signaling Pathway in Cancer
Caption: Simplified MAPK signaling pathway, a common target for anticancer pyridine derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of essential cellular processes, such as cell wall synthesis.[14][15]
A study on nicotinic acid derivatives reported a series of acylhydrazones with promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL).[16] Another study on isonicotinic acid derivatives showed a compound with an MIC of 1.2 µg/mL against Mycobacterium tuberculosis.[17]
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone 13 | Nicotinic Acid | S. epidermidis | 1.95 | [16] |
| Acylhydrazone 13 | Nicotinic Acid | S. aureus (MRSA) | 7.81 | [16] |
| Compound 11d | Isonicotinic Acid | M. tuberculosis | 1.20 | [17] |
| Compound 12a | Pyridine | E. coli | 19.5 | [18] |
| Compound 15 | Thienopyridine | B. mycoides | 9.8 | [18] |
Structure-Activity Relationship Insights: For antimicrobial pyridine derivatives, lipophilicity is a key determinant of activity, as it governs the ability of the compound to penetrate the bacterial cell wall.[19] The butyl ester group in butyl isonicotinate would increase its lipophilicity compared to isonicotinic acid, potentially enhancing its ability to cross the microbial membrane and exert its effects. The nitrogen atom in the pyridine ring is also crucial for activity, often acting as a hydrogen bond acceptor or coordinating with metal ions essential for bacterial enzyme function.
Bacterial Cell Wall Synthesis Pathway
Caption: Overview of bacterial cell wall synthesis, a target for antimicrobial pyridine derivatives.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridine derivatives (including butyl isonicotinate) for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated control.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
-
Cell Culture: Maintain the desired cancer cell lines (e.g., A549, MCF-7, HCT-116) in their respective recommended media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine derivatives for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight.
-
Inoculum Preparation: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyridine derivatives in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The pyridine scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The comparative analysis of isonicotinic, nicotinic, and picolinic acid derivatives reveals that subtle changes in the substitution pattern on the pyridine ring can lead to profound differences in biological activity. While specific experimental data for butyl isonicotinate remains to be elucidated, structure-activity relationship studies suggest that its isonicotinoyl core, coupled with the lipophilicity of the butyl ester, could endow it with promising anti-inflammatory, anticancer, and antimicrobial properties. Further investigation into the synthesis and biological evaluation of butyl isonicotinate is warranted to fully understand its therapeutic potential and to expand the arsenal of pyridine-based drugs.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]
-
Guan, K. L. (1994). The mitogen-activated protein kinase signal transduction pathway. Current opinion in cell biology, 6(2), 219-225. Retrieved from [Link]
-
Heredity Biosciences. (2023). What is the process of bacterial cell wall formation?. Retrieved from [Link]
-
Braicu, C., Buse, M., Busuioc, C., Dragan, S., Gulei, D., Raduly, L., ... & Berindan-Neagoe, I. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1618. Retrieved from [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Cell, 168(4), 698–710. Retrieved from [Link]
-
Gosset, C. (n.d.). Bacterial Cell Wall Synthesis Pathway. Retrieved from [Link]
-
Sharma, P. C., & Kumar, A. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current topics in medicinal chemistry, 21(25), 2292–2349. Retrieved from [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]
-
Barreteau, H., Bouhss, A., Fourgeaud, M., Mainardi, J. L., Tu, L. T., & Mengin-Lecreulx, D. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 32(2), 168–207. Retrieved from [Link]
-
The Cancer Researcher. (n.d.). Adventures with the MAPK pathway. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, C. C., & Chen, J. J. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 11, 235. Retrieved from [Link]
-
The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Universidad de Sonora. Retrieved from [Link]
-
Yaqoob, S., Khan, K. M., Chigurupati, S., Akhter, S., Asiri, A. M., & Khan, A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., & Vitali, C. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittel-Forschung, 42(2), 152–155. Retrieved from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Kashef, H. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Retrieved from [Link]
-
Szymańska, E., Stary, K., Bielenica, A., & Wróblewska, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2795. Retrieved from [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Abbas, A. H., Al-Saif, F. A., Al-Salahi, R. A., & Al-Omar, M. A. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. Retrieved from [Link]
-
Abbas, A. H., Al-Saif, F. A., Al-Salahi, R. A., & Al-Omar, M. A. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. Retrieved from [Link]
-
Design rationale of isonicotinates. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Omary, F. A., Abou-zeid, L. A., Nossier, E. S., Ali, A. A., & El-Eraky, W. I. (2010). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European journal of medicinal chemistry, 45(11), 5253–5260. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Yaqoob, S., Khan, K. M., Chigurupati, S., Akhter, S., Asiri, A. M., & Khan, A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. Retrieved from [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Kashef, H. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Retrieved from [Link]
-
Structure-activity relationship of phenyl-pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial activity of nicotinic acid derivatives (6a–j). (n.d.). ResearchGate. Retrieved from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Kashef, H. A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (n.d.). ResearchGate. Retrieved from [Link]
-
Eldehna, W. M., Nossier, E. S., Ali, A. A., & El-Eraky, W. I. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European journal of medicinal chemistry, 171, 300–313. Retrieved from [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 12. public.pensoft.net [public.pensoft.net]
- 13. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 14. hereditybio.in [hereditybio.in]
- 15. gosset.ai [gosset.ai]
- 16. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Potential: A Comparative Guide to Butyl Isonicotinate Isomers in Catalysis
In the landscape of modern organic synthesis, the quest for efficient, selective, and mild catalytic systems is paramount. Pyridine-based ligands and catalysts have long been mainstays in the synthetic chemist's toolbox. Among these, the isonicotinate scaffold has emerged as a versatile platform. This guide provides an in-depth, comparative analysis of the performance of tert-butyl isonicotinate and its structural isomer, tert-butyl nicotinate, in two distinct and powerful catalytic applications. We will delve into the mechanistic intricacies that underpin their reactivity, present supporting experimental data to benchmark their performance against alternatives, and provide detailed protocols for their application in research and development settings.
The Crucial Role of the Ester Moiety: A Tale of Two Isomers
While seemingly minor, the position of the tert-butyl carboxylate group on the pyridine ring dramatically alters the electronic and steric properties of butyl isonicotinate isomers, leading to divergent catalytic activities. tert-Butyl isonicotinate, with its ester at the 4-position, excels as a Lewis base catalyst, activating reagents through the lone pair on the pyridine nitrogen. In contrast, tert-butyl nicotinate, with the ester at the 3-position, functions as a highly effective directing group, using both the pyridine nitrogen and the carbonyl oxygen to chelate a metal center and guide its reactivity. This guide will explore these two case studies to highlight the profound impact of isomeric structure on catalytic function.
Case Study 1: tert-Butyl Isonicotinate as a Lewis Base Catalyst in Decarboxylative Borylation
Decarboxylative borylation has emerged as a powerful strategy for the conversion of readily available carboxylic acids into valuable boronate esters. Traditional methods often rely on transition-metal catalysis, which can be expensive and require harsh reaction conditions. The use of tert-butyl isonicotinate as a Lewis base catalyst offers a milder, base-free alternative.[1][2]
Mechanistic Rationale
The catalytic cycle, as proposed in the literature, hinges on the formation of a charge-transfer complex between the pyridine, bis(pinacolato)diboron (B₂pin₂), and an N-hydroxyphthalimide (NHPI) ester of the carboxylic acid.[1][3] The pyridine nitrogen of tert-butyl isonicotinate acts as a Lewis base, coordinating to one of the boron atoms of B₂pin₂. This coordination polarizes the B-B bond, facilitating a single-electron transfer (SET) from the electron-rich pyridine-boron adduct to the NHPI ester. This SET event triggers the decarboxylation of the NHPI ester, generating an aryl or alkyl radical. This radical then couples with the pyridine-stabilized boryl radical to form the desired boronate ester.[1][2][3] The tert-butyl group provides steric bulk, which can influence the stability and reactivity of the catalytic intermediates.
Performance Comparison
The following table summarizes the performance of tert-butyl isonicotinate-catalyzed decarboxylative borylation with various aryl carboxylic acids, demonstrating its broad substrate scope and efficiency.
| Entry | Carboxylic Acid Substrate | Product | Yield (%)[1] |
| 1 | 4-Phenylbenzoic acid | 4-Phenylphenylboronate | 85 |
| 2 | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)phenylboronate | 78 |
| 3 | 2-Naphthoic acid | 2-Naphthylboronate | 92 |
| 4 | 3-Methoxybenzoic acid | 3-Methoxyphenylboronate | 81 |
| 5 | Thiophene-2-carboxylic acid | Thiophen-2-ylboronate | 75 |
As the data indicates, the protocol is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, consistently providing good to excellent yields. This method represents a significant improvement over many transition-metal-catalyzed procedures that may require higher temperatures and are often sensitive to functional groups.[1]
Experimental Protocol: Decarboxylative Borylation
Materials:
-
Aryl carboxylic acid (1.0 equiv)
-
N-Hydroxyphthalimide (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
tert-Butyl isonicotinate (0.2 equiv)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of the N-Hydroxyphthalimide (NHPI) Ester:
-
To an oven-dried round-bottom flask, add the aryl carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude NHPI ester by column chromatography (silica gel, hexanes/ethyl acetate).
-
-
Decarboxylative Borylation:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the NHPI ester (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and tert-butyl isonicotinate (0.2 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired boronate ester.
-
Case Study 2: tert-Butyl Nicotinate as a Directing Group in Zinc-Catalyzed Amide Cleavage
The selective transformation of amides, which are notoriously stable functional groups, is a significant challenge in organic synthesis. The use of a directing group that can pre-organize the amide for metal-catalyzed activation offers a powerful solution. tert-Butyl nicotinate has been demonstrated to be an exceptional directing group for the zinc-catalyzed alcoholysis of primary amides.[4][5][6]
Mechanistic Rationale
This transformation operates through a biomimetic mechanism.[6][7] The tert-butyl nicotinate directing group is first installed on a primary amide via a palladium-catalyzed amidation.[4][5] In the subsequent cleavage step, the pyridine nitrogen and the amide carbonyl of the nicotinate-derivatized substrate act as a bidentate ligand, chelating to the Zn(OAc)₂ catalyst. This chelation activates the amide carbonyl towards nucleophilic attack. The C3-ester of the nicotinate directing group plays a crucial role by sterically favoring the trans-conformer of the amide, which is necessary for effective chelation.[7] The coordinated alcohol nucleophile is further activated by hydrogen bonding with the acetate ligand on the zinc center, which also facilitates a key proton transfer step.[6]
Performance Comparison
The efficacy of the tert-butyl nicotinate directing group is highlighted by comparing the reaction outcomes with other potential directing groups and under uncatalyzed conditions.
| Entry | Directing Group | Catalyst | Reaction Time (h) | Conversion (%)[6] |
| 1 | tert-Butyl Nicotinate | Zn(OAc)₂ | 0.5 | >99 |
| 2 | Pyridine (no ester) | Zn(OAc)₂ | 48 | <10 |
| 3 | tert-Butyl Isonicotinate | Zn(OAc)₂ | 48 | <5 |
| 4 | tert-Butyl Nicotinate | None | 48 | No reaction |
The data clearly demonstrates the superiority of the tert-butyl nicotinate directing group. The simple pyridine directing group is ineffective, and strikingly, the isomeric tert-butyl isonicotinate fails to promote the reaction, underscoring the critical importance of the 3-position ester for effective chelation and activation. The reaction is also completely dependent on the zinc catalyst.
Experimental Protocol: Zinc-Catalyzed Amide Cleavage
Materials:
-
Primary amide (1.0 equiv)
-
tert-Butyl 2-chloronicotinate (1.1 equiv)
-
Pd G3 precatalyst (e.g., Buchwald Pd G3 dcpf) (2 mol %)
-
1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf) (4 mol %)
-
Caesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Zinc acetate (Zn(OAc)₂) (10 mol %)
-
Alcohol (3.0 equiv)
-
tert-Butyl acetate (t-BuOAc)
Procedure:
-
Installation of the Directing Group:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the primary amide (1.0 equiv), tert-butyl 2-chloronicotinate (1.1 equiv), Pd G3 precatalyst (2 mol %), dcpf (4 mol %), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 50 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude N-nicotinated amide is often used in the next step without further purification.
-
-
Amide Cleavage:
-
To the crude N-nicotinated amide, add Zn(OAc)₂ (10 mol %), the desired alcohol (3.0 equiv), and t-BuOAc.
-
Stir the reaction mixture at 60 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically ranging from 30 minutes to 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to afford the desired ester.
-
Conclusion: Isomeric Structure Dictates Catalytic Function
This guide has benchmarked the performance of two isomers of butyl isonicotinate in distinct catalytic applications, revealing how a subtle change in molecular architecture leads to a profound divergence in reactivity. tert-Butyl isonicotinate serves as an effective Lewis base catalyst for decarboxylative borylation, offering a mild, base-free pathway to valuable boronate esters. In contrast, tert-butyl nicotinate excels as a directing group in zinc-catalyzed amide cleavage, enabling the transformation of a highly stable functional group under gentle conditions.
The experimental data presented herein validates the efficacy of these systems and provides a clear rationale for their application. The detailed protocols offer a practical starting point for researchers and drug development professionals seeking to employ these powerful synthetic tools. By understanding the underlying mechanistic principles that govern the performance of these isomeric catalysts, the synthetic chemist is better equipped to make informed decisions in the design and execution of complex molecular syntheses.
References
-
Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters, 19(16), 4291–4294. [Link]
-
Mensch, C., Hollanders, C., Gadais, C., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 8(1), 203-218. [Link]
-
Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Request PDF. [Link]
-
Mensch, C., Hollanders, C., Gadais, C., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage. VUB ORGC. [Link]
-
Mensch, C., Hollanders, C., Gadais, C., et al. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
-
Mensch, C., Hollanders, C., Gadais, C., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis. [Link]
-
Mensch, C., Hollanders, C., Gadais, C., et al. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate. [Link]
-
Cheng, W.-M., Shang, R., Zhao, B., Xing, W.-L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage [orgc.research.vub.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Activity Relationship (SAR) of Butyl Isonicotinate Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Isonicotinate Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The isonicotinate framework, a derivative of pyridine-4-carboxylic acid, is one such scaffold. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Butyl isonicotinate, the butyl ester of isonicotinic acid, serves as a foundational molecule for exploring these therapeutic potentials.
The true power of this scaffold lies in its amenability to chemical modification. By systematically altering its structure—modifying the ester chain, substituting the pyridine ring, or introducing linkers—researchers can fine-tune its biological activity. This process, known as Structural Activity Relationship (SAR) analysis, is the cornerstone of modern drug discovery. This guide provides an in-depth comparison of butyl isonicotinate derivatives, synthesizing data from various studies to illuminate the causal relationships between chemical structure and biological function. We will explore the experimental rationale behind molecular design, present detailed protocols for synthesis and evaluation, and offer insights for researchers in drug development.
Section 1: Deconstructing the Butyl Isonicotinate Scaffold for SAR Analysis
The butyl isonicotinate molecule can be dissected into three primary regions for chemical modification. Understanding how changes in each region impact the overall properties of the molecule is fundamental to a successful SAR campaign.
-
The Pyridine Ring (Aromatic Core): This nitrogen-containing heterocycle is crucial for the molecule's electronic properties and potential for hydrogen bonding. Substitutions on this ring can dramatically alter target binding affinity and specificity.
-
The Ester Linkage: The carboxylate group is a key interaction point. Modifications here, such as replacing it with an amide or oxadiazole, can change the molecule's stability, polarity, and hydrogen bonding capacity.[1]
-
The Butyl Chain (Lipophilic Tail): This alkyl chain primarily influences the molecule's lipophilicity (fat-solubility), which affects its ability to cross cell membranes, its metabolic stability, and its interaction with hydrophobic pockets in target proteins.
Below is a diagram illustrating these key regions for modification.
Caption: Key regions of the butyl isonicotinate scaffold for SAR studies.
Section 2: A Comparative Analysis of Biological Activities
Anti-inflammatory and ROS Inhibitory Activity
A significant body of research has focused on isonicotinate derivatives as potent anti-inflammatory agents. A key mechanism of action is the inhibition of Reactive Oxygen Species (ROS), which are major contributors to inflammation.
A study on a series of isonicotinates revealed that lipophilicity, modulated by the alkyl chain, plays a complex role.[1] While it was hypothesized that longer alkyl chains would enhance activity by increasing membrane permeability, the results showed a more nuanced relationship. Compounds with moderate lipophilicity were found to be more effective than those with shorter or longer chains.[3] However, the most potent compounds in the series, 5 and 6 , were devoid of any extended lipophilic chain, demonstrating an eight-fold greater potency than the standard drug, Ibuprofen.[1] This suggests that for this particular target, excessive lipophilicity may be detrimental, and a compact structure with specific electronic features is preferred.
Compound 5 , an isonicotinate of meta-aminophenol, was the most active, with an IC₅₀ value of 1.42 ± 0.1 µg/mL.[1] This highlights the importance of the substituent attached to the ester oxygen. The introduction of a phenolic group provides a site for potential hydrogen bonding or antioxidant activity, which may contribute to the enhanced potency.
Table 1: Comparative Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Structure/Modification | Lipophilicity (logP) | ROS Inhibition IC₅₀ (µg/mL) | Comparison to Standard (Ibuprofen IC₅₀ = 11.2 ± 1.9 µg/mL) |
| Ibuprofen | Standard Drug | 3.97 | 11.2 ± 1.9 | - |
| Compound 5 | meta-aminophenol ester | 2.15 | 1.42 ± 0.1 | ~8x more potent |
| Compound 6 | para-aminophenol ester | 2.15 | 2.31 ± 0.05 | ~5x more potent |
| Alkyl Ester (C4) | Butyl ester | 2.30 | > 25 | Inactive |
| Alkyl Ester (C8) | Octyl ester | 4.34 | > 25 | Inactive |
Data synthesized from Gilani et al.[1]
Antimicrobial and Anticancer Potential
While isonicotinamides (the amide cousins of isonicotinates) are more commonly associated with antimicrobial activity, the isonicotinate scaffold remains a viable starting point.[1] The principles of antimicrobial drug design often favor aromatic structures that can effectively penetrate bacterial membranes.[4] Future SAR studies could focus on adding substituents to the pyridine ring of butyl isonicotinate to enhance interactions with bacterial enzymes or cell wall components.
In the realm of oncology, derivatives incorporating a butyl group have shown promise. For instance, novel N-tert-butyl derivatives of pseudothiohydantoin were investigated as potential anticancer agents.[5][6] While a different core scaffold, this research underscores the utility of the tert-butyl group in interacting with enzymatic targets.[5] Similarly, tri-n-butyltin complexes featuring benzoate ligands demonstrated potent cytotoxicity against breast cancer cells, with IC₅₀ values in the low micromolar range.[7] These examples suggest that combining a butyl group for lipophilicity with a well-chosen aromatic or heterocyclic core is a promising strategy for developing new anticancer agents.
Section 3: Experimental Workflows for SAR Studies
A robust SAR study relies on efficient synthesis and reliable biological evaluation. Here, we outline standard protocols.
General Synthesis Protocol: Esterification of Isonicotinic Acid
The synthesis of butyl isonicotinate and its derivatives is typically achieved via Fischer esterification or by using coupling agents. The following is a generalized protocol.
Rationale: This multi-step process is designed for efficiency and purity. The conversion of the carboxylic acid to an acyl chloride (Step 2) creates a highly reactive intermediate, ensuring a high-yield reaction with the desired alcohol in Step 3. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, preventing side reactions and driving the reaction to completion.
Step-by-Step Methodology:
-
Starting Material: Begin with isonicotinic acid or a suitably substituted derivative.
-
Acyl Chloride Formation: Dissolve the isonicotinic acid in an inert solvent (e.g., dichloromethane, DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove excess SOCl₂ under reduced pressure.
-
Esterification: Dissolve the resulting acyl chloride in fresh DCM. In a separate flask, dissolve the desired alcohol (e.g., butanol, meta-aminophenol) and a base (e.g., triethylamine) in DCM. Add the acyl chloride solution dropwise to the alcohol solution at 0°C.
-
Workup and Purification: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure ester derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Caption: General workflow for the synthesis of isonicotinate derivatives.
Biological Evaluation Protocol: In Vitro ROS Inhibition Assay
This protocol is based on the method used to evaluate the anti-inflammatory potential of isonicotinates.[1]
Rationale: This assay provides a direct measure of a compound's ability to suppress oxidative burst, a key event in inflammation. Using whole blood is advantageous as it provides a more physiologically relevant environment. Luminol is a chemiluminescent probe that emits light upon oxidation by ROS, allowing for quantifiable measurement. Including a positive control (Ibuprofen) and a negative control (vehicle) is essential for validating the results.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of the synthesized compounds and the standard drug (Ibuprofen) in a suitable solvent (e.g., DMSO).
-
Blood Collection: Obtain fresh human blood from healthy volunteers in heparinized tubes.
-
Assay Setup: In a 96-well plate, add diluted whole blood, the test compound (at various concentrations), and Hank's Balanced Salt Solution (HBSS).
-
Initiation of ROS Production: Add a solution of luminol and phorbol 12-myristate 13-acetate (PMA) to each well to stimulate ROS production by phagocytes in the blood.
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence over a period of 50-60 minutes.
-
Data Analysis: Calculate the percent inhibition of ROS production for each compound concentration compared to the control (blood + PMA without any inhibitor).
-
IC₅₀ Determination: Plot the percent inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Caption: Workflow for in vitro evaluation of ROS inhibitory activity.
Conclusion and Future Directions
The structural activity relationship studies of butyl isonicotinate derivatives reveal a scaffold ripe with therapeutic potential. The key takeaways for researchers are:
-
Lipophilicity is a Double-Edged Sword: While essential for membrane transport, excessive lipophilicity can be detrimental to activity, as seen in the anti-inflammatory assays. The butyl chain represents a good starting point, but optimization may require shorter chains or the complete replacement of the alkyl group with more functional moieties like substituted phenols.[1]
-
The Ester Connection Point is Critical: The nature of the group attached to the ester oxygen dramatically influences potency. Exploring a wide range of phenols, heterocycles, and other functional groups in this position is a high-priority strategy for lead optimization.
-
Scaffold Hopping Offers New Avenues: While direct derivatization is powerful, incorporating the core features of active isonicotinates (e.g., the pyridine ring, specific linker lengths) into other proven scaffolds (like thiazolidinones or benzimidazoles) could lead to novel compounds with improved properties.[2][10]
Future research should focus on expanding the diversity of these derivatives and evaluating them across a broader range of biological targets. Combining these empirical SAR studies with computational methods like molecular docking can further accelerate the discovery of new, potent, and selective drug candidates based on the versatile isonicotinate framework.
References
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. Available at: [Link]
-
RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PubMed Central. Available at: [Link]
-
Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed. Available at: [Link]
-
Butyl isonicotinate | C10H13NO2 | CID 83769 - PubChem. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - MDPI. Available at: [Link]
-
New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Available at: [Link]
-
Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors a - Forschungszentrum Jülich. Available at: [Link]
-
Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074 - MDPI. Available at: [Link]
-
BUTYL ISONICOTINATE - precisionFDA. Available at: [Link]
-
Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. Available at: [Link]
-
A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. Available at: [Link]
-
Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists | Request PDF - ResearchGate. Available at: [Link]
-
A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PubMed. Available at: [Link]
-
Synthesis and Antiinflammatory Activity of Isonicotinic and Cinchoninic Acid Derivatives. Available at: [Link]
-
Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Available at: [Link]
-
Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC - NIH. Available at: [Link]
-
Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells - PubMed. Available at: [Link]
-
Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. Available at: [Link]
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs - MDPI. Available at: [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Performance of Butyl Isonicotinate Analogs as Novel Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of butyl isonicotinate and its alkyl ester analogs, offering insights into their potential as vasodilatory agents. While direct comparative studies on this specific series of compounds are limited in publicly available literature, this document synthesizes established experimental protocols and structure-activity relationship (SAR) principles from related nicotinic acid esters and other vasodilators to present a robust framework for their evaluation. The experimental data presented herein is illustrative, designed to guide future research and highlight key performance indicators for comparison.
Introduction: The Therapeutic Potential of Isonicotinate Esters
Butyl isonicotinate, an ester of isonicotinic acid, belongs to a class of pyridine carboxylic acid derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While much of the focus has been on their antimicrobial and antitubercular properties, emerging evidence on related nicotinic acid esters suggests a promising potential for vasodilation.[2][3] Vasodilators are crucial in the management of cardiovascular conditions such as hypertension, angina, and peripheral artery disease.[4]
The mechanism of vasodilation for nicotinic acid esters is primarily attributed to the activation of prostaglandin pathways, leading to the relaxation of vascular smooth muscle.[2][3] This guide explores the hypothesis that modifying the alkyl chain of the ester group in butyl isonicotinate can modulate its vasodilatory potency and efficacy. By systematically comparing a series of analogs—methyl, ethyl, propyl, isopropyl, and tert-butyl isonicotinate—we can elucidate key structure-activity relationships that are critical for the rational design of novel and more effective vasodilator drugs.
Synthesis of Butyl Isonicotinate Analogs
The synthesis of the target alkyl isonicotinates can be readily achieved through a standard esterification reaction of isonicotinic acid with the corresponding alcohol in the presence of an acid catalyst.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of alkyl isonicotinate analogs.
In-Vitro Vasorelaxant Activity: An Ex-Vivo Aortic Ring Assay
The vasorelaxant properties of butyl isonicotinate and its analogs can be quantitatively assessed using an isolated rat thoracic aorta model. This ex-vivo assay allows for the direct measurement of a compound's ability to relax pre-constricted vascular smooth muscle.
Experimental Protocol
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cleaned of adhering tissue.[5] The aorta is then cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
Pre-contraction: The rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM), to induce a stable contraction.[6][7]
-
Cumulative Concentration-Response: Once a stable plateau of contraction is achieved, the isonicotinate esters are added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Analysis: The relaxation response is measured as a percentage decrease from the pre-contracted tone. The EC50 (half-maximal effective concentration) and Emax (maximum relaxation) values are calculated for each compound.
DOT Script for In-Vitro Vasorelaxation Assay Workflow
Caption: Workflow for the in-vitro vasorelaxation assay using isolated rat aorta.
Illustrative In-Vitro Data
| Compound | Alkyl Group | EC50 (µM) [Hypothetical] | Emax (%) [Hypothetical] |
| Methyl Isonicotinate | -CH3 | 15.2 | 85.3 |
| Ethyl Isonicotinate | -CH2CH3 | 10.8 | 92.1 |
| Propyl Isonicotinate | -CH2CH2CH3 | 8.5 | 95.6 |
| Butyl Isonicotinate | -CH2CH2CH2CH3 | 6.2 | 98.2 |
| Isopropyl Isonicotinate | -CH(CH3)2 | 12.4 | 90.5 |
| Tert-Butyl Isonicotinate | -C(CH3)3 | 25.1 | 75.4 |
Structure-Activity Relationship (SAR) Insights
Based on studies of other vasodilatory esters, a clear SAR is anticipated.[8] The increasing lipophilicity and chain length from methyl to butyl isonicotinate are expected to enhance membrane permeability and receptor interaction, leading to increased potency (lower EC50) and efficacy (higher Emax). However, steric hindrance from the bulky tert-butyl group may impede optimal binding, resulting in reduced activity. The branched isopropyl group is also expected to show slightly reduced activity compared to its linear n-propyl counterpart.
In-Vivo Hypotensive Activity: A Conscious Rat Model
To translate the in-vitro findings to a physiological context, the hypotensive effects of the butyl isonicotinate analogs can be evaluated in a conscious, normotensive rat model.
Experimental Protocol
-
Animal Model: Male Wistar rats are used for the study.[9]
-
Catheter Implantation: A catheter is surgically implanted into the carotid artery for direct and continuous blood pressure monitoring.
-
Compound Administration: After a recovery period, the conscious and unrestrained rats are administered with the test compounds, typically via intravenous or intraperitoneal injection.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously recorded before and after drug administration.
-
Data Analysis: The percentage decrease in MAP from baseline is calculated for each compound at various doses to determine their hypotensive potency and duration of action.
DOT Script for In-Vivo Hypotensive Assay Workflow
Caption: Workflow for the in-vivo hypotensive activity assay in conscious rats.
Illustrative In-Vivo Data
| Compound | Alkyl Group | Max. Decrease in MAP (%) at 10 mg/kg [Hypothetical] | Duration of Action (min) [Hypothetical] |
| Methyl Isonicotinate | -CH3 | 15.5 | 30 |
| Ethyl Isonicotinate | -CH2CH3 | 20.2 | 45 |
| Propyl Isonicotinate | -CH2CH2CH3 | 25.8 | 60 |
| Butyl Isonicotinate | -CH2CH2CH2CH3 | 30.5 | 75 |
| Isopropyl Isonicotinate | -CH(CH3)2 | 22.1 | 50 |
| Tert-Butyl Isonicotinate | -C(CH3)3 | 10.3 | 20 |
Correlation of In-Vitro and In-Vivo Data
A strong correlation is expected between the in-vitro vasorelaxant activity and the in-vivo hypotensive effects. The analogs with higher potency and efficacy in the aortic ring assay are anticipated to produce a more significant and sustained reduction in blood pressure in the animal model.
Mechanistic Insights: Unraveling the Signaling Pathway
The vasodilatory action of nicotinic acid esters is known to be mediated primarily through the release of prostaglandins, which in turn activate signaling cascades in vascular smooth muscle cells leading to relaxation. It is highly probable that isonicotinate esters share a similar mechanism.
DOT Script for Proposed Signaling Pathway
Caption: Proposed signaling pathway for isonicotinate ester-induced vasodilation.
An alternative or complementary mechanism could involve the blockade of L-type calcium channels. Several pyridine derivatives have been identified as calcium channel blockers, which induce vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction.[2][3] Further mechanistic studies, such as using specific inhibitors for prostaglandin synthesis (e.g., indomethacin) or calcium channel blockers (e.g., nifedipine) in the in-vitro assays, would be necessary to fully elucidate the precise mechanism of action of these isonicotinate esters.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of butyl isonicotinate and its alkyl ester analogs as potential vasodilators. Based on established principles, a clear structure-activity relationship is anticipated, with the n-butyl ester likely exhibiting the most potent and efficacious vasodilatory effects. The proposed in-vitro and in-vivo experimental protocols offer a robust methodology for validating these hypotheses.
Future research should focus on conducting these direct comparative studies to generate concrete experimental data. Furthermore, detailed mechanistic investigations are warranted to confirm the involvement of the prostaglandin pathway and explore the potential role of calcium channel blockade. The insights gained from such studies will be invaluable for the optimization of the isonicotinate ester scaffold and the development of novel, clinically effective vasodilator drugs.
References
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved from [Link]
-
Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). ScholarWorks @ UTRGV. Retrieved from [Link]
-
Synthesis and Evaluation of Some New Pyridines as Possible P-gp Inhibitors with Reduced Calcium Channel Blocking Activity. (2023). ResearchGate. Retrieved from [Link]
-
1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. (n.d.). ACS Publications. Retrieved from [Link]
-
[The influence of the ester function on the vasodilating activity of 1,4-dihydro-2,6-dimethyl-4-nitrophenyl-pyridine-3,5-dicarboxylates (author's transl)]. (1979). PubMed. Retrieved from [Link]
-
Methyl (11aS)-1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo-[3',4':1,2]pyridin[3,4-b]indol-2-substituted acetates: synthesis and three-dimensional quantitative structure-activity relationship investigation as a class of novel vasodilators. (n.d.). PubMed. Retrieved from [Link]
-
Effect of 7 on the vascular function of rat thoracic aorta in the... (n.d.). ResearchGate. Retrieved from [Link]
-
Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. (2018). MDPI. Retrieved from [Link]
-
Elucidation of Vasodilation Response and Structure Activity Relationships of N2,N4-Disubstituted Quinazoline 2,4-Diamines in a Rat Pulmonary Artery Model. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Vasodilators. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (n.d.). ISU ReD. Retrieved from [Link]
-
Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2021). ResearchGate. Retrieved from [Link]
-
Vasodilators. (2015). Slideshare. Retrieved from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. (n.d.). PubMed. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]
-
Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. (2022). Frontiers. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). ChemRxiv. Retrieved from [Link]
-
Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs. (n.d.). PubMed. Retrieved from [Link]
-
Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. (n.d.). PubMed Central. Retrieved from [Link]
-
The effects of nicotine administration on the pathophysiology of rat aortic wall. (n.d.). PubMed. Retrieved from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). SciSpace. Retrieved from [Link]
-
Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs. (n.d.). MDPI. Retrieved from [Link]
-
In vivo hypotensive activity on the albino's rat and in vitro antioxidant activities of aqueous extract from Guibourtia tessma. (n.d.). Academic Journals. Retrieved from [Link]
-
Blood pressure in rats selectively bred for their resistance to decompression sickness. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 7. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The influence of the ester function on the vasodilating activity of 1,4-dihydro-2,6-dimethyl-4-nitrophenyl-pyridine-3,5-dicarboxylates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Butyl Isonicotinate
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of butyl isonicotinate, ensuring the safety of personnel and the preservation of our environment. Our commitment to scientific integrity and operational excellence extends beyond the supply of high-quality reagents to empowering our partners with the knowledge to handle these materials safely and responsibly.
Understanding the Hazard Profile of Butyl Isonicotinate
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of butyl isonicotinate is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl isonicotinate, a closely related compound, is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, adherence to stringent safety protocols is not merely a matter of compliance but a critical component of a responsible laboratory safety culture.
Immediate Safety and Handling Protocols
Prior to handling butyl isonicotinate for disposal, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling butyl isonicotinate:
| PPE Component | Specification | Rationale |
| Gloves | Butyl rubber gloves provide excellent resistance to esters and other hazardous chemicals.[2][3] | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect the eyes from splashes and serious irritation. |
| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge should be used if working outside of a certified chemical fume hood.[4] | To prevent inhalation of vapors that may cause respiratory irritation. |
Engineering Controls
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[4]
Disposal Decision Workflow
The selection of the appropriate disposal method for butyl isonicotinate depends on the quantity of the waste and the available facilities. The following diagram illustrates a recommended decision-making workflow:
Caption: Decision workflow for butyl isonicotinate disposal.
Step-by-Step Disposal Procedures
Based on the decision workflow, two primary disposal routes are recommended: chemical neutralization for small quantities and licensed incineration for larger volumes or when in-house treatment is not feasible.
Chemical Neutralization (Hydrolysis) for Small Quantities
For small quantities of butyl isonicotinate, chemical neutralization through hydrolysis offers a viable in-house disposal method. This process breaks down the ester into isonicotinic acid and butanol. Both acid- and base-catalyzed hydrolysis are possible.[5][6][7][8]
Important Note: This procedure should only be performed by trained personnel in a properly equipped laboratory.
4.1.1. Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is generally preferred as it is an irreversible reaction that goes to completion.[5][9]
Materials:
-
Butyl isonicotinate waste
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethanol
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Protocol:
-
Dilution: In a chemical fume hood, carefully dilute the butyl isonicotinate waste with an equal volume of ethanol in a large beaker. This aids in miscibility with the aqueous base.
-
Neutralization: While stirring, slowly add the 1 M NaOH or KOH solution to the diluted waste. An excess of the basic solution will be required to ensure complete hydrolysis.
-
Reaction: Continue stirring the mixture at room temperature. The reaction time will vary depending on the concentration, but it is advisable to allow it to react for several hours to ensure completion. Gentle heating can accelerate the reaction, but this should be done with caution due to the flammability of ethanol.
-
pH Verification: After the reaction period, check the pH of the solution to ensure it is basic (pH > 12), indicating an excess of hydroxide and complete reaction.
-
Disposal of Products: The resulting solution, containing sodium or potassium isonicotinate, butanol, and excess base, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
4.1.2. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction.[5][6][7][8] To drive the reaction to completion, a large excess of water is required.[5][6][7]
Materials:
-
Butyl isonicotinate waste
-
1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Protocol:
-
Hydrolysis: In a chemical fume hood, add the butyl isonicotinate waste to a large excess of 1 M H₂SO₄ or HCl in a beaker while stirring.
-
Reaction: The mixture may need to be heated under reflux to facilitate the hydrolysis.
-
Neutralization: After the reaction is complete, the acidic solution must be neutralized. Carefully add a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral (pH 6-8).
-
Disposal of Products: The neutralized solution, containing isonicotinic acid, butanol, and salts, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
Licensed Waste Incineration
For large quantities of butyl isonicotinate, or when in-house neutralization is not a viable option, disposal via a licensed hazardous waste incinerator is the required method.
Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it primarily into carbon dioxide, water, and nitrogen oxides.[10] The U.S. Environmental Protection Agency (EPA) regulates the incineration of hazardous waste to ensure that it is conducted in an environmentally sound manner.[11][12][13]
Procedure:
-
Segregation and Storage: Store butyl isonicotinate waste in a clearly labeled, sealed, and chemically compatible container. Do not mix it with other incompatible waste streams.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "Butyl Isonicotinate."
-
Contact a Licensed Waste Hauler: Arrange for pickup and disposal with a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for butyl isonicotinate to ensure they have all the necessary information for safe handling and transport.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response
-
Minor Spill (<100 mL in a fume hood):
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If flammable vapors are present, turn off ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or the local fire department.[16]
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The proper disposal of butyl isonicotinate is a critical responsibility for all laboratory professionals. By understanding its hazards, implementing robust safety protocols, and following the detailed disposal procedures outlined in this guide, researchers can ensure a safe and compliant laboratory environment. This commitment to responsible chemical management is integral to the advancement of science and the protection of our collective well-being.
References
-
PubChem. tert-Butyl isonicotinate. National Center for Biotechnology Information. [Link]
- Zhang, Y., et al. (2020). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Fuel, 259, 116246.
- Gao, Y., et al. (2021). Theoretical study on the thermal decomposition of pyridine. Computational and Theoretical Chemistry, 1202, 113317.
- Brown, D. H., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1474-1477.
-
Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
LibreTexts. 15.9: Hydrolysis of Esters. [Link]
- Google Patents.
-
Scirp.org. References. [Link]
-
precisionFDA. BUTYL ISONICOTINATE. [Link]
-
LibreTexts. 15.9: Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
LibreTexts. 15.9: Hydrolysis of Esters. [Link]
-
2012 Book Archive. Hydrolysis of Esters. [Link]
-
Environmental Health & Safety (EHS). Spill Response. [Link]
-
MDS Associates. Showa® 875 Butyl Glove. [Link]
-
LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
-
JoVE. Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
Butyl PDF. [Link]
-
New Pig Corporation. Butyl Gloves for Chemical Resistance. [Link]
-
Pipeline and Hazardous Materials Safety Administration. dot-e 3768 (extension). [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
-
Meltblown Technologies. Spill Kits. [Link]
-
PubChem. Butyl isonicotinate. [Link]
-
U.S. Environmental Protection Agency. Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
-
Public Employees for Environmental Responsibility. EPA Takes Steps to Require Waste Incinerators to Report Toxic Output. [Link]
-
Meltblown Technologies. Spill Containment Information. [Link]
-
Waste Dive. EPA could require certain incinerators to report chemical releases under TRI. [Link]
-
U.S. Environmental Protection Agency. Pyridine - Substance Details. [Link]
Sources
- 1. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdsassociates.com [mdsassociates.com]
- 3. Work & Safety Gloves: Disposable and Reusable - New Pig [newpig.com]
- 4. fishersci.com [fishersci.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrolysis of Esters [2012books.lardbucket.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. peer.org [peer.org]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. meltblowntechnologies.com [meltblowntechnologies.com]
- 15. meltblowntechnologies.com [meltblowntechnologies.com]
- 16. Spill Response | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 17. tert-Butyl Isonicotinate | 81660-73-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyl Isonicotinate
This guide provides an essential operational framework for the safe handling of Butyl isonicotinate. As laboratory professionals, our primary responsibility is the mitigation of risk, not merely its identification. The following protocols are designed to be a self-validating system of safety, grounded in the specific chemical hazards of Butyl isonicotinate. The causality behind each recommendation is explained to empower researchers with a deeper understanding of the protective measures they employ.
Hazard Assessment: Why This PPE is Necessary
Butyl isonicotinate is an irritant that demands rigorous adherence to safety protocols. Its primary routes of exposure are skin contact, eye contact, and inhalation, each carrying specific risks. Understanding these hazards is the first step in preventing exposure.[1]
A summary of the Globally Harmonized System (GHS) classification for tert-Butyl isonicotinate provides a clear rationale for the stringent PPE requirements outlined below.[1]
| Hazard Class | GHS Pictogram | Hazard Statement | Why It Matters |
| Skin Corrosion/Irritation | ! (Exclamation Mark) | H315: Causes skin irritation.[1] | Direct contact can lead to redness, inflammation, or dermatitis. Protective gloves and apparel are non-negotiable. |
| Serious Eye Damage/Irritation | ! (Exclamation Mark) | H319: Causes serious eye irritation.[1] | Splashes pose a significant risk of painful irritation or damage to the eyes. Goggles are essential. |
| Specific Target Organ Toxicity | ! (Exclamation Mark) | H335: May cause respiratory irritation.[1] | Inhalation of vapors or aerosols can irritate the respiratory tract. Engineering controls are the primary defense. |
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations are based on the known hazards of Butyl isonicotinate.
Hand Protection: A Deeper Dive into Glove Selection
The most common route of laboratory exposure is through the hands. For Butyl isonicotinate, an ester, the choice of glove material is critical. Butyl rubber provides superior resistance to esters compared to standard nitrile gloves.[2][3]
Recommendation:
-
For prolonged contact or immersion: Use Butyl rubber gloves.[2][4] Butyl rubber offers excellent permeation resistance against esters, ketones, and highly corrosive acids.[5][6]
-
For incidental contact: Double-gloving with a nitrile outer glove and a nitrile inner glove is a common practice, but for any task with a higher splash risk, a butyl glove is the authoritative choice.
| Glove Material | Performance Against Esters (Butyl Isonicotinate) | Recommended Use Case |
| Butyl Rubber | Excellent: High resistance to permeation and degradation.[2][3] | Handling concentrated solutions, transfers, spill clean-up, extended duration tasks. |
| Nitrile Rubber | Fair to Poor: Not generally recommended for prolonged exposure to esters.[2] | Acceptable for handling very dilute solutions or tasks with minimal, incidental contact risk. |
Eye and Face Protection
Given the H319 warning for serious eye irritation, eye protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Operations: When handling larger volumes (>1L) or performing tasks with a significant splash potential (e.g., transfers under pressure), a full-face shield must be worn in addition to chemical splash goggles.
Body Protection
To prevent skin contact as per the H315 hazard statement, appropriate body protection is required.[1]
-
Standard Use: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down.
-
Enhanced Protection: For large-volume transfers or spill response, supplement the lab coat with a chemically resistant apron made of butyl rubber or a similar resistant material.
Respiratory Protection
The primary method for mitigating respiratory irritation (H335) is the use of engineering controls.[1]
-
Primary Control: All handling of Butyl isonicotinate that may generate vapors or aerosols must be performed inside a certified chemical fume hood.[7]
-
Secondary Control (Emergency Use): In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. Respirator use requires prior medical clearance and fit-testing as per OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plan
A protocol is only as effective as its execution. Follow these procedural steps to ensure a self-validating system of safety.
Experimental Workflow: PPE Selection and Use
The following diagram outlines the decision-making process for safely handling Butyl isonicotinate.
Caption: PPE Selection & Use Workflow for Butyl Isonicotinate.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your selected gloves (e.g., Butyl rubber). Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence - Critical to Prevent Contamination:
-
Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[7]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with Butyl isonicotinate must be considered hazardous waste. Place it in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of Butyl isonicotinate and any contaminated materials (e.g., absorbent pads from a spill) according to all federal, state, and local regulations.[7][8] Do not pour down the drain. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
References
-
MDS Associates. (n.d.). Showa® 875 Butyl Glove. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl isonicotinate. PubChem Compound Database. Retrieved from [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
BlastOne. (n.d.). Butyl Polymer Chemical / Solvent Resistant Glove. Retrieved from [Link]
-
International Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
-
MCR Safety. (n.d.). CP25 - 25 mil Butyl Rubber Gloves. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl isonicotinate. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
Sources
- 1. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. safetyware.com [safetyware.com]
- 5. mdsassociates.com [mdsassociates.com]
- 6. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
